molecular formula C7H7BrN2O2 B1370039 Ethyl 5-bromopyrimidine-4-carboxylate CAS No. 64224-59-5

Ethyl 5-bromopyrimidine-4-carboxylate

Cat. No.: B1370039
CAS No.: 64224-59-5
M. Wt: 231.05 g/mol
InChI Key: GHOKOMYFAWORIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromopyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKOMYFAWORIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612503
Record name Ethyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-59-5
Record name Ethyl 5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-bromopyrimidine-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-Bromopyrimidine-4-Carboxylate: Properties, Synthesis, and Applications

Introduction

This compound stands as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of a pyrimidine core, a reactive bromine atom, and a versatile ester functional group makes it an intermediate of significant value. The pyrimidine scaffold is a ubiquitous feature in a wide array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2] The presence of a bromine atom at the 5-position and an ethyl ester at the 4-position provides two distinct and orthogonal handles for chemical modification. This duality allows for the selective construction of complex molecular architectures, making it a sought-after precursor in drug discovery, particularly in the development of kinase inhibitors, and in the synthesis of advanced materials for applications such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The utility of this compound in a laboratory setting is defined by its physical, chemical, and spectroscopic characteristics.

Core Chemical Properties

A summary of the compound's key identifying and physical properties is presented below. These values are crucial for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 64224-59-5[3][4]
Molecular Formula C₇H₇BrN₂O₂[3][4]
Molecular Weight 231.05 g/mol [3][4]
Appearance Solid (typical)N/A
Boiling Point 293.0 ± 20.0 °C (Predicted)[3]
Density 1.577 ± 0.06 g/cm³ (Predicted)[3]
pKa -2.28 ± 0.16 (Predicted)[3]
LogP 1.416 (Predicted)[3]
Monoisotopic Mass 229.96909 Da[5]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would feature distinct signals corresponding to the ethyl group—a quartet around 4.3-4.5 ppm (–OCH₂–) and a triplet around 1.3-1.4 ppm (–CH₃). The two pyrimidine protons would appear as singlets in the aromatic region, typically above 8.5 ppm, with their exact shifts influenced by the electronic effects of the bromo and carboxylate substituents.

  • ¹³C NMR: The carbon spectrum would show a signal for the ester carbonyl (C=O) around 165-170 ppm. The carbons of the pyrimidine ring would appear in the 110-160 ppm range. The ethyl group carbons would be visible at approximately 61 ppm (–OCH₂–) and 14 ppm (–CH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹.[6] Other significant peaks would include C-H stretches from the alkyl and aromatic portions, C=N and C=C stretching vibrations from the pyrimidine ring (around 1550-1600 cm⁻¹), and C-O stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 230 and 232.

Synthesis Methodologies

The efficient synthesis of this compound is critical for its application. While classical methods exist, modern approaches offer significant advantages in yield and practicality.

Comparative Analysis of Synthetic Routes

Two primary routes to this compound have been documented:

  • Classical Condensation: This traditional approach involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium, followed by esterification of the resulting carboxylic acid.[1][2] While foundational, this multi-step method is often plagued by the formation of numerous byproducts and laborious purification, resulting in very low overall yields, reported to be in the range of 3–8%.[2]

  • Minisci Homolytic Alkoxycarbonylation: A far more efficient and practical one-step synthesis has been developed via the Minisci reaction.[2] This method utilizes the inexpensive and commercially available 5-bromopyrimidine as the starting material.[1] The reaction involves the generation of an ethoxycarbonyl radical (•COOEt) which then attacks the protonated pyrimidine ring. This radical-based approach is highly regioselective for the C-4 position and avoids the harsh conditions and multiple steps of the classical route, providing the desired product in yields of around 48% on a multi-gram scale.[2] The success of this method lies in its ability to functionalize an electron-deficient heterocycle, a transformation that is often challenging using conventional ionic pathways.

Synthesis_Methodology

Detailed Experimental Protocol: Minisci Reaction

This protocol is adapted from a reported procedure for the efficient synthesis of this compound.[2]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% aq.)

  • Sulfuric acid (conc.)

  • Toluene

  • Water

  • Sodium hydroxide (aq. solution)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water.

  • Acidification: Cool the mixture to -10 °C using an ice-salt bath. Slowly add concentrated sulfuric acid to protonate the pyrimidine ring, which is crucial for activating it towards radical attack.

  • Radical Generation: In a separate beaker, prepare a solution of ethyl pyruvate and iron(II) sulfate heptahydrate in water.

  • Reaction Execution: Add the iron(II) sulfate solution to the cooled pyrimidine mixture. Then, add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature between -10 °C and 0 °C. The peroxide reacts with the Fe(II) and ethyl pyruvate to generate the key ethoxycarbonyl radical.

  • Quenching and Workup: After the addition is complete, stir the reaction for an additional 1.5 hours. Carefully quench the reaction by adjusting the pH to ~7 with a sodium hydroxide solution while keeping the temperature low.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule stems from its two distinct reactive sites, which can be addressed with high selectivity.

Duality of Reactive Sites
  • C5-Bromine Atom: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a vast array of substituents (aryl, alkyl, alkynyl groups) at the 5-position. This is the most exploited feature in drug discovery.[1][2]

  • C4-Ethyl Ester: The ester group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.[1] This acid can then serve as a handle for further transformations, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups.[1]

Reactivity sub this compound |  C5-Br |  C4-COOEt suzuki Functionalized Pyrimidine (C-C Bond Formation) sub:f1->suzuki Suzuki, Sonogashira, etc. (Cross-Coupling) hydrolysis 5-Bromopyrimidine- 4-carboxylic Acid sub:f2->hydrolysis Hydrolysis (e.g., NaOH, H₂O) amidation Amide Derivatives hydrolysis->amidation Amide Coupling

Detailed Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone reaction demonstrating the utility of the C5-bromo position. This representative protocol outlines the coupling with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, or DME)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol %) under a stream of argon or nitrogen. The choice of catalyst and ligand is crucial and often requires optimization.

  • Solvent Addition: Add the degassed solvent system via cannula. Degassing is critical to prevent oxidation of the palladium(0) species.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 5-arylpyrimidine product.

Applications in Research and Development

The unique structure of this compound has made it indispensable in several high-impact research areas.

Key Building Block for Protein Kinase CK2 Inhibitors

A prominent application is in the synthesis of potent and selective inhibitors of protein kinase CK2, an enzyme implicated in cancer and inflammatory diseases.[2] The synthesis of the inhibitor CX-5011 involves a key domino Suzuki coupling–intramolecular amide formation between this compound and an appropriately substituted aminophenylboronic acid.[2] In this elegant transformation, the Suzuki reaction first forms the C-C bond at the 5-position, and the newly introduced amino group then attacks the adjacent ester to form a new heterocyclic ring in one pot.

Workflow start Ethyl 5-bromopyrimidine- 4-carboxylate step1 Domino Suzuki Coupling / Intramolecular Amidation start->step1 reagent 2-Amino-arylboronic Acid reagent->step1 product Tricyclic Pyrimido[4,5-c]quinoline Core step1->product final Potent CK2 Inhibitor (e.g., CX-5011) product->final

Precursor for Electroluminescent Materials

In materials science, this compound is used to prepare heterocyclometallated iridium complexes.[3] These materials are investigated for their electroluminescent properties and have potential applications in the fabrication of more efficient and stable Organic Light-Emitting Diodes (OLEDs) for displays and lighting.[3] The pyrimidine moiety acts as a ligand that can be tuned electronically to control the emission color and performance of the final organometallic complex.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for halogenated heterocyclic compounds apply. Related compounds are classified as irritants.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][10] Wash hands thoroughly after handling. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a high-value, versatile synthetic intermediate whose importance is well-established in both medicinal chemistry and materials science. Its dual reactive sites—the C5-bromine for cross-coupling and the C4-ester for functional group manipulation—provide a robust platform for molecular diversification. The development of efficient synthetic methods like the Minisci reaction has made it readily accessible, fueling its application as a key precursor for potent kinase inhibitors and novel electroluminescent materials. For any research professional in drug discovery or organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl 5-bromopyrimidine-4-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. We will explore two primary synthetic routes: a direct C-H functionalization via the Minisci reaction and a classical multi-step approach involving de novo pyrimidine ring construction. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for each synthetic choice. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction

This compound is a versatile heterocyclic building block, prominently featured in the synthesis of a wide array of pharmacologically active molecules. Its strategic importance is particularly pronounced in the development of kinase inhibitors, where the pyrimidine core serves as a crucial scaffold for interacting with the ATP-binding site of these enzymes. The bromine atom at the 5-position and the ethyl carboxylate at the 4-position provide orthogonal handles for further molecular elaboration through cross-coupling reactions and amide bond formations, respectively. This guide will provide a detailed exposition of two effective methods for its preparation, catering to different strategic considerations in a research and development setting.

Part 1: Synthetic Strategies

The synthesis of this compound can be approached from two distinct strategic directions. The choice of route often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final compound.

  • Route A: The Minisci Reaction - A Direct Approach. This modern synthetic strategy offers an efficient and convergent pathway by directly functionalizing the C4 position of a pre-existing 5-bromopyrimidine ring. It is particularly advantageous for its atom economy and reduced step count.

  • Route B: Classical Ring Synthesis - A Foundational Approach. This traditional, multi-step synthesis involves the construction of the pyrimidine ring from acyclic precursors, followed by bromination and esterification. While longer, this route provides a fundamental understanding of pyrimidine chemistry and can be advantageous when specific precursors for the Minisci reaction are unavailable.

Route A: Synthesis via Minisci Reaction

The Minisci reaction is a powerful tool for the homolytic substitution on electron-deficient heteroaromatic compounds.[1][2] This approach allows for the direct introduction of an ethoxycarbonyl group onto the 5-bromopyrimidine core, a transformation that is often challenging to achieve through traditional nucleophilic or electrophilic aromatic substitution pathways.

Causality of Experimental Choices

The success of the Minisci reaction hinges on the generation of a nucleophilic radical in the presence of a protonated, electron-deficient heterocycle. The acidic conditions are crucial to activate the pyrimidine ring towards radical attack. The choice of a biphasic solvent system, such as toluene-water, helps to manage the reaction exotherm and can minimize the formation of polysubstituted byproducts.[2] Acetic acid can be employed as a co-solvent to improve the solubility of reactants and enhance the conversion rate.[2]

Workflow Diagram

Minisci_Workflow cluster_0 Radical Precursor Formation cluster_1 Minisci Reaction ethyl_pyruvate Ethyl Pyruvate peroxide_solution Peroxide Solution ethyl_pyruvate->peroxide_solution AcOH h2o2 H₂O₂ h2o2->peroxide_solution reaction_mixture Reaction Mixture peroxide_solution->reaction_mixture FeSO₄·7H₂O, H₂SO₄ Toluene/H₂O bromopyrimidine 5-Bromopyrimidine bromopyrimidine->reaction_mixture product This compound reaction_mixture->product Workup & Purification Classical_Synthesis_Workflow start Ethyl Acetoacetate intermediate1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate start->intermediate1 Triethyl Orthoformate, Acetic Anhydride intermediate2 Ethyl 5-pyrimidine-4-carboxylate intermediate1->intermediate2 Amidine Source intermediate3 5-Bromopyrimidine-4-carboxylic Acid intermediate2->intermediate3 Bromination product This compound intermediate3->product Fischer Esterification (Ethanol, H⁺) Minisci_Reaction 5-Bromopyrimidine 5-Bromopyrimidine This compound This compound 5-Bromopyrimidine->this compound Ethyl Pyruvate, H₂O₂, FeSO₄, H₂SO₄ Toluene/H₂O, AcOH Classical_Synthesis Mucobromic Acid Mucobromic Acid 5-Bromopyrimidine-4-carboxylic Acid 5-Bromopyrimidine-4-carboxylic Acid Mucobromic Acid->5-Bromopyrimidine-4-carboxylic Acid 1. Formamidine Acetate, NaOEt 2. HCl This compound This compound 5-Bromopyrimidine-4-carboxylic Acid->this compound Ethanol, H₂SO₄ (cat.)

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Ethyl 5-bromopyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its utility stems from the reactive handles offered by the bromine substituent and the ethyl ester, which allow for extensive molecular diversification through various cross-coupling and derivatization reactions. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in medicinal chemistry and materials science. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and an expert interpretation of the spectral features.

Introduction: The Strategic Importance of a Halogenated Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of numerous pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 5-position, as in this compound, significantly enhances its synthetic versatility. This halogen atom serves as a linchpin for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the ethyl carboxylate group at the 4-position provides a gateway for the synthesis of amides, hydrazides, and other derivatives, further expanding the accessible chemical space. The synergy of these two functional groups makes this compound a highly valuable building block in drug discovery programs.

A precise and comprehensive spectroscopic characterization is the bedrock upon which all subsequent synthetic manipulations are built. It confirms the identity and purity of the starting material, ensuring the reliability and reproducibility of synthetic campaigns. This guide is designed to be a definitive resource for researchers working with this compound, providing both the foundational data and the procedural knowledge necessary for its confident application.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly inform its spectroscopic signatures. Understanding these correlations is key to interpreting the data presented in the following sections.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2s1HH-2
~9.0s1HH-6
~4.5q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Note: The chemical shifts are predicted based on analogous structures and are reported for a CDCl₃ solution. Actual values may vary slightly.

Interpretation:

  • Aromatic Protons (H-2 and H-6): The two singlets in the downfield region (~9.0-9.2 ppm) are characteristic of the protons on the pyrimidine ring. Their significant deshielding is due to the electron-withdrawing nature of the two nitrogen atoms and the bromine atom.

  • Ethyl Ester Protons: The quartet at ~4.5 ppm is assigned to the methylene (-CH₂-) protons of the ethyl group. The splitting into a quartet is due to coupling with the adjacent methyl (-CH₃) protons. The triplet at ~1.4 ppm corresponds to the methyl protons, split by the neighboring methylene protons.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C=O (ester)
~160C-2
~158C-6
~155C-4
~120C-5
~63-OCH₂CH₃
~14-OCH₂CH₃

Note: The chemical shifts are predicted based on analogous structures and are reported for a CDCl₃ solution. Actual values may vary slightly.

Interpretation:

  • Carbonyl Carbon: The signal at ~163 ppm is characteristic of an ester carbonyl carbon.

  • Pyrimidine Ring Carbons: The signals for the carbon atoms of the pyrimidine ring appear in the range of ~120-160 ppm. The carbon bearing the bromine atom (C-5) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) appears around ~63 ppm, while the methyl carbon (-CH₃) is found in the upfield region at ~14 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Filter the solution into a clean 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum. acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Reference the spectra (e.g., to residual solvent peak). proc1->proc2 proc3 Integrate ¹H NMR signals and pick peaks for both spectra. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A generalized workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ester, the C-O single bonds, and the vibrations of the pyrimidine ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~1550-1400Medium-StrongC=C and C=N stretches (pyrimidine ring)
~1250StrongC-O stretch (ester)
~1100MediumC-O stretch (ester)

Note: These are predicted absorption ranges. The exact positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

  • Carbonyl Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.

  • Aromatic Ring Vibrations: A series of bands in the 1550-1400 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the pyrimidine ring.

  • C-O Stretches: The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching vibrations of the ester functionality.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺230.9764
[M+Na]⁺252.9583

Data sourced from PubChem.[2]

Interpretation:

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (231.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).

  • Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ would be the base peak, observed at m/z 231. The sodium adduct [M+Na]⁺ at m/z 253 may also be present.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). prep2 Further dilute to the low µg/mL or ng/mL range. prep1->prep2 acq1 Infuse the sample solution into the ESI source via a syringe pump or LC system. acq2 Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal. acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range. acq2->acq3 proc1 Process the raw data to generate the mass spectrum. proc2 Identify the molecular ion and key fragment ions. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for ESI-Mass Spectrometry analysis.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[3] Perform a serial dilution to achieve a final concentration in the low µg/mL to ng/mL range.[3]

  • Instrument Setup: The sample solution is introduced into the electrospray ionization source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

  • Ionization and Analysis:

    • A high voltage is applied to the capillary tip, nebulizing the sample solution into a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺).

    • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum verifies the presence of the key functional groups, particularly the ester and the pyrimidine ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By following the detailed experimental protocols and understanding the interpretation of the spectral data, researchers can confidently utilize this versatile building block in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.

References

An In-depth Technical Guide on the Prospective Crystal Structure of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-bromopyrimidine-4-carboxylate, a key intermediate in medicinal chemistry. While a definitive public crystal structure is not available at the time of this writing, this document outlines the robust methodologies for its synthesis, crystallization, and prospective single-crystal X-ray diffraction analysis. The protocols described herein are designed to be self-validating, providing researchers with the necessary framework to determine the precise three-dimensional atomic arrangement of this important molecule.

Strategic Importance in Drug Discovery

This compound is a valuable building block in the synthesis of complex heterocyclic compounds. The pyrimidine scaffold is a recurring motif in numerous biologically active molecules. The strategic placement of the bromine atom at the 5-position and the ethyl ester at the 4-position offers two reactive sites for molecular diversification, making it a versatile precursor for novel therapeutic agents. Its applications have been noted in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1].

Synthesis of this compound

The synthesis of this compound can be approached through several pathways. A classical and effective method involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium, followed by esterification to yield the final product[1]. An alternative, efficient one-step approach is the Minisci reaction, which utilizes the inexpensive and readily available 5-bromopyrimidine[1].

Recommended Synthetic Protocol: Minisci Reaction

This protocol is favored for its efficiency and scalability.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-bromopyrimidine (1 equivalent) and a suitable solvent such as ethyl acetate.

  • Acidification: Add a strong acid, for instance, sulfuric acid, dropwise to the solution. This is crucial for the protonation of the 5-bromopyrimidine ring[1].

  • Radical Generation: Introduce a radical precursor, such as ethyl pyruvate, and a radical initiator, like ammonium persulfate[1].

  • Reaction Execution: Heat the mixture to a specified temperature (e.g., 80 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Prospective Crystallization and Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is paramount for understanding its solid-state conformation and intermolecular interactions, which can influence its physical properties and behavior in biological systems. The following section details the comprehensive workflow for achieving this.

Growing High-Quality Single Crystals

The cornerstone of a successful crystal structure determination is the growth of high-quality single crystals, ideally between 0.1 and 0.3 mm in size.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition data_reduction Data Reduction & Correction data_acquisition->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Ethyl 5-bromopyrimidine-4-carboxylate stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its halogenated pyrimidine core, coupled with a reactive ester functionality, makes it a versatile building block for drug discovery and development professionals. However, the successful application of this intermediate is intrinsically linked to a thorough understanding of its fundamental physicochemical properties – namely, its solubility and stability. This guide provides a comprehensive technical overview, grounded in established scientific principles, to empower researchers in harnessing the full potential of this compound. We will delve into the theoretical underpinnings of its solubility and stability, present methodologies for their empirical determination, and offer insights into its handling and storage to ensure the integrity of this crucial synthetic precursor.

Section 1: Physicochemical Profile of this compound

Before exploring its solubility and stability, it is essential to establish the fundamental physicochemical properties of this compound. These properties provide the basis for understanding its behavior in various solvent systems and under different environmental stressors.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂--INVALID-LINK--
Molecular Weight 231.05 g/mol --INVALID-LINK--
Predicted Boiling Point 293.0 ± 20.0 °CLookChem[1]
Predicted Density 1.577 ± 0.06 g/cm³LookChem[1]
Predicted LogP 1.41580LookChem[1]

Note: The boiling point, density, and LogP are predicted values and should be confirmed by experimental data.

Section 2: Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. For this compound, understanding its solubility in a range of solvents is paramount for its effective use in synthesis.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the polar ester and pyrimidine nitrogen atoms allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the aromatic ring and the ethyl group contribute to its lipophilicity, favoring solubility in non-polar organic solvents. The bromine atom, while electronegative, also increases the molecular weight and van der Waals forces, which can influence solubility.

General Solubility Behavior (Qualitative)

Based on its structure, a qualitative solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: Likely in alcohols such as Methanol, Ethanol, and Isopropanol, where both polar and non-polar interactions can occur.

  • Low Solubility: Anticipated in non-polar solvents like Hexane and Toluene.

  • Very Low Solubility: Expected in aqueous solutions due to the compound's overall low polarity.

Experimental Determination of Solubility

To obtain quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[2] This method involves equilibrating an excess of the solid compound with the solvent of interest at a controlled temperature, followed by the quantification of the dissolved solute in the supernatant.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to sediment the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

G A This compound B 5-Bromopyrimidine-4-carboxylic acid A->B Hydrolysis (Acid/Base) C Ethyl pyrimidine-4-carboxylate A->C Debromination (e.g., Photolysis) D Ring-opened products A->D Harsh Conditions

References

An In-depth Technical Guide to the Isomeric Landscape of C7H7BrN2O2: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C7H7BrN2O2 represents a fascinating scaffold for medicinal chemists and drug development professionals. The presence of a bromine atom, a nitro group, and an amino group on a toluene framework offers a rich tapestry of isomeric possibilities, each with potentially unique physicochemical properties and biological activities. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of key isomers of C7H7BrN2O2, with a primary focus on 4-Amino-3-bromo-5-nitrotoluene and its structural relatives. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and practical insights into the exploitation of this versatile chemical entity.

Isomeric Landscape and Physicochemical Properties

The substitution pattern of the amino, bromo, and nitro groups on the toluene ring gives rise to several constitutional isomers. The relative positions of these functional groups significantly influence the electronic and steric properties of the molecule, thereby dictating its reactivity and potential biological interactions. The most prominently cited isomers include:

  • 4-Amino-3-bromo-5-nitrotoluene

  • 4-Bromo-3-methyl-5-nitroaniline

  • 3-Bromo-4-methyl-5-nitroaniline

A summary of the key physicochemical properties of a representative isomer, 4-Amino-3-bromo-5-nitrotoluene, is presented below.

PropertyValueReference
Molecular Weight 231.05 g/mol [1]
Melting Point 64-66 °C[1]
Boiling Point (Predicted) 329.1 ± 37.0 °C[1]
pKa (Predicted) -1.74 ± 0.25[1]

Synthetic Strategies: A Rational Approach

The synthesis of C7H7BrN2O2 isomers requires a strategic approach to regioselectively introduce the functional groups onto the toluene scaffold. The directing effects of the substituents play a crucial role in determining the reaction outcomes. A plausible synthetic pathway for 4-Amino-3-bromo-5-nitrotoluene is outlined below, drawing upon established methodologies for the functionalization of aromatic rings.[2][3]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a readily available substituted toluene. The order of functional group introduction is critical to achieve the desired substitution pattern.

Synthesis_Workflow Start p-Toluidine Step1 Acetylation (Protection of Amino Group) Start->Step1 Acetic Anhydride Step2 Nitration Step1->Step2 HNO3 / H2SO4 Step3 Bromination Step2->Step3 N-Bromosuccinimide (NBS) Step4 Hydrolysis (Deprotection) Step3->Step4 Acid or Base End 4-Amino-3-bromo-5-nitrotoluene Step4->End

Caption: Conceptual workflow for the synthesis of 4-Amino-3-bromo-5-nitrotoluene.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-bromo-5-nitrotoluene

This protocol is a representative method adapted from established procedures for the synthesis of related substituted anilines and nitrotoluenes.[2][4][5]

Step 1: Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in glacial acetic acid.

  • Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, p-acetotoluidide.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of p-Acetotoluidide

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the dried p-acetotoluidide in portions, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Carefully pour the mixture onto crushed ice to precipitate the nitrated product, 4-acetamido-3-nitrotoluene.

  • Filter the product, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Bromination of 4-Acetamido-3-nitrotoluene

  • Dissolve the nitrated product in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of NBS provides a milder and more selective bromination compared to molecular bromine.[6]

  • Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-acetamido-3-bromo-5-nitrotoluene.

Step 4: Hydrolysis of 4-Acetamido-3-bromo-5-nitrotoluene

  • Reflux the acetylated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours.

  • After cooling, neutralize the reaction mixture to precipitate the final product, 4-Amino-3-bromo-5-nitrotoluene.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Characterization

The structural elucidation of C7H7BrN2O2 isomers relies on a combination of spectroscopic techniques. While experimental data for these specific isomers is not widely available, we can predict the characteristic spectral features based on the functional groups present and data from analogous compounds.[7][8]

Predicted Spectroscopic Data
TechniquePredicted Key Features for 4-Amino-3-bromo-5-nitrotoluene
¹H NMR Aromatic protons appearing as distinct singlets or doublets in the downfield region (δ 7.0-8.5 ppm). A singlet for the methyl group protons around δ 2.2-2.5 ppm. Broad signals for the amino group protons.
¹³C NMR Resonances for the aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 15-20 ppm. The carbon atoms attached to the nitro and amino groups will show characteristic shifts.
FTIR (cm⁻¹) N-H stretching vibrations for the amino group (3300-3500 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (approx. 1530 and 1350 cm⁻¹). C-H stretching of the aromatic ring and methyl group (2850-3100 cm⁻¹). C-Br stretching in the fingerprint region.
Mass Spec (EI) A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns corresponding to the loss of NO₂, CH₃, and other fragments.

Applications in Drug Development and Medicinal Chemistry

Substituted bromo-nitroanilines are valuable intermediates in the synthesis of a wide range of biologically active molecules.[9][10] The functional groups on the C7H7BrN2O2 core offer multiple points for diversification, making these isomers attractive scaffolds for the development of new therapeutic agents.

Potential Therapeutic Areas
  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antibacterial and antiparasitic agents. The nitro group can be bioreduced in anaerobic environments to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[11]

  • Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase domain. The bromine atom can be utilized for further structural modifications or to enhance binding affinity through halogen bonding.

  • Anticancer Agents: The diverse reactivity of the functional groups allows for the synthesis of complex heterocyclic systems, a common strategy in the design of novel anticancer drugs.

Workflow for Library Synthesis

The C7H7BrN2O2 core can be used as a starting point for the generation of a library of diverse compounds for high-throughput screening.

Library_Synthesis Core C7H7BrN2O2 Isomer Reaction1 Suzuki Coupling (at Bromine) Core->Reaction1 Reaction2 Amide Coupling (at Amino Group) Core->Reaction2 Reaction3 Reduction of Nitro Group Core->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction4 Further Functionalization Reaction3->Reaction4 Reaction4->Library

Caption: Workflow for generating a diverse chemical library from a C7H7BrN2O2 core.

Safety and Handling

Given the presence of a nitro group and a bromine atom, isomers of C7H7BrN2O2 should be handled with appropriate caution.[12][13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from heat and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The isomeric landscape of C7H7BrN2O2 presents a wealth of opportunities for synthetic and medicinal chemists. While detailed characterization of all possible isomers is an ongoing endeavor, this guide provides a solid foundation for their synthesis, analysis, and potential application in drug discovery. The strategic combination of amino, bromo, and nitro functionalities on a toluene backbone creates a versatile platform for the development of novel molecular entities with a wide range of potential biological activities. As research in this area progresses, we can anticipate the emergence of new therapeutic agents derived from this promising chemical scaffold.

References

Physical properties of Ethyl 5-bromopyrimidine-4-carboxylate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 5-bromopyrimidine-4-carboxylate

Introduction

This compound is a halogenated pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and an ethyl ester group on the pyrimidine core, it serves as a versatile building block in organic synthesis. Understanding its fundamental physical properties, such as boiling point and density, is critical for its purification, handling, and application in further chemical transformations, particularly in the context of drug development and the synthesis of novel functional materials. This guide provides a detailed overview of these properties, the methodologies for their determination, and the underlying molecular factors that govern them.

Core Physical Properties

The key physical characteristics of this compound are summarized below. It is important to note that the available data are predominantly predicted values derived from computational models, which are common for specialized research chemicals where extensive experimental data may not be publicly available.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1]
CAS Number 64224-59-5[1][3]
Boiling Point 293.0 ± 20.0 °C (Predicted)[1][3]
Density 1.577 ± 0.06 g/cm³ (Predicted)[1][3]
Appearance Colorless to light yellow liquid[1]

Determination of Physical Properties: Methodologies and Rationale

The determination of boiling point and density are fundamental procedures in chemical characterization. The choice of method depends on the quantity of the substance available and the required precision.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, with a high predicted boiling point, determination under reduced pressure is often preferred to prevent thermal decomposition.

Experimental Workflow: Distillation Method

A standard method for determining the boiling point of a liquid is through distillation. The process involves heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which a steady state of condensation is achieved.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation A Place sample in distillation flask B Assemble distillation apparatus (condenser, thermometer) A->B C If necessary, connect to vacuum source for reduced pressure B->C D Heat the sample gently C->D E Observe for steady boiling and condensation ring D->E F Record temperature when vapor temperature is stable E->F G Record atmospheric (or vacuum) pressure F->G H Apply pressure correction if not at standard pressure G->H

Caption: Workflow for Boiling Point Determination by Distillation.

Causality Behind Experimental Choices:

  • Reduced Pressure: For compounds with high boiling points (>200 °C), heating at atmospheric pressure can lead to decomposition before the boiling point is reached. Performing the distillation under vacuum lowers the required temperature, preserving the chemical integrity of the substance.

  • Steady Condensation: A stable temperature reading during distillation indicates that the vapor phase has a consistent composition, which is crucial for an accurate boiling point measurement of a pure substance.

Density Determination

Density is an intrinsic property defined as mass per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter, which offers high precision.

Experimental Workflow: Pycnometer Method

The pycnometer method is a highly accurate technique that involves determining the mass of a precisely known volume of the liquid.

Density_Workflow cluster_prep Preparation cluster_sample Sample Measurement cluster_calc Calculation A Clean and dry the pycnometer B Weigh the empty pycnometer (m1) A->B C Calibrate with deionized water: fill, weigh (m2), record temp. B->C D Fill pycnometer with this compound C->D E Bring to the same temperature as water calibration D->E F Weigh the filled pycnometer (m3) E->F G Calculate sample mass (m_sample = m3 - m1) F->G I Calculate sample density (ρ_sample = m_sample / V) G->I H Calculate pycnometer volume (V = (m2 - m1) / ρ_water) H->I

Caption: Workflow for Density Determination using a Pycnometer.

Causality Behind Experimental Choices:

  • Temperature Control: Density is temperature-dependent. Ensuring that the sample and the calibration solvent (water) are at the same, precisely recorded temperature is paramount for accuracy.

  • Calibration with Water: Water is used as a calibration standard because its density at various temperatures is well-documented and known with high precision. This allows for an accurate determination of the pycnometer's internal volume.

Scientific Discussion: Factors Influencing Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure.

  • Boiling Point: The predicted boiling point of 293.0 °C is relatively high, which can be attributed to several factors. The molecule has a significant molecular weight (231.05 g/mol ), leading to substantial van der Waals forces. More importantly, the presence of the pyrimidine ring with two nitrogen atoms and the ethyl carboxylate group introduces a considerable dipole moment. This results in strong dipole-dipole interactions between molecules, which require a large amount of thermal energy to overcome, thus elevating the boiling point. The boiling point is a reflection of the molecule's dipole moment, a key comparative metric in medicinal chemistry.

  • Density: The predicted density of 1.577 g/cm³ is significantly greater than that of water. This is primarily due to the presence of the heavy bromine atom (atomic weight ~79.9 amu) in a relatively compact molecule. The efficient packing of the planar pyrimidine rings in the liquid state also contributes to a higher density.

Conclusion

This compound is a high-boiling, dense liquid, properties that are consistent with its molecular structure, which includes a heavy halogen atom and polar functional groups. The predicted values for its boiling point and density serve as a crucial baseline for researchers and scientists in designing experimental conditions for its use in synthesis and for ensuring safe handling and storage. The methodologies outlined provide a framework for the experimental validation of these important physical constants.

References

Ethyl 5-Bromopyrimidine-4-Carboxylate: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application

Introduction: The Enduring Significance of the Pyrimidine Scaffold

To the experienced medicinal chemist, the pyrimidine core is a familiar and welcome sight. This ubiquitous heterocycle is a cornerstone of numerous biologically active molecules, including several blockbuster drugs.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, and its metabolic stability. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the design of novel therapeutics. Ethyl 5-bromopyrimidine-4-carboxylate has emerged as a particularly valuable and versatile intermediate, offering multiple avenues for molecular elaboration in the pursuit of potent and selective drug candidates.[2] This guide provides an in-depth review of its synthesis, chemical behavior, and proven applications for researchers at the forefront of drug development.

Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

PropertyValueSource
CAS Number 64224-59-5[3]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2][3]
Appearance White to light yellow powder/crystal[4]
Boiling Point 293.0 ± 20.0 °C (Predicted)[5]
Density 1.577 ± 0.06 g/cm³ (Predicted)[5]
Storage Room temperature, desiccated[2][6]

Synthesis Methodologies: A Tale of Two Pathways

The efficient synthesis of this compound is paramount for its use in large-scale medicinal chemistry campaigns. Historically, its preparation was a significant bottleneck.

The Traditional Approach: A Low-Yielding Endeavor

One of the earliest documented methods involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium.[1][3] This reaction constructs the pyrimidine ring, which then requires a subsequent esterification step to yield the final product.[3] However, this multi-step process is notoriously inefficient, often plagued by the formation of numerous byproducts and laborious purification. Researchers have reported overall yields in the range of a mere 3-8%, rendering it impractical for producing the gram-scale quantities needed for drug discovery programs.[1]

The Modern Solution: The Minisci Homolytic Alkoxycarbonylation

A breakthrough in the synthesis of this key intermediate came with the application of the Minisci reaction. This powerful radical-based C-H functionalization provides a direct, one-step synthesis from the inexpensive and readily available 5-bromopyrimidine.[1][3] This method represents a significant improvement, reducing the number of steps and dramatically increasing the yield.[1]

The reaction is highly regioselective for the C4 position. This selectivity is driven by the electronics of the pyrimidine ring; under the acidic reaction conditions, the ring is protonated, activating it towards nucleophilic radical attack. The ethoxycarbonyl radical (•COOEt), typically generated from ethyl pyruvate, then preferentially attacks the electron-deficient C4 position. Researchers have successfully synthesized useful quantities (>10 g) of the target compound in a 48% yield using this approach.[1]

Synthesis_Workflow cluster_0 Traditional Synthesis (Low Yield) cluster_1 Minisci Reaction (Efficient) MA Mucobromic Acid Step1 Condensation & Cyclization MA->Step1 FA Formamidine Acetate FA->Step1 Acid 5-Bromopyrimidine- 4-carboxylic acid Step1->Acid Step2 Esterification Acid->Step2 Prod_T Ethyl 5-bromopyrimidine- 4-carboxylate (3-8% Overall Yield) Step2->Prod_T BP 5-Bromopyrimidine (Inexpensive) Step_M Homolytic Alkoxycarbonylation BP->Step_M EP Ethyl Pyruvate (Radical Source) EP->Step_M Prod_M Ethyl 5-bromopyrimidine- 4-carboxylate (48% Yield) Step_M->Prod_M

Caption: Comparison of synthetic routes to this compound.

Chemical Reactivity: The Twin Pillars of Diversification

The synthetic utility of this compound is derived from its two distinct and strategically positioned reactive handles: the bromine atom at the C5 position and the ethyl ester at the C4 position.[3] This dual functionality allows for sequential and orthogonal chemical modifications, enabling a rapid exploration of chemical space.[2]

  • C5 Position (Bromine Atom) : The bromine atom is the primary site for introducing molecular complexity. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions.

    • Suzuki & Stille Couplings : These reactions are invaluable for forming new carbon-carbon bonds, allowing for the introduction of diverse aryl or heteroaryl groups. This is a cornerstone strategy for building molecules with extended π-systems, often crucial for kinase hinge-binding motifs.[2]

    • Buchwald-Hartwig Amination : This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines. This is a key transformation for incorporating groups that can act as hydrogen bond donors or acceptors.[2]

    • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the pyrimidine ring activates the C5 position for the displacement of the bromide by various nucleophiles, such as thiols or amines, providing an alternative to metal-catalyzed methods.[3]

  • C4 Position (Ethyl Ester) : The ester group serves as a versatile precursor for other functionalities.

    • Hydrolysis : The ethyl ester can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 5-bromopyrimidine-4-carboxylic acid.[3]

    • Amidation : The resulting carboxylic acid is a gateway to a vast array of amides. By coupling the acid with a library of amines using standard peptide coupling reagents, chemists can systematically probe interactions with specific protein residues and fine-tune physicochemical properties like solubility and cell permeability.

Reactivity_Diagram cluster_C5 Reactions at C5 (Br) cluster_C4 Reactions at C4 (Ester) Core This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Core->Suzuki C-C bond Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald C-N bond SNAr SNAr (Nu-H) Core->SNAr C-Nu bond Hydrolysis Hydrolysis (NaOH or H+) Core->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amidation (R-NH2, Coupling Agent) Acid->Amidation

Caption: Key reaction pathways for functionalizing this compound.

Application in Drug Discovery: A Case Study of CX-5011

The true value of a chemical building block is demonstrated by its successful application in the synthesis of pharmacologically active molecules.[1] this compound (or its methyl ester equivalent) was a pivotal intermediate in the development of a novel class of potent and selective inhibitors of protein kinase CK2, an important target in oncology.[1]

One such inhibitor, CX-5011, features a tricyclic pyrimido[4,5-c]quinoline core. The synthesis of this key scaffold was elegantly achieved through a domino Suzuki coupling–intramolecular amide formation reaction. This involved coupling mthis compound with 2-amino-4-(methoxycarbonyl) phenylboronic acid.[1] The development of an efficient synthesis for the bromopyrimidine intermediate was therefore a critical enabling step for the entire discovery program.[1]

This case study perfectly illustrates the strategic importance of this compound. The bromine at C5 allows for the crucial Suzuki coupling to build the core structure, while the ester at C4 participates in the subsequent intramolecular cyclization to form the final tricyclic system.

Experimental Protocols

The following protocols are provided as illustrative examples of the key transformations discussed. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis via Minisci Reaction

This protocol is adapted from the methodology described for the efficient one-step synthesis of the title compound.[1]

Objective: To synthesize this compound from 5-bromopyrimidine.

Materials:

  • 5-bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (35% w/w)

  • Sulfuric acid

  • Toluene

  • Water

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • To a jacketed reactor cooled to -10 °C, add 5-bromopyrimidine, toluene, and water to create a biphasic system.

  • Add iron(II) sulfate heptahydrate and a catalytic amount of sulfuric acid. Stir vigorously.

  • In a separate vessel, prepare a solution of ethyl pyruvate and hydrogen peroxide.

  • Slowly add the ethyl pyruvate/H₂O₂ solution to the reactor over 1.5 hours, maintaining the internal temperature between -10 °C and 0 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes.

  • Carefully quench the reaction by adjusting the pH to ~7 with a cold aqueous solution of sodium hydroxide.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Outcome: A white to light-yellow solid. The reported yield for this transformation is approximately 48%.[1]

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To couple this compound with a generic arylboronic acid (Ar-B(OH)₂).

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired coupled product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to efficiently construct and optimize complex molecular architectures. Its well-defined and versatile reactivity, combined with the development of a robust and scalable synthesis via the Minisci reaction, has solidified its place in the drug discovery toolbox.[1][3] As researchers continue to target complex biological systems, the demand for such powerful, multifunctional building blocks will only increase. Future innovations may focus on developing even more selective C-H functionalization methods or employing this scaffold in novel synthetic strategies like DNA-encoded library (DEL) synthesis or flow chemistry to further accelerate the discovery of next-generation therapeutics.

References

The Strategic Utility of Ethyl 5-bromopyrimidine-4-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical development, the success of a drug candidate often hinges on the strategic selection of its foundational chemical building blocks. Ethyl 5-bromopyrimidine-4-carboxylate, a halogenated pyrimidine derivative, has emerged as a pivotal intermediate, prized for its versatile reactivity and its integral role in the synthesis of a multitude of biologically active compounds. This guide offers a comprehensive technical overview of this crucial reagent, from its commercial availability and synthesis to its application in the construction of complex, high-value therapeutics. As a senior application scientist, this document is crafted to provide not just protocols, but a deeper understanding of the chemical principles that underscore its utility, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. These properties dictate its solubility, reactivity, and appropriate handling procedures.

PropertyValueSource
CAS Number 64224-59-5[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2][3]
Molecular Weight 231.05 g/mol [2]
Boiling Point 293.0 ± 20.0 °C (Predicted)[1]
Density 1.577 ± 0.06 g/cm³ (Predicted)[1]
LogP 1.41580[1]

Spectroscopic characterization is essential for confirming the identity and purity of this compound. Key spectral data are available for reference.[4]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the ethyl group and the pyrimidine ring protons.[4]

  • IR Spectroscopy: Infrared spectroscopy reveals the presence of key functional groups, including the ester carbonyl and the C-Br bond.

  • Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, facilitating its use in both small-scale research and larger-scale development projects. The compound is typically offered in various purities, with research-grade material generally exceeding 95-98%.

SupplierPurityAvailable Quantities
Ambeed98+%5g
Chemenu95%5g, 10g, 25g
Crysdot95+%5g, 10g, 25g, 100g
American Custom Chemicals Corporation95.00%5mg
TRC-100mg

This table is a representative sample and not exhaustive of all available suppliers.[1]

Synthesis and Purification: A Modern Approach

While traditional synthetic routes to this compound exist, they are often hampered by low yields and the formation of difficult-to-separate byproducts.[5] A significantly more efficient and regioselective method is the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine.[5] This radical-based approach offers a one-step synthesis from readily available starting materials, making it a preferred method for obtaining useful quantities of the target compound.[5]

The Minisci reaction's efficacy stems from the direct C-H functionalization of the electron-deficient pyrimidine ring. The reaction is typically carried out under acidic conditions to protonate the heterocycle, thereby activating it towards attack by an ethoxycarbonyl radical generated from a suitable precursor like ethyl pyruvate.[6]

Optimized Minisci Reaction Protocol

The following protocol is a self-validating system, designed for high regioselectivity and yield.

Step-by-Step Methodology:

  • Reaction Setup: In a biphasic solvent system of toluene and water, dissolve 5-bromopyrimidine. The biphasic system is crucial for minimizing polysubstitution.[5]

  • Acidification: Add acetic acid to the mixture. The acidic environment protonates the pyrimidine ring, enhancing its reactivity towards radical addition.[5]

  • Radical Generation: Introduce ethyl pyruvate as the source of the ethoxycarbonyl radical.

  • Initiation: Add a solution of iron(II) sulfate heptahydrate and hydrogen peroxide. This generates the hydroxyl radical, which then abstracts a hydrogen from ethyl pyruvate to form the desired ethoxycarbonyl radical.

  • Reaction: Maintain the reaction at a controlled temperature (typically low) to ensure selectivity.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography to yield pure this compound.

Minisci_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 5-Bromopyrimidine, Ethyl Pyruvate, FeSO4·7H2O, H2O2 Start->Reactants Solvents Toluene, Water, Acetic Acid Start->Solvents Mix Combine Reactants and Solvents Reactants->Mix Solvents->Mix React Maintain Temperature and Stir Mix->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Separate Separate Layers Quench->Separate Wash Wash Organic Layer Separate->Wash Dry Dry & Concentrate Wash->Dry Purify Chromatography Dry->Purify Product Pure Product Purify->Product CK2_Inhibitor_Synthesis Start Ethyl 5-bromopyrimidine- 4-carboxylate Suzuki Suzuki Coupling (Pd Catalyst) Start->Suzuki BoronicAcid 2-Amino-4-(methoxycarbonyl)- phenylboronic acid BoronicAcid->Suzuki Intermediate Coupled Intermediate Suzuki->Intermediate Cyclization Intramolecular Amide Formation Intermediate->Cyclization Product Pyrimido[4,5-c]quinoline (CK2 Inhibitor Core) Cyclization->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] Among the vast library of pyrimidine-based building blocks, Ethyl 5-bromopyrimidine-4-carboxylate stands out as a particularly versatile intermediate. The presence of a bromine atom at the C-5 position and an ethyl ester at the C-4 position provides two distinct handles for synthetic modification. The C-5 bromine is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen substituents, while the ester group offers a site for amide bond formation or further reduction.[3][4] This guide provides a comprehensive overview of robust synthetic protocols for both the core scaffold and its subsequent derivatization, tailored for researchers and professionals in drug discovery and development.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the title compound is crucial for its utility. While classical methods exist, they often suffer from low yields and laborious purification.[3] A modern radical-based approach offers a significant improvement in efficiency and scalability.

Classical Condensation Method (A Low-Yielding Route)

One of the earlier reported methods involves the condensation of formamidine acetate with mucobromic acid.[3] This approach, while conceptually straightforward, is often plagued by the formation of numerous byproducts, leading to challenging purifications and overall yields that are typically in the low single digits (3-8%) after esterification.[3] Due to these significant drawbacks, this method is not recommended for generating material quantities.

Recommended Method: Minisci-type Homolytic Alkoxycarbonylation

A highly efficient, one-step synthesis of this compound can be achieved via a Minisci-type radical reaction from inexpensive, commercially available 5-bromopyrimidine.[3] This method provides useful quantities (>10 g) in a single, regioselective step with yields approaching 50%.[3]

Reaction Principle: The reaction proceeds through the homolytic addition of an ethoxycarbonyl radical to the electron-deficient pyrimidine ring. The pyrimidine is first protonated by an acid to increase its electrophilicity. A radical initiator, such as ammonium persulfate, facilitates the formation of the ethoxycarbonyl radical from ethyl pyruvate. This radical then attacks the C-4 position of the pyrimidine ring, followed by rearomatization to yield the final product. The use of a biphasic solvent system (e.g., toluene-water) helps to minimize polysubstitution.[3]

Minisci_Reaction cluster_radical_gen Radical Generation cluster_pyrimidine_addition Radical Addition S2O8_2- S2O8_2- 2SO4_rad- 2SO4_rad- S2O8_2-->2SO4_rad- Et_Pyruvate Ethyl Pyruvate EtO2C_rad •CO₂Et Et_Pyruvate->EtO2C_rad Decarboxylation SO4_rad- SO4_rad- SO4_rad-->Et_Pyruvate H-abstraction Protonated_Pyr Protonated 5-Bromopyrimidine 5BrPyr 5-Bromopyrimidine 5BrPyr->Protonated_Pyr H+ H+ H+ Radical_Adduct Radical Adduct Protonated_Pyr->Radical_Adduct + •CO₂Et Product Ethyl 5-bromopyrimidine- 4-carboxylate Radical_Adduct->Product Oxidation (Rearomatization) Oxidant [O]

Caption: Mechanism of the Minisci-type alkoxycarbonylation.

Detailed Protocol: Minisci Alkoxycarbonylation

  • Reaction Setup: To a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyrimidine (1.0 equiv), ethyl pyruvate (4.0 equiv), and a biphasic solvent system of toluene and water (e.g., 2:1 v/v).

  • Acidification: Add sulfuric acid (H₂SO₄, 2.0 equiv) dropwise to the stirring mixture.

  • Initiator Preparation: In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv) and silver nitrate (AgNO₃, 0.1 equiv) in water.

  • Reaction Execution: Heat the pyrimidine mixture to 80 °C. Add the initiator solution dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at 80 °C for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Derivatization via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step in these catalytic cycles.[5]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromide with a variety of aryl or heteroaryl boronic acids or esters.[5][6] This reaction is fundamental in synthesizing biaryl structures prevalent in pharmaceutical compounds.[5]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond of the pyrimidine; (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium(II) center; and (3) Reductive Elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Pyr)Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Aryl L₂Pd(II)(Pyr)R' Transmetal->PdII_Aryl RedElim Reductive Elimination Product Pyr-R' PdII_Aryl->Product RedElim->Pd0 ArBr Pyr-Br ArBr->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Workflow Start 5-Bromopyrimidine Core Ethyl 5-bromopyrimidine- 4-carboxylate Start->Core Minisci Reaction (Et Pyruvate, (NH₄)₂S₂O₈) Deriv_Suzuki 5-Aryl/Heteroaryl Derivatives Core->Deriv_Suzuki Suzuki Coupling (R-B(OH)₂, Pd Cat, Base) Deriv_Sono 5-Alkynyl Derivatives Core->Deriv_Sono Sonogashira Coupling (R-C≡CH, Pd/Cu Cat, Base) Deriv_BH 5-Amino Derivatives Core->Deriv_BH Buchwald-Hartwig Amination (R₂NH, Pd Cat, Ligand, Base)

References

Application Notes & Protocols: Strategic Use of Ethyl 5-bromopyrimidine-4-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis

In the landscape of modern drug discovery and organic synthesis, the ability to forge new carbon-carbon (C-C) bonds with precision and efficiency is paramount. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan among these methods, celebrated for its mild conditions, exceptional functional group tolerance, and the environmental benignity of its boron-based reagents.[1][2][3] This reaction facilitates the construction of biaryl and heteroaryl-aryl structures, which are foundational motifs in a vast array of pharmaceuticals and functional materials.

Simultaneously, the pyrimidine core represents a "privileged scaffold" in medicinal chemistry.[4][5] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, uracil) and are found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[6][7][8]

This guide focuses on the intersection of this powerful reaction and this vital heterocycle, specifically through the use of Ethyl 5-bromopyrimidine-4-carboxylate . This substrate is a highly valuable building block due to its dual functionality: the bromine atom at the C5 position serves as an ideal handle for Suzuki coupling, while the ethyl ester at the C4 position offers a secondary site for subsequent chemical elaboration, such as amidation or hydrolysis.[9][10] Mastering its use in Suzuki coupling unlocks a direct and modular route to novel 5-arylpyrimidine libraries, enabling researchers to systematically explore structure-activity relationships (SAR) for next-generation therapeutics.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][13]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[2][12][14] The choice of base is critical for this step's efficiency.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product sub Ethyl 5-bromopyrimidine- 4-carboxylate (Ar-Br) sub->pd0 boronic R'-B(OH)₂ + Base R'-B(OH)₃⁻ boronic->oa_complex

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Parameters and Causality in Experimental Design

A successful Suzuki coupling is not merely about mixing reagents; it is a carefully orchestrated interplay of components. The choices made directly influence reaction rate, yield, and purity.

ComponentRole & RationaleTypical Choices
Palladium Pre-catalyst Source of the active Pd(0) species. The choice affects catalyst stability, activity, and cost. Pre-catalysts are often more air-stable and easier to handle than Pd(0) complexes.[15]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the Pd center, prevents aggregation into inactive palladium black, and modulates its electronic and steric properties to enhance reactivity, particularly for challenging substrates like heteroaryl halides.[2][16]Standard: PPh₃ Bulky/Electron-Rich: SPhos, XPhos, P(t-Bu)₃ for improved activity
Base Activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate. Weaker bases may be needed for base-sensitive functional groups.[2][14]K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent Solubilizes reactants and facilitates the reaction. Often a mixture of an organic solvent and water is used, as water can aid in dissolving the base and boronate species.[13]1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile
Boron Reagent The source of the nucleophilic carbon group. Boronic acids are common, but boronate esters (e.g., pinacol esters) offer enhanced stability and are useful for purifying intermediates.Aryl/Heteroaryl Boronic Acids, Aryl/Heteroaryl Pinacol Boronate Esters
Temperature Provides the necessary activation energy. Most Suzuki couplings are run at elevated temperatures (60-110 °C), though highly active catalyst systems can sometimes operate at room temperature.[13][16]70 - 100 °C

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol provides a robust, general procedure for coupling this compound with a variety of aryl- or heteroarylboronic acids.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard glassware for workup and purification

  • Ethyl acetate, Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Substrate, Boronic Acid, Base, Catalyst) setup->reagents solvent 3. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction 4. Heat Reaction (e.g., 90 °C, 12-24h) solvent->reaction workup 5. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify product Pure Product purify->product

Figure 2: General Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 231 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 equiv).[17] Expert Tip: Adding the catalyst last minimizes its exposure to air. For sensitive reactions, adding solids in a glovebox is ideal.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). Degas by bubbling argon through the solvent for 15-20 minutes. Add the degassed solvent to the flask via syringe.[13]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.[18][19]

  • Washing and Drying: Wash the combined organic layer with brine (20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% EtOAc) to isolate the pure 5-arylpyrimidine product.[13]

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (degraded by oxygen). 2. Insufficiently degassed solvent. 3. Base is not strong or soluble enough.1. Use a fresh bottle of catalyst or a more robust pre-catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos). 2. Ensure thorough degassing of all solvents. 3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.
Debromination Side Product The C-Br bond is cleaved without coupling. Often occurs at high temperatures or with prolonged reaction times.Reduce the reaction temperature slightly (e.g., to 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.
Boronic Acid Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct. Can be promoted by oxygen.This is another reason why maintaining a strictly inert atmosphere is critical. Ensure no air leaks into the system.
Difficult Purification Product co-elutes with triphenylphosphine oxide (a byproduct of the Pd(PPh₃)₄ catalyst).If this is a persistent issue, switch to a catalyst system with a more polar ligand that may stick more strongly to the silica gel, or use a much lower catalyst loading (e.g., 0.5-1 mol%).

Conclusion

The Suzuki-Miyaura coupling of this compound is a cornerstone reaction for medicinal chemists and synthetic researchers. It provides a reliable and versatile platform for synthesizing libraries of novel 5-substituted pyrimidines. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this transformation to accelerate the discovery of new chemical entities with significant therapeutic potential.

References

Application Note: The Strategic Application of Ethyl 5-bromopyrimidine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and a Key Building Block

The pyrimidine ring is a cornerstone of medicinal chemistry, owing to its prevalence in nature as a fundamental component of nucleobases and its remarkable versatility as a privileged scaffold in drug design.[1] Its ability to engage in hydrogen bonding, serve as a bioisosteric replacement for phenyl rings, and provide a platform for multi-directional substitution makes it a highly sought-after chemotype.[1] Within the vast arsenal of pyrimidine-based building blocks, Ethyl 5-bromopyrimidine-4-carboxylate (CAS: 64224-59-5) has emerged as a particularly strategic and enabling intermediate.

This application note provides an in-depth guide to the utility of this compound, detailing its strategic value, key applications in drug discovery, and robust, field-proven synthetic protocols.

The Strategic Value of this compound

The power of this reagent lies in its dual-functional nature, offering two distinct and orthogonal handles for molecular elaboration. This allows for a modular and highly efficient approach to library synthesis and lead optimization campaigns.

  • The C5-Bromine Handle: The bromine atom at the C5 position is perfectly poised for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This is a critical advantage in medicinal chemistry, as it allows for the rapid introduction of diverse aryl, heteroaryl, or amino substituents to explore Structure-Activity Relationships (SAR).[2][3] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, a key step in many catalytic cycles.[4]

  • The C4-Ester Handle: The ethyl carboxylate group at the C4 position provides a reliable site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides.[5] This transformation is a staple of medicinal chemistry, used to introduce new hydrogen bond donors/acceptors, modulate solubility, and occupy specific pockets within a biological target.

The combination of these two functionalities in a single, stable molecule makes this compound an invaluable linchpin for building complex molecular architectures.

G cluster_0 This compound cluster_1 Key Reactive Sites & Transformations A N C5_Br C5-Bromine (Cross-Coupling Handle) A->C5_Br C4_Ester C4-Ester (Amidation Handle) A->C4_Ester Suzuki Suzuki Coupling (C-C Bond Formation) C5_Br->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C5_Br->Buchwald Hydrolysis Hydrolysis (Saponification) C4_Ester->Hydrolysis Amidation Amide Coupling Hydrolysis->Amidation

Figure 1: Strategic functionalization pathways of the title compound.

Key Applications in Drug Discovery Programs

The versatility of this compound is demonstrated by its application in the synthesis of diverse therapeutic agents, most notably kinase inhibitors.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors are designed to bind to the ATP pocket, where a heterocyclic scaffold often forms critical hydrogen bonds with the "hinge" region of the enzyme. The pyrimidine core is an exemplary hinge-binder.[7] this compound serves as an ideal starting point for building substituted pyrimidines that can be elaborated into potent and selective kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR).[8][9][10]

A common synthetic strategy involves an initial Suzuki coupling at the C5 position to install a key aryl group, followed by conversion of the C4-ester into an amide that interacts with solvent-exposed regions of the kinase.

Synthesis of GPCR Modulators

G-protein-coupled receptors (GPCRs) represent another major target class for which pyrimidine-based ligands have shown significant promise.[11] A prominent example is Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[12] The synthesis of Macitentan and its analogues often relies on building blocks like 5-bromopyrimidines to construct the core structure.[13][14] The strategic placement of substituents on the pyrimidine ring is crucial for achieving the desired receptor affinity and pharmacokinetic profile.[12]

Core Synthetic Protocols

The following protocols are generalized, field-proven methodologies. Researchers should perform optimization based on their specific substrates and desired outcomes.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the C5 position, which is typically more reactive than other halogenated positions on different scaffolds.[4]

Rationale: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. Catalysts like Pd(PPh₃)₄ are often effective, while aqueous inorganic bases like K₂CO₃ or K₃PO₄ are commonly used to activate the boronic acid for transmetalation.[15] A mixed solvent system, such as 1,4-dioxane and water, is frequently employed to dissolve both the organic and inorganic reagents.[16]

G cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Pyrimidine, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Heat 4. Heat Reaction (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Figure 2: General experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.1–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03–0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (volume based on achieving ~0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4–16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Parameter Recommendation Causality / Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. K₃PO₄ is often effective for challenging substrates.[15]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for the activity of inorganic bases.[16]
Temperature 80–110 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Protocol 3.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the C5 position, a key transformation for introducing pharmacophoric amine groups.

Rationale: Buchwald-Hartwig amination requires a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.[17] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the reductive elimination step.[18] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are needed to deprotonate the amine coupling partner.[19] Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the base and catalyst deactivation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the appropriate phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 100–110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2–12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Protocol 3.3: Ester Hydrolysis and Amide Bond Formation

This two-step sequence converts the C4-ester into a versatile amide.

Step 3.3a: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the ethyl ester substrate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reaction: Add lithium hydroxide (LiOH, 2.0–3.0 equiv.) and stir the mixture at room temperature until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the acid.[20]

Step 3.3b: Amide Coupling (using HATU)

  • Setup: Dissolve the carboxylic acid from the previous step (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.1 equiv.) in anhydrous DMF.

  • Reaction: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0–3.0 equiv.). Stir the reaction at room temperature for 2–8 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final amide product.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its orthogonally reactive sites enable efficient and modular synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The robust palladium-catalyzed coupling reactions at the C5-position, combined with the facile conversion of the C4-ester to a diverse range of amides, provides a powerful platform for modern drug discovery campaigns. The protocols outlined in this note serve as a reliable foundation for researchers aiming to leverage this strategic intermediate in their synthetic endeavors.

References

Minisci reaction for Ethyl 5-bromopyrimidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Practical, High-Yield Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via the Minisci Reaction

Abstract

Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted synthesis of functionalized pyrimidines is therefore a critical task for drug discovery and development. This compound is a key intermediate, notably in the synthesis of potent protein kinase CK2 inhibitors like CX-5011.[1][3] However, traditional synthetic routes to this intermediate are often low-yielding and laborious.[1] This application note details a robust and highly regioselective one-step protocol for the synthesis of this compound utilizing a Minisci-type homolytic alkoxycarbonylation. This method offers a significant improvement over conventional approaches, providing a scalable and efficient route (>10 g) with a respectable yield of 48%.[1] We will explore the reaction mechanism, provide a detailed step-by-step protocol, and discuss key optimization parameters and troubleshooting strategies.

Introduction: The Strategic Advantage of the Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles through a radical substitution mechanism.[4][5] Unlike electrophilic substitutions such as Friedel-Crafts alkylation, which are ineffective on electron-poor rings, the Minisci reaction employs nucleophilic carbon-centered radicals.[4] This approach offers several distinct advantages:

  • Direct C-H Functionalization: It avoids the need for pre-functionalization of the heterocycle, reducing the number of synthetic steps.[4]

  • High Regioselectivity: The reaction conditions can be tuned to favor substitution at specific positions on the heterocyclic ring. For N-heterocycles, acidic conditions are typically required to protonate the ring, which activates it towards radical attack.[4][6]

  • Broad Substrate Scope: A wide variety of radical precursors can be utilized, allowing for the introduction of diverse alkyl and acyl groups.[6]

In the context of synthesizing this compound, the Minisci reaction circumvents the multi-step, low-yield (3-8%) pathway involving the condensation of formamidine acetate and mucobromic acid.[1] The direct alkoxycarbonylation of commercially available 5-bromopyrimidine is both atom-economical and significantly more efficient.

Reaction Mechanism and Workflow

The reaction proceeds via the generation of an ethoxycarbonyl radical from ethyl pyruvate, which then attacks the protonated 5-bromopyrimidine ring. The conditions are carefully controlled to ensure high regioselectivity for the C4 position.

Proposed Reaction Mechanism

The mechanism involves three key stages: radical generation, addition to the heterocycle, and re-aromatization.

  • Protonation: Sulfuric acid protonates the 5-bromopyrimidine, increasing its electrophilicity and activating it for radical attack.

  • Radical Generation: Iron(II) sulfate reacts with hydrogen peroxide (Fenton-type chemistry) to generate a hydroxyl radical (•OH). This highly reactive radical abstracts the acyl hydrogen from ethyl pyruvate to form the nucleophilic ethoxycarbonyl radical (•COOEt).

  • Radical Addition & Re-aromatization: The ethoxycarbonyl radical adds to the most electron-deficient position of the protonated pyrimidine ring (C4). The resulting radical cation intermediate is then oxidized to restore aromaticity, yielding the final product.

Minisci_Mechanism cluster_Radical_Generation Step 1: Ethoxycarbonyl Radical Generation cluster_Reaction_Core Step 2 & 3: Addition and Re-aromatization Fe2 Fe(II)SO₄ OH_rad •OH Fe2->OH_rad + H₂O₂ → Fe(III) + OH⁻ H2O2 H₂O₂ EtPyr Ethyl Pyruvate EtOOC_rad •COOEt (Ethoxycarbonyl Radical) EtPyr->EtOOC_rad + •OH Protonated_Pyr Protonated 5-Bromopyrimidine Pyrimidine 5-Bromopyrimidine Pyrimidine->Protonated_Pyr + H⁺ H2SO4 H₂SO₄ Radical_Adduct Radical Cation Intermediate Protonated_Pyr->Radical_Adduct + •COOEt Final_Product This compound Radical_Adduct->Final_Product + [O] - H⁺, -e⁻ Oxidant [O]

Caption: Proposed mechanism for the Minisci alkoxycarbonylation of 5-bromopyrimidine.

Experimental Workflow Overview

A successful synthesis relies on a systematic workflow, from careful preparation of reagents to precise execution of the reaction and final purification.

workflow A 1. Reagent Preparation - Dissolve 5-bromopyrimidine - Prepare FeSO₄ solution B 2. Reaction Setup - Cool pyrimidine solution to 0-5°C - Biphasic system (Toluene/Water) A->B C 3. Radical Generation & Addition - Slow, dropwise addition of  ethyl pyruvate, H₂O₂, and H₂SO₄ B->C D 4. Reaction & Quench - Stir at RT for 1 hour - Quench with Na₂SO₃ C->D E 5. Workup & Purification - Phase separation - Flash Chromatography D->E F 6. Characterization - GC-MS, ¹H NMR, ¹³C NMR E->F

References

Application Notes & Protocols: Strategic Utilization of Ethyl 5-bromopyrimidine-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold," a molecular framework frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Ethyl 5-bromopyrimidine-4-carboxylate is a highly versatile building block that provides chemists with a direct entry point to this critical chemical space. Its structure is elegantly functionalized for diversification: the pyrimidine ring is electron-deficient, predisposing it to a variety of coupling reactions; the bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling; and the ethyl ester at the C4 position offers a site for further modification or interaction with biological targets.[3]

This document serves as a comprehensive guide to the practical application of this compound. We will move beyond simple reaction lists to provide detailed, field-proven protocols and explain the underlying causality for experimental choices. The methodologies described herein are central to the synthesis of complex molecules, including potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[3][4]

A practical synthesis for this key intermediate has been developed using a Minisci-type radical reaction, which allows for its production in a single step from the inexpensive and commercially available 5-bromopyrimidine, making it an accessible starting material for extensive research programs.[3][4]

cluster_synthesis Synthesis via Minisci Reaction start 5-Bromopyrimidine (Commercially Available) reagents Ethyl Pyruvate (Radical Precursor) Acidic Conditions start->reagents One-step reaction (Homolytic Alkoxycarbonylation) product This compound reagents->product

Caption: One-step synthesis of the title compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is the primary reactive site for the construction of carbon-carbon and carbon-nitrogen bonds, making palladium-catalyzed cross-coupling the most powerful and widely used application for this reagent. These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex 5-Pyrimidinyl-Pd(II)-Br (L)n OxAdd->PdII_Complex Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Complex->Transmetal R'-M PdII_R_Complex 5-Pyrimidinyl-Pd(II)-R (L)n Transmetal->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-R-Pyrimidine Product RedElim->Product Reagent Ethyl 5-bromopyrimidine- 4-carboxylate Reagent->OxAdd R-X

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical synthesis due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[5] It is highly effective for coupling this compound with a vast array of aryl and heteroaryl boronic acids.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, in situ generation from a Pd(II) precursor like Pd(OAc)₂ or a stable pre-catalyst like Pd(dppf)Cl₂ is common. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]

  • Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the pyrimidine substrate and the catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 10:1 ratio. The total solvent volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.[6]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[7][8] For thermally sensitive substrates or to accelerate the reaction, microwave irradiation can be highly effective.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

ParameterTypical ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃1-5 mol% loading is standard.
Ligand PPh₃, dppf, SPhos, XPhosOften included in the pre-catalyst.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂ODegassing is crucial to prevent catalyst oxidation.
Temperature 80-110 °C (Conventional) or 100-150 °C (Microwave)Higher temperatures may be needed for less reactive boronic acids.

Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is fundamental in drug discovery. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide range of primary and secondary amines, a transformation that is difficult to achieve via classical methods like SₙAr.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition of the aryl bromide and, critically, facilitate the rate-limiting reductive elimination step to form the C-N bond.[10][11] Different "generations" of ligands (e.g., BINAP, Xantphos, BrettPhos) have been developed to couple a wider variety of amines under milder conditions.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like Cs₂CO₃ or K₃PO₄ can be used.[12]

  • Inert Atmosphere: The catalyst systems are extremely air-sensitive and require rigorous exclusion of oxygen and moisture.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or Xantphos, 2-5 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4–2.0 equiv.), followed by this compound (1.0 equiv.) and the amine (1.1–1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring.[13]

  • Monitoring & Work-up: Monitor the reaction as described for the Suzuki coupling. Upon completion, cool the reaction, quench carefully by adding saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: After drying and concentration, purify the crude product by flash column chromatography.

cluster_workflow Buchwald-Hartwig Experimental Workflow Setup Inert Atmosphere Setup (Glovebox/Schlenk Line) Add_Cat Add Pd Pre-catalyst, Ligand, and Base Setup->Add_Cat Add_Reagents Add Pyrimidine and Amine Add_Cat->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent React Heat Reaction (80-110 °C) Add_Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Quench, Extract, and Dry Monitor->Workup Purify Column Chromatography Workup->Purify

References

Application Note & Protocols: Ethyl 5-bromopyrimidine-4-carboxylate as a Cornerstone in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The pyrimidine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[2][3] This guide provides an in-depth exploration of Ethyl 5-bromopyrimidine-4-carboxylate, a highly versatile and strategic building block for the synthesis of potent and selective kinase inhibitors. We will dissect the core synthetic transformations this molecule enables, provide detailed, field-proven protocols, and illustrate its application in the construction of inhibitors targeting clinically relevant kinase families such as Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).

The Strategic Value of this compound

The utility of this compound in drug discovery is derived from its two distinct and orthogonally reactive functional groups.[4] This dual functionality allows for a systematic and modular approach to scaffold decoration, which is essential for structure-activity relationship (SAR) studies.

  • The C5-Bromine: This position serves as a primary handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Substituents installed at C5 typically project into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

  • The C4-Ethyl Carboxylate: This ester group is an ideal precursor for the installation of various amide functionalities.[4] Amides at this position are critical for establishing hydrogen bond interactions with the kinase "hinge" region, which is a foundational element for anchoring the inhibitor to the target protein.

The logical relationship between the starting material and its synthetic potential can be visualized as follows:

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Pharmacophoric Contributions A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A->B at C5-Br C Amide Bond Formation (via Hydrolysis & Coupling) A->C at C4-Ester D Potency & Selectivity (Solvent-Front Interaction) B->D E Target Engagement (Hinge-Binding) C->E

Caption: Synthetic utility of the core building block.

Core Synthetic Protocols

The following protocols are robust, well-established methods that serve as a foundation for building libraries of pyrimidine-based kinase inhibitors.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[5][6] The choice of a palladium catalyst and a mild base in an aqueous solvent system ensures broad functional group tolerance, which is critical in medicinal chemistry.[7]

Reaction Scheme: (Illustrative scheme: Pyrimidine-Br + R-B(OH)2 -> Pyrimidine-R)

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Seal the flask with a septum and cycle between vacuum and inert gas (Nitrogen or Argon) three times to remove all oxygen. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture. Briefly purge with inert gas again before adding the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the C5-arylated pyrimidine product.[8]

Protocol 2.2: Amide Bond Formation at the C4 Position

The C4-ester is readily converted into an amide, which typically serves as a key hydrogen bond donor/acceptor to interact with the kinase hinge region. This is a two-step process involving saponification followed by amide coupling.

Step A: Saponification (Ester to Carboxylic Acid)

Materials:

  • C5-substituted ethyl pyrimidine-4-carboxylate (from Protocol 2.1) (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester in the THF/water solvent mixture.

  • Add LiOH (or NaOH) and stir at room temperature until LC-MS analysis confirms complete hydrolysis of the ester (typically 1-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~3-4 with 1M HCl.

  • The carboxylic acid product will often precipitate. Collect the solid by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate. Dry and use in the next step without further purification.

Step B: Amide Coupling

Materials:

  • 5-substituted pyrimidine-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.

Application Example: Synthesis of a JAK1-Selective Inhibitor

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that mediate immune responses.[9][10] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.[11] Selective JAK1 inhibitors are sought after to minimize side effects associated with the inhibition of other isoforms like JAK2, which is involved in hematopoiesis.[9][12]

The following workflow demonstrates how this compound can be used to synthesize a hypothetical series of potent JAK1 inhibitors.

G A This compound B Suzuki Coupling (Protocol 2.1) A->B C Library of C5-Aryl Intermediates B->C D Saponification & Amide Coupling (Protocol 2.2) C->D E Final Inhibitor Library (JAKinib 1-n) D->E F Biological Evaluation E->F G In Vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) F->G H Cell-Based pSTAT Assays F->H I Lead Optimization G->I H->I

Caption: Workflow for discovery of pyrimidine-based kinase inhibitors.
Targeted Kinase Pathway: The JAK-STAT Signaling Cascade

Inhibitors synthesized from this scaffold aim to block the ATP-binding site of JAKs, preventing the downstream phosphorylation of STAT proteins and subsequent gene transcription involved in inflammatory responses.

G cluster_cell Cell Membrane cluster_nucleus cytokine Cytokine receptor Receptor Pair cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (P) nucleus Nucleus stat->nucleus Dimerizes & Translocates inhibitor JAK Inhibitor (Synthesized) inhibitor->jak BLOCKS ATP SITE transcription Gene Transcription nucleus->transcription

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Hypothetical SAR Data Table

The following table illustrates representative data from a focused library targeting JAK1. The goal is to maximize JAK1 potency (lower IC₅₀) while minimizing JAK2 activity to achieve a favorable selectivity profile.

Compound IDC5-Aryl Group (R¹)C4-Amide Group (R²)Yield (%)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
JAKinib-01 PhenylCyclopropylamide651504503.0
JAKinib-02 4-FluorophenylCyclopropylamide71855106.0
JAKinib-03 3-PyridylCyclopropylamide584572016.0
JAKinib-04 3-Pyridyl(S)-2-aminopropyl528 960 120.0

Analysis of SAR:

  • C5 Position: Introducing a nitrogen atom via a pyridyl ring (JAKinib-03 vs. JAKinib-01) significantly improved JAK1 potency, likely due to a favorable interaction or vector in the solvent-front region.

  • C4 Position: Modifying the amide group from a simple cyclopropylamide to a chiral aminopropyl group (JAKinib-04 vs. JAKinib-03) dramatically enhanced both potency and selectivity. This highlights the importance of probing the specific topology of the hinge region and adjacent pockets. The data suggests JAKinib-04 as a promising lead compound for further preclinical development.[9]

Conclusion

This compound is a powerful and economically viable starting material for the construction of sophisticated kinase inhibitors. Its inherent chemical handles allow for the execution of robust and high-yielding synthetic transformations like Suzuki-Miyaura coupling and amidation. By systematically applying the protocols detailed in this guide, researchers in drug development can efficiently generate and optimize novel chemical entities with high therapeutic potential against a range of kinase targets.

References

Preparation of 5-Halopyrimidine-4-Carboxylic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Halopyrimidine-4-Carboxylic Acid Esters

5-Halopyrimidine-4-carboxylic acid esters are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their significance is particularly pronounced in the field of drug discovery, where the pyrimidine core is a common feature in numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][2] The strategic placement of a halogen at the 5-position and a carboxylic ester at the 4-position provides two reactive handles for further molecular elaboration, making these compounds highly sought-after intermediates. For instance, ethyl 5-bromopyrimidine-4-carboxylate is a key precursor in the synthesis of potent protein kinase CK2 inhibitors.[3] This guide provides a comprehensive overview of the synthetic strategies for preparing these valuable compounds, with a focus on practical, field-proven protocols and the underlying chemical principles.

Synthetic Strategies: A Comparative Analysis

The preparation of 5-halopyrimidine-4-carboxylic acid esters can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific halogen to be introduced. Historically, methods such as the condensation of formamidine acetate with mucobromic acid have been employed, but these often suffer from low yields and laborious purification procedures.[3] More contemporary and efficient methods have since been developed.

Minisci-Type Radical Alkoxycarbonylation: A Modern and Efficient Approach

A significant advancement in the synthesis of 5-halopyrimidine-4-carboxylic acid esters is the application of the Minisci reaction.[3] This method involves the direct, regioselective alkoxycarbonylation of 5-halopyrimidines. The reaction proceeds via a radical mechanism, offering a more streamlined and higher-yielding alternative to traditional multi-step syntheses.[3]

The key to this reaction is the generation of an alkoxycarbonyl radical, which then attacks the protonated pyrimidine ring. The reaction is highly regioselective for the 4-position, which is the most electron-deficient position in the protonated 5-halopyrimidine.[3] This high regioselectivity minimizes the formation of unwanted isomers, simplifying purification.[3]

Workflow for Minisci-Type Alkoxycarbonylation:

cluster_prep Radical Precursor Generation cluster_reaction Minisci Reaction cluster_purification Workup & Purification AlkylPyruvate Alkyl Pyruvate RadicalPrecursor 2-Hydroperoxy-2-hydroxypropanoate AlkylPyruvate->RadicalPrecursor Reaction H2O2 Hydrogen Peroxide H2O2->RadicalPrecursor RadicalPrecursor_ref Radical Precursor Halopyrimidine 5-Halopyrimidine Product 5-Halopyrimidine-4-carboxylic Acid Ester Halopyrimidine->Product Radical Attack AlkoxycarbonylRadical Alkoxycarbonyl Radical RadicalPrecursor_ref->AlkoxycarbonylRadical Redox Decomposition FeSO4 Fe(II)SO4 FeSO4->AlkoxycarbonylRadical AlkoxycarbonylRadical->Product ReactionMixture Reaction Mixture Extraction Extraction ReactionMixture->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Workflow for the synthesis of 5-halopyrimidine-4-carboxylic acid esters via Minisci reaction.

Data Summary for Minisci Alkoxycarbonylation of 5-Bromopyrimidine:

EntryAlkyl GroupSolvent SystemConversion (%)Isolated Yield (%)
1MethylToluene-H₂O8544
2EthylToluene-H₂O8962
3EthylCH₂Cl₂-H₂O83-
4EthylAcOH-H₂O87-
5EthylH₂O31-
Data sourced from Regan, C. F., et al. (2012).[3]
Sandmeyer-Type Reactions: A Classic Route for Halogen Introduction

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5][6] This reaction can be adapted for the synthesis of 5-halopyrimidines from 5-aminopyrimidines, which can then be further functionalized. While not a direct route to the final ester, it is a crucial method for preparing the halogenated pyrimidine core. The reaction is typically catalyzed by copper(I) salts.[5][6][7]

Mechanism of the Sandmeyer Reaction:

cluster_diazotization Diazotization cluster_halogenation Halogenation ArylAmine Aryl Amine (e.g., 5-Aminopyrimidine) DiazoniumSalt Aryl Diazonium Salt ArylAmine->DiazoniumSalt Reaction NaNO2_HX NaNO₂ / HX NaNO2_HX->DiazoniumSalt DiazoniumSalt_ref Aryl Diazonium Salt ArylRadical Aryl Radical + N₂ DiazoniumSalt_ref->ArylRadical SET from Cu(I) CuX Copper(I) Halide CuX->ArylRadical ArylHalide Aryl Halide (e.g., 5-Halopyrimidine) CuX->ArylHalide Regenerates Cu(I) ArylRadical->ArylHalide Halogen Transfer

Caption: Generalized mechanism of the Sandmeyer reaction for aryl halide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Minisci Reaction

This protocol is adapted from a reported facile synthesis and has been shown to be scalable.[3]

Materials and Reagents:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Hydrogen peroxide (30% aq. solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Radical Precursor: In a round-bottom flask, cautiously add hydrogen peroxide (1.2 eq.) to ethyl pyruvate (1.0 eq.) at 0 °C. Stir the mixture for 30 minutes at this temperature. The resulting 2-hydroperoxy-2-hydroxypropanoate solution should be used immediately.

  • Reaction Setup: To a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromopyrimidine (1.0 eq.), iron(II) sulfate heptahydrate (0.1 eq.), toluene, and deionized water. The recommended solvent ratio is typically a biphasic system like toluene/water.

  • Initiation of the Reaction: Vigorously stir the biphasic mixture and add the freshly prepared radical precursor solution dropwise over a period of 1-2 hours. Maintain the reaction temperature at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the organic layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Analytical Techniques

The successful synthesis of 5-halopyrimidine-4-carboxylic acid esters should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The chemical shifts and coupling constants of the pyrimidine ring protons are characteristic and can be used to confirm the regioselectivity of the reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to provide information about its fragmentation pattern.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the ester (typically around 1720-1740 cm⁻¹) and the C-X bond of the halogen.[9]

Safety Precautions

  • Hydrogen peroxide is a strong oxidizing agent and should be handled with care.

  • Halogenated organic compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The preparation of 5-halopyrimidine-4-carboxylic acid esters is a critical step in the synthesis of many important pharmaceutical compounds. The Minisci-type radical alkoxycarbonylation offers a modern, efficient, and scalable method for their synthesis, overcoming the limitations of older procedures. By understanding the underlying principles of this and other synthetic methods, researchers can effectively produce these valuable intermediates for their drug discovery and development programs.

References

Application Notes & Protocols: Strategic Synthesis of Pyrimidine Derivatives via Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and a Versatile Synthon

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its foundational role in the nucleic acids DNA and RNA.[1][2] This structural prominence makes pyrimidine derivatives a focal point in drug discovery, with applications ranging from anticancer kinase inhibitors to antimicrobial and anti-inflammatory agents.[3][4][5] The functionalization of the pyrimidine core is key to modulating biological activity, creating a demand for versatile and strategically designed building blocks.

Ethyl 5-bromopyrimidine-4-carboxylate is one such critical building block. Its structure is primed for diversification, featuring two key reactive handles: a bromine atom at the C5 position, ideal for a range of palladium-catalyzed cross-coupling reactions, and an ethyl ester at the C4 position, which can be readily modified.[6] The electron-deficient nature of the pyrimidine ring further activates the C-Br bond, making this reagent a highly valuable and versatile starting material for constructing complex molecular libraries.[6]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for key transformations and explaining the chemical principles that underpin these powerful reactions.

Core Synthetic Strategies and Mechanistic Insights

The strategic functionalization of this compound primarily revolves around the C5-bromo position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their reliability and broad functional group tolerance.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[7][8] For this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C5 position, a common strategy in the synthesis of kinase inhibitors.[9]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrimidine. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)L₂-R] pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product start Ar-Br (this compound) start->pd2_complex boronic R-B(OH)₂ + Base boronic->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure adaptable to various arylboronic acids.[7][10]

Experimental Workflow

Experimental_Workflow start Setup reagents Combine pyrimidine, boronic acid, base, and catalyst in a flask. start->reagents inert Purge with inert gas (Argon or Nitrogen). reagents->inert solvent Add degassed solvent. inert->solvent reaction Reaction solvent->reaction heat Heat to specified temperature (e.g., 80-100 °C). reaction->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Work-up & Purification monitor->workup cool Cool to room temperature. workup->cool extract Dilute, wash with water/brine, and extract with organic solvent. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end Final Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv.
This compound 245.06 1.0 1.0
Arylboronic Acid Variable 1.2 1.2
Pd(PPh₃)₄ 1155.56 0.05 0.05
K₂CO₃ or K₃PO₄ Variable 3.0 3.0

| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-arylpyrimidine derivative.

Palladium/Copper-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl moieties onto sp² carbons.[11] This reaction is invaluable for creating rigid linkers in drug molecules or for generating intermediates that can undergo further transformations like cyclizations.[12]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-complex. Reductive elimination from palladium yields the final product and regenerates the Pd(0) catalyst.[13][14]

Protocol 2: Sonogashira Coupling with Terminal Alkynes

This protocol is a starting point for coupling with various terminal alkynes.[13][15]

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv.
This compound 245.06 1.0 1.0
Terminal Alkyne Variable 1.2 1.2
PdCl₂(PPh₃)₂ 701.90 0.03 0.03
Copper(I) Iodide (CuI) 190.45 0.05 0.05
Triethylamine (Et₃N) 101.19 3.0 3.0

| THF or DMF | - | 5 mL | - |

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in the chosen anhydrous solvent (5 mL).

  • Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 60 °C) for less reactive alkynes.

  • Monitor the reaction by TLC or LC-MS until completion (typically 3-16 hours).

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the 5-alkynylpyrimidine derivative.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods.[16][17] This reaction enables the introduction of primary and secondary amines at the C5 position, providing access to a vast chemical space of N-substituted pyrimidines.

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates to the amine. A strong, non-nucleophilic base then deprotonates the amine complex, forming a palladium-amido intermediate. Reductive elimination from this intermediate forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical and often requires optimization to achieve high yields.[16][18]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general starting point; the optimal ligand, base, and solvent may vary depending on the amine.[18][19]

Materials & Reagents

Reagent M.W. Amount (mmol) Equiv.
This compound 245.06 1.0 1.0
Amine (Primary or Secondary) Variable 1.2 1.2
Pd₂(dba)₃ 915.72 0.02 0.02
Xantphos (or other ligand) 578.68 0.08 0.08
Sodium tert-butoxide (NaOtBu) 96.10 1.5 1.5

| Toluene or Dioxane | - | 5 mL | - |

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.08 mmol), and the base (NaOtBu, 1.5 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 5-aminopyrimidine derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy, particularly with highly activated pyrimidine systems or strong nucleophiles. The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring makes the halide-bearing carbon sufficiently electrophilic to be attacked by a nucleophile.[6][20]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22] Aromaticity is temporarily lost. In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[20][23]

SNAr_Pathways cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald snar SNAr (Nu:⁻) start->snar aryl_prod 5-Aryl Pyrimidines suzuki->aryl_prod alkynyl_prod 5-Alkynyl Pyrimidines sonogashira->alkynyl_prod amino_prod 5-Amino Pyrimidines buchwald->amino_prod subst_prod 5-Substituted Pyrimidines (e.g., O/S-linked) snar->subst_prod

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a powerhouse synthon for the construction of diverse pyrimidine libraries. Its amenability to a wide range of robust and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the precise and strategic installation of aryl, alkynyl, and amino functionalities. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively leverage this versatile building block in the pursuit of novel, biologically active molecules.

References

Leveraging Ethyl 5-bromopyrimidine-4-carboxylate in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with superior efficiency, color purity, and operational stability is intrinsically linked to the innovation of novel organic semiconductor materials.[1] Pyrimidine derivatives have emerged as a privileged class of heterocycles in this field, primarily due to the inherent electron-deficient nature of the pyrimidine core, which is highly advantageous for creating materials for electron transport, host layers, and as acceptor units in advanced emitters.[2][3][4] This document serves as a detailed application note for researchers, scientists, and professionals in drug and materials development, focusing on the strategic use of Ethyl 5-bromopyrimidine-4-carboxylate as a versatile and pivotal building block for the synthesis of high-performance OLED materials, including Thermally Activated Delayed Fluorescence (TADF) emitters, bipolar host materials, and electron transport materials (ETMs).

The Strategic Advantage of the Pyrimidine Core in OLEDs

An OLED device is a multilayered semiconductor structure comprising, at its core, a hole-transporting layer (HTL), an emissive layer (EML), and an electron-transporting layer (ETL).[5] The performance of the device is dictated by the chemical and photophysical properties of the materials in each layer.[6]

The pyrimidine ring, a diazine with nitrogen atoms at the 1 and 3 positions, imparts a strong electron-accepting character to molecules in which it is incorporated.[3][4] This property is fundamental to its utility in OLEDs:

  • For Electron Transport Materials (ETMs): The electron deficiency facilitates efficient electron injection from the cathode and promotes high electron mobility.[2][7]

  • For Host Materials: When combined with electron-donating moieties, the pyrimidine core helps create bipolar hosts with balanced charge transport, which is crucial for achieving high efficiency in phosphorescent and TADF OLEDs.[3][8][9] Furthermore, its rigid structure can be used to achieve a high triplet energy (ET), essential for confining excitons on blue emitters.[10][11]

  • For TADF Emitters: In the design of TADF molecules, which rely on a donor-acceptor (D-A) architecture, the pyrimidine unit serves as an excellent acceptor. Its tunable electron-accepting strength allows for the precise engineering of the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical parameter for efficient triplet harvesting.[12][13][14]

This compound is an ideal starting point for accessing these material classes. Its structure offers two distinct, synthetically valuable handles: the 5-bromo position , which is primed for palladium-catalyzed cross-coupling reactions, and the 4-ethyl carboxylate group , which can be used for secondary modifications or to fine-tune the molecule's electronic properties.

Core Synthetic Strategies and Protocols

The true power of this compound lies in its ability to undergo regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C5 position. The two most important transformations for building OLED materials from this precursor are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters harvest non-emissive triplet excitons by converting them to emissive singlets through reverse intersystem crossing (RISC). This requires a small ΔEST, typically achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO) on a donor unit from the Lowest Unoccupied Molecular Orbital (LUMO) on an acceptor unit. Here, the pyrimidine core serves as the acceptor.

A common strategy is to attach strong electron-donating groups, such as acridine or carbazole derivatives, to the pyrimidine core via a C-N bond. The Buchwald-Hartwig amination is the premier method for this transformation.[15][16]

The following workflow illustrates the synthesis of a donor-acceptor type TADF emitter.

cluster_0 Synthesis of a D-A TADF Emitter start Ethyl 5-bromopyrimidine- 4-carboxylate reaction Buchwald-Hartwig Amination start->reaction donor Donor Moiety (e.g., 10H-Spiro[acridan-9,9'-fluorene]) donor->reaction reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->reaction product Final D-A TADF Emitter reaction->product

Caption: Workflow for TADF emitter synthesis via Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the donor amine (e.g., 10H-Spiro[acridan-9,9'-fluorene], 1.1 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and the phosphine ligand (e.g., XPhos, 0.05 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to ensure dissolution and mixing. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate or hexane/DCM gradient, to yield the pure TADF emitter.

Causality Behind Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand like XPhos is critical.[17] The bulky ligand promotes the rate-limiting reductive elimination step and prevents the formation of inactive catalyst species.[18]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine nucleophile, making it active in the catalytic cycle, without competing as a nucleophile itself.[17]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are ideal as they do not interfere with the catalytic intermediates.

Synthesis of Bipolar Host Materials

An ideal host material possesses high triplet energy (ET > ET of the emitter) and balanced charge transport to ensure the recombination zone is confined within the emissive layer.[10] A bipolar host is created by combining electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties within the same molecule.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction perfect for this purpose.[19] By coupling this compound with a boronic acid or ester of a hole-transporting unit like carbazole, a bipolar structure is readily achieved.[8][9]

cluster_1 Synthesis of a Bipolar Host start Ethyl 5-bromopyrimidine- 4-carboxylate reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Carbazole Boronic Acid (Hole-Transporting Unit) boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction product Final Bipolar Host Material reaction->product

Caption: Workflow for bipolar host synthesis via Suzuki-Miyaura coupling.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq.), the aryl boronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon.

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and an aqueous solution of a base like 2M K₂CO₃ (in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-90 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-16 hours. Monitor the reaction by TLC.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via column chromatography (e.g., hexane/ethyl acetate) and/or recrystallization to obtain the pure bipolar host material.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available catalyst effective for a wide range of Suzuki couplings.[20][21]

  • Base and Solvent: An aqueous base is essential for the transmetalation step of the Suzuki mechanism.[19] A mixed solvent system like dioxane/water ensures that both the organic substrates and the inorganic base are sufficiently soluble.[22]

  • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[21]

Material Characterization and Performance Data

The synthesized materials must be thoroughly characterized to confirm their structure and evaluate their properties. Standard techniques include ¹H NMR, ¹³C NMR, and mass spectrometry for structural verification, while photophysical and thermal properties are assessed using UV-Vis and photoluminescence spectroscopy, cyclic voltammetry, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).

The following tables summarize representative data for OLED materials derived from pyrimidine precursors, illustrating the performance targets for each class.

Table 1: Summary of Synthetic Protocols

Target Material Class Starting Material Key Reagent Reaction Type Typical Yield
TADF EmitterThis compoundDonor Amine (e.g., Acridine)Buchwald-Hartwig60-85%
Bipolar HostThis compoundDonor Boronic Acid (e.g., Carbazole)Suzuki-Miyaura70-95%
Electron TransporterThis compoundAryl Boronic Acid (e.g., Phenyl)Suzuki-Miyaura75-98%

Table 2: Key Properties of Pyrimidine-Based OLED Materials

Material Class Property Typical Value/Range Significance
TADF EmitterΔEST (S₁-T₁)< 0.2 eV[13]Enables efficient RISC for high internal quantum efficiency.
PLQY (film)> 70%High radiative decay rate for bright emission.
Emission Peak (λem)450-550 nm (Blue-Green)Determines the color of the OLED.
Bipolar HostTriplet Energy (ET)> 2.8 eV (for blue)[3]Confines excitons on the guest emitter, preventing energy loss.
Glass Transition Temp (Tg)> 120 °C[8][23]Ensures morphological stability of the thin film during operation.
HOMO / LUMO~ -5.8 eV / ~ -2.5 eVDetermines charge injection barriers and transport balance.
ETMElectron Mobility (μe)> 10-5 cm²V-1s-1[7][24]Ensures efficient transport of electrons to the emissive layer.
LUMO Level-2.7 to -3.2 eV[25]Matches cathode work function for efficient electron injection.
Decomposition Temp (Td)> 350 °C[8]High thermal stability for long device lifetime.

Table 3: Representative Performance of OLEDs with Pyrimidine-Based Materials

Device Role Material Type Max. External Quantum Eff. (EQE) Color (CIE Coordinates)
EmitterPyrimidine-Acridine TADF> 25%[26]Sky-Blue / Green
HostPyrimidine-Carbazole Bipolar> 20% (in green PhOLED)[8][9]Green (with Ir(ppy)₃ dopant)
ETMDiphenyl-Pyrimidine> 10% (in blue fluorescent OLED)Blue

Conclusion and Outlook

This compound is a demonstrably powerful and versatile precursor for the synthesis of a wide array of high-performance OLED materials. Its well-defined reactive sites allow for the strategic and efficient construction of complex molecular architectures through robust and reliable synthetic methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By carefully selecting coupling partners, researchers can precisely tune the optoelectronic properties of the final materials to meet the demanding requirements of TADF emitters, bipolar hosts, and electron transport layers. The continued exploration of novel donor and acceptor moieties to couple with this pyrimidine core will undoubtedly lead to further breakthroughs in OLED technology, pushing the boundaries of efficiency, stability, and color quality for next-generation displays and solid-state lighting.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 5-bromopyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. This resource provides in-depth technical guidance, drawing from established literature and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. However, its synthesis can be challenging, with traditional methods often resulting in low yields. This guide will explore two primary synthetic routes, the Minisci reaction and the Sandmeyer reaction, providing detailed protocols, troubleshooting advice, and frequently asked questions to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Scenario 1: Low Yield in the Minisci Reaction

Question: I am attempting the Minisci reaction to synthesize this compound from 5-bromopyrimidine and ethyl pyruvate, but my yields are consistently low (<20%). What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Minisci reaction for this specific synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

1. Inefficient Radical Generation:

  • Causality: The Minisci reaction relies on the efficient generation of the ethyl carboxy radical from ethyl pyruvate. This process is typically initiated by a radical initiator system, such as FeSO₄/H₂O₂. If the initiator is not functioning correctly, the reaction will not proceed efficiently.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure your iron(II) sulfate (FeSO₄·7H₂O) is not oxidized to iron(III). It should be a pale green crystalline solid. Use freshly prepared solutions. Hydrogen peroxide (H₂O₂) solutions can decompose over time; use a fresh, properly stored bottle.

    • Optimize Initiator Concentration: The stoichiometry of the radical initiator system is crucial. A common starting point is using 3 equivalents of FeSO₄·7H₂O relative to 5-bromopyrimidine.

    • Controlled Addition of H₂O₂: Add the hydrogen peroxide solution dropwise to the reaction mixture. A rapid addition can lead to unproductive decomposition of the peroxide and potential side reactions.

2. Poor Reaction Conditions:

  • Causality: The solvent system and temperature play a critical role in the Minisci reaction's success. A biphasic system is often employed to manage the solubility of reactants and minimize side reactions.[1]

  • Troubleshooting Steps:

    • Implement a Biphasic Solvent System: A toluene-water biphasic system has been shown to be effective in minimizing polysubstitution.[1]

    • Incorporate Acetic Acid: The addition of acetic acid as a co-solvent can increase the conversion rate.[1]

    • Maintain Optimal Temperature: The reaction is typically run at or slightly above room temperature. Ensure your reaction temperature is maintained consistently.

3. Substrate-Related Issues:

  • Causality: The purity of the starting material, 5-bromopyrimidine, is important. Impurities can interfere with the radical reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of your 5-bromopyrimidine using techniques like NMR or GC-MS. Purify by distillation or recrystallization if necessary.

Optimized Protocol Summary (Minisci Reaction):

ParameterRecommended ConditionRationale
Starting Material 5-bromopyrimidineCommercially available and inexpensive.[1]
Reagent Ethyl pyruvateSource of the ethyl carboxy radical.
Initiator System FeSO₄·7H₂O (3 equiv.), H₂O₂ (aq. solution)Efficiently generates the required radical.
Solvent System Toluene-water (biphasic) with acetic acidMinimizes polysubstitution and increases conversion.[1]
Temperature Room temperature to slightly elevatedBalances reaction rate and stability.
Addition Dropwise addition of H₂O₂Controls the rate of radical generation.
Scenario 2: Incomplete Diazotization and Side Products in the Sandmeyer Reaction

Question: I am trying to synthesize this compound via a Sandmeyer reaction starting from Ethyl 5-amino-pyrimidine-4-carboxylate. My reaction is sluggish, and I am observing multiple side products, including a significant amount of what appears to be the corresponding phenol. How can I address this?

Answer:

The Sandmeyer reaction on heteroaromatic amines like aminopyrimidines can be more challenging than on simple anilines. Incomplete diazotization and the formation of undesired side products are common hurdles. Here’s a breakdown of the potential issues and solutions:

1. Incomplete Diazotization:

  • Causality: The diazotization of aminopyrimidines requires careful control of acidity and temperature. The pyrimidine ring nitrogen atoms can be protonated, which can affect the reactivity of the amino group. Diazonium salts, especially heteroaromatic ones, can be unstable.[2][3]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[4] Use an ice-salt bath to maintain this temperature range.

    • Appropriate Acidic Conditions: The reaction is typically performed in a strong acid like HBr or H₂SO₄. Ensure the acid concentration is sufficient to protonate the sodium nitrite to form nitrous acid in situ and maintain an acidic environment.

    • Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine. This ensures that the nitrous acid is generated slowly and reacts immediately, preventing its decomposition.

    • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, it is good practice to test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, a small additional amount of sodium nitrite may be needed.

2. Formation of Phenolic Byproducts:

  • Causality: The primary cause of phenol (in this case, ethyl 5-hydroxy-pyrimidine-4-carboxylate) formation is the reaction of the diazonium salt with water.[5][6] This is more likely to occur at elevated temperatures.

  • Troubleshooting Steps:

    • Maintain Low Temperature: As mentioned, keeping the reaction temperature at 0-5 °C is critical to minimize the decomposition of the diazonium salt to the phenol.

    • Use of Copper(I) Bromide: The Sandmeyer reaction utilizes a copper(I) salt (CuBr) to catalyze the displacement of the diazonium group with a bromide.[5][6] Ensure you are using a high-quality, active CuBr catalyst.

    • Prompt Addition to Copper(I) Bromide Solution: Once the diazotization is complete, the cold diazonium salt solution should be added to the CuBr solution without unnecessary delay.

3. Formation of Other Side Products:

  • Causality: Other potential side products in Sandmeyer reactions include biaryl compounds from the coupling of two aryl radicals and azo compounds from the coupling of the diazonium salt with the starting amine.[5]

  • Troubleshooting Steps:

    • Controlled Reaction Rate: The formation of biaryl byproducts can be minimized by maintaining a steady, controlled addition of the diazonium salt to the copper catalyst solution.

    • Ensure Complete Diazotization: The presence of unreacted starting amine can lead to the formation of azo-dyes. Ensuring complete diazotization as described above will mitigate this.

Optimized Protocol Summary (Sandmeyer Reaction):

ParameterRecommended ConditionRationale
Starting Material Ethyl 5-amino-pyrimidine-4-carboxylatePrecursor for the Sandmeyer reaction.
Diazotization NaNO₂, HBr (aq.), 0-5 °CForms the pyrimidine diazonium salt.[4]
Catalyst Copper(I) Bromide (CuBr)Catalyzes the displacement of the diazonium group.[5][6]
Temperature Control Strict maintenance of 0-5 °C during diazotizationPrevents premature decomposition of the diazonium salt.[4]
Work-up Neutralization, extraction with an organic solventIsolates the product from the aqueous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound, the Minisci or the Sandmeyer reaction?

A1: The Minisci reaction, as described in recent literature, offers a more direct and efficient one-step synthesis from the readily available and inexpensive 5-bromopyrimidine, with reported yields around 48%.[1] The Sandmeyer reaction, while a classic and viable method, involves a multi-step process starting from an aminopyrimidine precursor, which itself needs to be synthesized. For large-scale synthesis and process efficiency, the Minisci reaction appears to be the more advantageous route.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion of the starting material and identify the product and any major byproducts.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for monitoring reaction progress and assessing the purity of the final product.

Q3: What are the best practices for purifying the final product?

A3: Column chromatography is the most common method for purifying this compound. A silica gel stationary phase is typically used with a non-polar/polar solvent system. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product.[7][8] The exact ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.

Q4: What are the key safety precautions I should take when performing these syntheses?

A4:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Minisci Reaction: Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes. The reaction can be exothermic, so ensure proper temperature control.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (0-5 °C).[2][3][4] Avoid friction, shock, or heat.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: You would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and signals for the pyrimidine ring protons.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇BrN₂O₂), which is approximately 230.97 g/mol . You will also observe the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

Optimized Minisci Synthesis of this compound

This protocol is adapted from a reported facile synthesis.[1]

Materials:

  • 5-bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Toluene

  • Acetic acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine (1.0 eq) in a mixture of toluene and acetic acid.

  • Add iron(II) sulfate heptahydrate (3.0 eq) and ethyl pyruvate (3.0 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 30% hydrogen peroxide (3.0 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

Reaction Scheme: Minisci Synthesis

Minisci_Synthesis 5-Bromopyrimidine 5-Bromopyrimidine Reaction Minisci Reaction 5-Bromopyrimidine->Reaction Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Reaction Radical_Initiator FeSO4 / H2O2 Radical_Initiator->Reaction Product This compound Reaction->Product

Caption: Minisci synthesis of this compound.

Troubleshooting Workflow: Low Yield in Sandmeyer Reaction

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Temp Is Temperature 0-5 °C? Check_Diazotization->Check_Temp Incomplete Reaction Check_Nitrite_Addition Slow NaNO2 Addition? Check_Temp->Check_Nitrite_Addition Yes Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp No Check_Phenol High Phenol Byproduct? Check_Nitrite_Addition->Check_Phenol Yes Optimize_Addition Optimize NaNO2 Addition Rate Check_Nitrite_Addition->Optimize_Addition No Check_Catalyst Check CuBr Activity Check_Phenol->Check_Catalyst Yes Improve_Catalyst Use Fresh/Active CuBr Check_Catalyst->Improve_Catalyst Inactive End Yield Improved Optimize_Temp->End Optimize_Addition->End Improve_Catalyst->End

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

References

Technical Support Center: Purification of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl 5-bromopyrimidine-4-carboxylate (CAS 64224-59-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The synthesis of this compound can often result in a variety of byproducts, making robust purification a critical step for ensuring the integrity of downstream applications, from kinase inhibitor development to materials science.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, covering both fundamental questions and advanced troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, properties, and purification of this compound.

Q1: What are the key physical and chemical properties I should be aware of?

A1: Understanding the compound's properties is the first step to designing a successful purification strategy. Key data is summarized below. Note that some values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 64224-59-5[3]
Molecular Formula C₇H₇BrN₂O₂[3]
Molecular Weight 231.05 g/mol [2][3]
Predicted Boiling Point 293.0 ± 20.0 °C[3]
Predicted Density 1.577 ± 0.06 g/cm³[3]
Appearance Typically a pale yellow solid or oil[4]

Q2: What are the most common impurities I can expect?

A2: The impurity profile is highly dependent on the synthetic route.

  • Classical Synthesis (from mucobromic acid): Traditional routes involving the condensation of formamidine acetate and mucobromic acid are known to produce a significant amount of undefined byproducts, making purification challenging.[1]

  • Minisci-Type Radical Reactions: Newer methods, such as the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine, are cleaner but can still produce regioisomers (e.g., substitution at the 2- or 6-position) or unreacted starting material.[1][2]

  • General Impurities: Regardless of the route, common impurities may include residual solvents, starting materials (e.g., 5-bromopyrimidine), and over-brominated species (e.g., dibrominated pyrimidines).[5]

Q3: Which analytical techniques are best for assessing purity?

A3: A combination of methods is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress and for developing solvent systems for column chromatography. A typical eluent is a mixture of hexane and ethyl acetate.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can resolve closely related impurities that may not be visible by TLC.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structural identity of the final product and can detect impurities if they are present in sufficient concentration (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Part 2: Troubleshooting Purification Challenges

This section is structured to help you diagnose and solve specific problems you may encounter during purification experiments.

Recrystallization Troubleshooting

Q4: I've tried to recrystallize my crude product, but it "oiled out." What causes this and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

Causality & Solution Workflow:

  • High Impurity Level: Impurities can depress the melting point of your compound, leading to a low-melting eutectic mixture. Consider a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[7]

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into a crystal lattice. Re-heat the solution until everything dissolves again, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).

  • Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures. Re-dissolve the oil in a small amount of the solvent and add a miscible "anti-solvent" (one in which your compound is poorly soluble, like hexane if you are using ethyl acetate) dropwise at a warm temperature until slight turbidity persists. Then, cool slowly.[8]

Q5: My recrystallized product shows no significant purity improvement by TLC/NMR. What should I do next?

A5: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the main impurity. The impurity likely has a very similar solubility profile to your product in that specific solvent.

Recommended Actions:

  • Change Solvent System: The fundamental principle of recrystallization is differential solubility. If an impurity is co-crystallizing, you need a solvent system where the impurity is either highly soluble (stays in the mother liquor) or very insoluble (can be filtered off hot) while the product has a steep solubility curve with temperature. Experiment with different solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane, Toluene).

  • Switch to Chromatography: If multiple recrystallization attempts with different solvents fail, the impurities are too similar in structure and polarity to your product. Column chromatography is the more powerful technique for resolving such mixtures.[1]

Column Chromatography Troubleshooting

Q6: How do I select the optimal solvent system (eluent) for column chromatography?

A6: The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.25 and 0.40 on a TLC plate. This Rf range typically provides the best separation on a silica gel column.

Step-by-Step Selection Process:

  • Start with TLC: Use TLC plates to test various solvent mixtures. A common starting point for compounds like this is Hexane/Ethyl Acetate.

  • Spot Your Crude Mixture: Dissolve a small amount of your crude material and spot it on a TLC plate.

  • Develop the Plate: Place the plate in a chamber with a test eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Analyze and Adjust:

    • If the product spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).

    • If the product spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of the non-polar solvent (Hexane).

  • Iterate: Continue testing different ratios until you achieve the target Rf of ~0.3.

Suggested Starting Solvent Systems (Silica Gel)
Hexane / Ethyl Acetate
Dichloromethane / Hexane[6]
Toluene / Ethyl Acetate

Q7: My compound is streaking badly on the column, leading to poor separation. Why is this happening?

A7: Streaking is often caused by issues with solubility, compound-silica interactions, or overloading.

Diagnostic Workflow:

Caption: Troubleshooting workflow for column streaking.

Explanation: Pyrimidines are basic heterocycles. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing or streaking. Adding a small amount of a competitive base like triethylamine (NEt₃) to the eluent can neutralize these acidic sites, leading to much sharper bands and better separation.[7]

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. An Ethyl Acetate/Hexane system is a good starting point based on the compound's ester functionality.[8]

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture gently (e.g., on a hot plate) with stirring. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, e.g., hexane) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Analysis: Check the purity of the crystals and the mother liquor by TLC to assess the efficiency of the purification.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • Eluent Preparation: Based on your TLC analysis (see Q6), prepare a sufficient volume of the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Column Packing:

    • Choose an appropriate size column (aim for a silica gel mass that is 50-100 times the mass of your crude sample).

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Solid Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the eluent to the column and use air pressure to push the solvent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum to remove the last traces of solvent.

Purification Decision Workflow:

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Method cluster_end Finish Crude Crude Product TLC Analyze by TLC Crude->TLC Decision How many spots? Are they well-separated? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize One major spot with minor baseline impurities Column Column Chromatography Decision->Column Multiple spots or poor separation Reanalyze Re-analyze Purity Recrystallize->Reanalyze Column->Reanalyze Pure Pure Product Reanalyze->Pure

Caption: General workflow for selecting a purification method.

References

Technical Support Center: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key intermediate. We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer practical advice based on established synthetic methodologies.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of potent protein kinase CK2 inhibitors.[1] However, its preparation can be challenging, with historical methods often plagued by low yields and significant byproduct formation. This guide addresses the two most common synthetic routes: the classical condensation method and the more modern Minisci-type radical reaction, providing detailed troubleshooting for each.

Section 1: Troubleshooting the Classical Condensation Route

The synthesis involving the condensation of formamidine acetate and mucobromic acid is a traditional approach. While seemingly straightforward, it is frequently associated with low yields (3-8%) and the formation of a complex mixture of byproducts, necessitating laborious purification.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield so low after the two-step condensation and esterification process?

A1: The low yield is a known issue with this route.[1] It stems from several factors:

  • Side Reactions: The initial condensation of mucobromic acid with formamidine acetate under alkaline conditions is not clean. Mucobromic acid is a reactive substrate that can undergo various competing reactions, leading to a mixture of unidentified byproducts.[1]

  • Purification Losses: The crude 5-bromopyrimidine-4-carboxylic acid intermediate is often impure, and significant material is lost during the required chromatographic purification.[1]

  • Esterification Issues: The subsequent conversion of the carboxylic acid to the ethyl ester via an acid chloride intermediate can also be inefficient if not carried out under strictly anhydrous conditions.

Q2: What are the likely identities of the "unknown byproducts" mentioned in the literature?

A2: While the literature often describes them as a "large amount of unknown byproducts,"[1] we can infer their potential nature based on the reactivity of the starting materials. Likely culprits include:

  • Polymeric materials: Base-catalyzed self-condensation of mucobromic acid or its degradation products.

  • Over-reaction products: Reactions involving both the aldehyde and carboxylic acid functionalities of the opened form of mucobromic acid.

  • Ring-opened species: Incomplete cyclization or subsequent cleavage of the pyrimidine ring under the reaction conditions.

  • Decarboxylated byproducts: Loss of the carboxyl group from the desired product or intermediate.

Q3: Can I improve the yield of the classical method?

A3: Marginal improvements may be possible through rigorous optimization of reaction conditions (temperature, stoichiometry, base concentration) and meticulous purification at each step. However, this route is inherently low-yielding.[1] For obtaining gram-scale quantities, the Minisci reaction approach is a more practical and efficient alternative.[1]

Troubleshooting Guide: Classical Condensation
Observed Issue Potential Cause(s) Recommended Action(s)
Very low to no product after condensation 1. Incorrect pH for the reaction. 2. Degradation of starting materials. 3. Ineffective work-up procedure.1. Carefully control the addition of the base (e.g., sodium ethoxide) to maintain the optimal pH range for the condensation. 2. Use high-quality, fresh formamidine acetate and mucobromic acid. 3. Ensure the acidification step after the reaction is complete to precipitate the carboxylic acid intermediate.
Complex, inseparable mixture on TLC/HPLC Formation of multiple byproducts due to competing side reactions.[1]1. Attempt to optimize the reaction temperature; lower temperatures may reduce byproduct formation. 2. Consider a multi-step chromatographic purification, potentially using different solvent systems or column packings. 3. Strong Recommendation: Switch to the Minisci reaction route for a cleaner reaction profile.[1]
Low yield during the esterification step 1. Incomplete conversion to the acid chloride. 2. Hydrolysis of the acid chloride intermediate. 3. Incomplete reaction with ethanol.1. Ensure an adequate excess of the chlorinating agent (e.g., oxalyl chloride) and allow sufficient reaction time. 2. Perform the reaction under a strictly anhydrous atmosphere (e.g., nitrogen or argon). Use dry solvents. 3. Use a sufficient excess of dry ethanol and consider gentle heating to drive the reaction to completion.

Section 2: Troubleshooting the Minisci-Type Homolytic Alkoxycarbonylation

A more efficient, one-step synthesis of this compound involves the Minisci-type radical reaction of 5-bromopyrimidine with ethyl pyruvate derivatives. This method offers a significantly higher yield (around 48%) and a cleaner reaction profile.[1]

Visualizing the Minisci Reaction Pathway

Minisci_Reaction Start Reagents: 5-Bromopyrimidine Ethyl Glyoxylate / Pyruvate source Pyrimidine 5-Bromopyrimidine Start->Pyrimidine Radical_Gen Radical Initiator (e.g., FeSO4 / H2O2) EtOOC_Radical Ethoxycarbonyl Radical (•COOEt) Radical_Gen->EtOOC_Radical Generates Intermediate Radical Adduct Intermediate EtOOC_Radical->Intermediate Adds to C4 Isomer Ethyl 5-bromopyrimidine- 2-carboxylate (Isomeric Byproduct) EtOOC_Radical->Isomer Adds to C2 (minor path) Pyrimidine->Intermediate Pyrimidine->Isomer Product Ethyl 5-bromopyrimidine- 4-carboxylate Intermediate->Product Oxidation & Aromatization Oxidation Oxidant Oxidation->Product

Caption: Workflow for the Minisci-type synthesis.

Frequently Asked Questions (FAQs)

Q1: My Minisci reaction has a low conversion rate. What can I do?

A1: Low conversion can be due to several factors:

  • Initiator Efficiency: Ensure your radical initiator system (e.g., FeSO₄/H₂O₂) is fresh and active. The concentration and rate of addition of the initiator are critical.

  • Solvent System: The choice of solvent is crucial. A biphasic system like toluene-water has been shown to be effective.[1] The addition of acetic acid as a co-solvent can also improve the solubility of reactants and significantly increase the conversion rate.[1]

  • Temperature Control: Radical reactions are often temperature-sensitive. Maintain the recommended temperature (e.g., -10°C to 0°C) to ensure controlled radical generation and reaction.[2]

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A2: The primary isomeric byproduct is Ethyl 5-bromopyrimidine-2-carboxylate, resulting from radical attack at the C2 position.

  • High Regioselectivity: The reaction is generally highly regioselective for the C4 position, with the C2 isomer typically forming in quantities of less than 3%.[1]

  • Steric Hindrance: The selectivity is driven by the electronic properties of the pyrimidine ring. If you are seeing more of the C2 isomer, re-verify your starting material and reaction conditions. Contamination in the 5-bromopyrimidine could lead to unexpected outcomes.

  • Purification: The two isomers can typically be separated by silica gel chromatography.

Q3: My reaction mixture shows signs of polysubstitution. How can this be minimized?

A3: Polysubstitution occurs when more than one ethoxycarbonyl group is added to the pyrimidine ring.

  • Stoichiometry: Carefully control the stoichiometry of the radical precursor (e.g., ethyl pyruvate) relative to the 5-bromopyrimidine. Using a large excess of the pyrimidine substrate can disfavor polysubstitution but may be economically unfeasible.

  • Solvent Choice: A biphasic toluene-water solvent system has been reported to help minimize polysubstitution.[1]

Troubleshooting and Optimization Protocol

This protocol is based on the successful Minisci reaction described by Garcia et al. (2012).[1]

1. Reagent and Glassware Preparation:

  • Ensure all glassware is clean and dry.

  • Use high-purity 5-bromopyrimidine.

  • Prepare fresh solutions of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and hydrogen peroxide.

2. Reaction Setup (Biphasic System):

  • To a solution of 5-bromopyrimidine in toluene, add an aqueous solution of ferrous sulfate heptahydrate.

  • Cool the mixture to the recommended temperature (e.g., -10°C) with vigorous stirring to ensure good mixing between the two phases.

3. Radical Generation and Addition:

  • Slowly and simultaneously add an aqueous solution of hydrogen peroxide and the ethyl pyruvate source (e.g., ethyl 2-hydroperoxy-2-hydroxypropanoate) to the reaction mixture over 1-2 hours.

  • Troubleshooting Point: A rapid addition can lead to uncontrolled side reactions and thermal runaway. A slow, controlled addition is key to high yield and selectivity.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium sulfite to destroy excess peroxide).

  • Adjust the pH to neutral (pH ≈ 7) with a base like sodium hydroxide.[2]

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and any minor isomeric byproducts.

Visualizing the Troubleshooting Logic

Troubleshooting_Minisci Problem Low Yield or Impure Product Check_Conversion Low Conversion Rate? Problem->Check_Conversion Check_Purity Presence of Byproducts? Problem->Check_Purity Solvent Action: Add Acetic Acid as co-solvent. Check_Conversion->Solvent Yes Initiator Action: Use fresh H₂O₂/ FeSO₄ solutions. Check_Conversion->Initiator Yes Addition_Rate Action: Ensure slow, controlled reagent addition. Check_Conversion->Addition_Rate Yes Isomer_Check Isomeric Byproduct (C2)? Check_Purity->Isomer_Check Yes Poly_Check Polysubstitution? Check_Purity->Poly_Check Yes Purify Action: Purify via Silica Gel Chromatography. Isomer_Check->Purify Control_Stoich Action: Check reagent stoichiometry. Poly_Check->Control_Stoich

Caption: Troubleshooting flowchart for the Minisci reaction.

References

Technical Support Center: Suzuki Coupling with Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Ethyl 5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this key heterocyclic building block. The electron-deficient nature of the pyrimidine ring makes it a highly reactive and valuable substrate, but it also presents unique challenges that can lead to low yields or reaction failure.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common issues and offer robust, validated solutions to help you optimize your synthetic outcomes.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] The base plays a critical role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][5][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation BaseAct Base Activation of Boronic Acid Boronate R²-B(OR)₃⁻ (Activated Boronate) BaseAct->Boronate Boronate->Transmetalation PdII_Diaryl R¹-Pd(II)-R² (Di-organo Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Bromopyrimidine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->BaseAct Base Base (e.g., K₂CO₃) Base->BaseAct

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion. My starting materials are recovered unchanged. What went wrong?

Answer: Complete lack of reactivity typically points to a fundamental failure in one of the initial steps of the catalytic cycle. The most common culprits are:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. If your catalyst has been improperly stored or if oxygen was not rigorously excluded from the reaction, it may be inactive.[7][8]

    • Solution: Use a fresh batch of a palladium precatalyst, preferably an air-stable one like a Buchwald G2 or G3 precatalyst, which are designed for robust activation.[9] Always ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[7][10]

  • Incorrect Base: The base is not merely a pH adjuster; it is a stoichiometric reagent required to form the active boronate species.[5][11] If the base is too weak, insoluble, or absent, transmetalation will not occur.

    • Solution: For pyrimidine substrates, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a common starting point, but stronger bases like potassium phosphate (K₃PO₄) can be more effective, especially for challenging couplings.[5][12] Ensure the base is finely powdered to maximize surface area.

  • Poor Solubility: If your starting materials, particularly the base, are not soluble in the reaction medium, the reaction will be extremely slow or stall completely.

    • Solution: Most Suzuki couplings with heteroaryl halides benefit from a mixed solvent system, typically an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O). The water helps to solubilize the inorganic base and facilitates the formation of the boronate.[7][8] If solubility remains an issue, consider a solvent like DMF.

Q2: My reaction yield is consistently low, but I do see some product formation. How can I improve it?

Answer: Low conversion is an optimization problem. This indicates that the catalytic cycle is turning over, but inefficiently. Consider the following factors:

  • Suboptimal Ligand Choice: this compound is an electron-deficient heterocycle. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step while sterically discouraging catalyst inhibition by the pyrimidine nitrogen.[4] Ligands like SPhos, XPhos, or P(t-Bu)₃ are excellent candidates for this type of substrate.[6][7]

  • Inefficient Transmetalation: This step can be slow, especially with electron-deficient boronic acids.[8][13]

    • Solution: As mentioned, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly accelerate transmetalation.[5] Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can also push the equilibrium forward.

  • Low Reaction Temperature: Suzuki couplings typically require thermal energy.

    • Solution: If the reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or catalyst.[8] Microwave-assisted heating can also be highly effective for accelerating these reactions.[2]

Q3: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?

Answer: The homocoupling of boronic acids is a well-known side reaction, often promoted by the presence of oxygen.[10][14][15] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the biaryl byproduct and regenerate Pd(0).[10]

  • Solution 1: Rigorous Degassing: This is the most critical factor. Before adding the catalyst, thoroughly degas your solvent mixture and the reaction headspace. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[7][10]

  • Solution 2: Use a Precatalyst: Modern palladium precatalysts are designed to generate the active Pd(0) species in situ, minimizing its exposure to potential oxidants.

  • Solution 3: Add a Mild Reducing Agent: In some cases, adding a small amount of a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[10]

Q4: My main byproduct is ethyl 5-H-pyrimidine-4-carboxylate (protodebromination). Why is this happening?

Answer: Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction can occur through several pathways, often involving trace amounts of water or other proton sources reacting with palladium-hydride species or aryl-palladium intermediates. It is a common issue with electron-deficient aryl halides.[14]

  • Solution 1: Use Anhydrous Conditions (with caution): While some water is often beneficial for dissolving the base, excessive water can promote protodebromination. If this is a major issue, try using a strong, non-aqueous base like potassium tert-butoxide (KOtBu) in a strictly anhydrous solvent like THF or Dioxane. However, this can make boronic acid activation more challenging.

  • Solution 2: Optimize the Base/Solvent System: Often, the issue is not water itself but an inefficient main reaction. By optimizing the catalyst, ligand, and base to accelerate the desired Suzuki coupling, you can outcompete the protodebromination side reaction. Using K₃PO₄ is often a good choice as it is a strong enough base but less hydrolytically active than hydroxides.

  • Solution 3: Check Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to decomposition pathways that lead to this side reaction.[16] Using a high-purity boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[8]

Systematic Troubleshooting Workflow

When faced with a challenging reaction, a logical, step-by-step approach is more effective than random screening. Use the following decision tree to guide your optimization process.

Troubleshooting_Workflow start Start: Low or No Yield Observed check_sm Analyze Crude Reaction Mixture (LCMS/NMR) start->check_sm no_reaction Problem: No Reaction Only Starting Materials (SM) Present check_sm->no_reaction Only SM homocoupling Problem: Boronic Acid Homocoupling Biaryl byproduct is major impurity check_sm->homocoupling Homocoupling debromination Problem: Protodebromination Debrominated SM is major impurity check_sm->debromination Debromination low_conversion Problem: Low Conversion Mixture of SM and Product check_sm->low_conversion Low Conversion sol_catalyst Action: 1. Use fresh/air-stable Pd precatalyst. 2. Ensure rigorous inert atmosphere. 3. Check base (K₃PO₄). no_reaction->sol_catalyst sol_oxygen Action: 1. Improve solvent/headspace degassing. 2. Use freeze-pump-thaw cycles. 3. Maintain positive inert gas pressure. homocoupling->sol_oxygen sol_proton Action: 1. Optimize base (K₃PO₄). 2. Check boronic acid quality. 3. Accelerate main reaction to outcompete. debromination->sol_proton sol_optimize Action: 1. Screen bulky, electron-rich ligands (SPhos, XPhos). 2. Increase temperature (90-110 °C). 3. Increase boronic acid equivalents (1.5 eq). low_conversion->sol_optimize

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Recommended Starting Protocol & Conditions

This protocol serves as a robust and validated starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Recommended Parameters
ParameterRecommendationRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid1.2 - 1.5 equivalents
Palladium Source XPhos Pd G3 (or similar precatalyst)1 - 3 mol%
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand ideal for this substrate class.[7]
Base K₃PO₄ (finely powdered)2.0 - 3.0 equivalents. Effective for activating boronic acid.[5][12]
Solvent 1,4-Dioxane / H₂O4:1 to 5:1 ratio. Good balance of solubility for all components.
Temperature 90 - 100 °CStandard temperature range for these couplings.
Atmosphere Argon or NitrogenCritical to prevent catalyst deactivation and homocoupling.[10]
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Prepare the solvent mixture (e.g., 5:1 Dioxane/H₂O) and degas it by sparging with Argon for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.

References

Improving regioselectivity in reactions with Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-bromopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving regioselectivity in reactions involving this versatile building block.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and organic synthesis.[1] Its utility is derived from two key reactive sites: the bromine atom at the C5 position, which is susceptible to palladium-catalyzed cross-coupling reactions, and the electron-deficient pyrimidine ring, which can undergo nucleophilic aromatic substitution (SNAr).[1] The regiochemical outcome of these reactions is highly dependent on the reaction conditions. This guide will address common challenges and provide solutions to control the selectivity of your transformations.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This is due to the carbon-halogen bond strength, with the weaker bonds of heavier halogens facilitating the oxidative addition step.[2] For pyrimidine systems, the reactivity is also influenced by the position of the halogen on the ring. The electron-deficient nature of the pyrimidine ring can activate C-Cl bonds, but generally, C-Br bonds are more reactive.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a mixture of products. How can I improve the regioselectivity for the C5 position?

Answer: Achieving high regioselectivity in Suzuki-Miyaura couplings of polyhalogenated heterocycles can be challenging.[4][5] The key is to select reaction conditions that favor oxidative addition of the palladium catalyst to the C5-Br bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Initial Choice: For routine couplings, traditional catalysts like Pd(PPh₃)₄ often provide good to excellent yields.[6]

    • For Challenging Substrates: If you are experiencing low conversion or side reactions, consider more advanced catalyst systems. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst performance and selectivity.[6]

    • Ligand Control: The choice of ligand can significantly influence regioselectivity. For example, in some dihalopyridine systems, different ligands have been shown to favor reaction at different positions.[7] Experiment with a variety of ligands to find the optimal one for your specific substrate.

  • Base and Solvent Optimization:

    • Base: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOt-Bu to minimize side reactions such as debromination or ester hydrolysis.[8]

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used. The ratio of organic solvent to water can impact the reaction yield and should be optimized.[4]

  • Reaction Temperature:

    • Start with milder reaction conditions (e.g., lower temperature) to favor the more reactive C-Br bond.[3] If the reaction is sluggish, the temperature can be cautiously increased. Microwave irradiation can also be an effective way to improve reaction rates and yields, often with shorter reaction times and lower catalyst loading.[4][9]

Workflow for Optimizing Suzuki-Miyaura Coupling:

start Low Yield/ Poor Regioselectivity catalyst Screen Catalyst/ Ligand System (e.g., Pd(PPh3)4, PdCl2(dppf), Pd/NHC) start->catalyst base Optimize Base (e.g., K3PO4, Cs2CO3) catalyst->base If still poor solvent Adjust Solvent Ratio (e.g., Dioxane/H2O) base->solvent If still poor temp Vary Temperature/ Consider Microwave solvent->temp If still poor end Improved Yield & Regioselectivity temp->end Optimized

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Question 2: I am observing significant debromination of my starting material during a Sonogashira coupling. What are the likely causes and how can I prevent this?

Answer: Debromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient heterocycles.[8] It can be promoted by certain bases, high temperatures, and the presence of impurities.

Troubleshooting Steps:

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu can sometimes promote debromination.[8] Consider switching to a milder base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][10]

  • Temperature Control: High reaction temperatures can increase the rate of debromination.[8] Try running the reaction at a lower temperature for a longer period.

  • Reagent Purity: Ensure that all reagents, especially the terminal alkyne and solvents, are of high purity and anhydrous. Impurities can sometimes act as hydrogen sources for the debromination reaction.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent side reactions.[3][11]

Table 1: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)A reliable and commonly used catalyst for Sonogashira couplings.[3][10]
Co-catalyst CuI (10 mol%)The copper(I) co-catalyst is typically required for this reaction.[10][12]
Base Triethylamine (2-3 equiv.)A mild base that is less likely to cause debromination.[2][10]
Solvent Anhydrous THF or DMFCommon solvents for Sonogashira reactions.[3][10]
Temperature Room temperature to 80 °CStart at a lower temperature to minimize side reactions.[3][10]

Question 3: My Buchwald-Hartwig amination is not proceeding to completion. What adjustments can I make?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the choice of catalyst, ligand, and base.[3][13]

Troubleshooting Steps:

  • Catalyst and Ligand Choice:

    • The choice of ligand is crucial. For amination of heteroaryl halides, bulky, electron-rich phosphine ligands are often required.[14] Consider ligands such as XPhos, SPhos, or RuPhos.

    • Using a pre-catalyst can sometimes provide more consistent results than generating the active catalyst in situ.[8]

  • Base Selection:

    • Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[8] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require higher temperatures.[8]

  • Solvent:

    • Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig aminations.[8]

  • Inert Atmosphere:

    • The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere.[8]

Logical Relationship for Buchwald-Hartwig Troubleshooting:

start Low Conversion in Buchwald-Hartwig catalyst Is the catalyst active? (Check quality, consider pre-catalyst) start->catalyst ligand Is the ligand appropriate? (Screen bulky, electron-rich ligands) catalyst->ligand If yes base Is the base strong enough? (Consider NaOt-Bu, LiHMDS) ligand->base If yes temp Is the temperature sufficient? (Cautiously increase) base->temp If yes end Reaction Completion temp->end Optimized

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question 4: I want to perform a nucleophilic aromatic substitution (SNAr) on this compound. Which position is most likely to react, and what conditions should I use?

Answer: The pyrimidine ring is electron-deficient and therefore susceptible to nucleophilic attack.[1] The presence of the electron-withdrawing ethyl carboxylate group at the C4 position further activates the ring for SNAr.

Key Considerations for Regioselectivity:

  • Activating Group Position: For SNAr to occur via the addition-elimination mechanism, a strong electron-withdrawing group must be positioned ortho or para to the leaving group.[15] In this compound, the C4-ester group is ortho to the C5-bromo group, which activates the C5 position for nucleophilic attack.

  • Leaving Group Ability: While the C-Br bond is a good leaving group in cross-coupling, in SNAr, the reactivity of aryl halides can be influenced by the electronegativity of the halogen.[15]

  • Reaction Mechanism: The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][16]

Recommended Conditions:

  • Nucleophile: A strong nucleophile is required, such as an alkoxide, thiolate, or amine.[15]

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reagents and stabilize the charged intermediate.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add the nucleophile (e.g., sodium methoxide).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Other Potential Issues

Question 5: I am concerned about the potential for hydrolysis of the ethyl ester group under my reaction conditions. How can I avoid this?

Answer: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.[1]

Preventative Measures:

  • Base Selection: Avoid using strong aqueous bases like NaOH or KOH if you want to preserve the ester. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are less likely to cause hydrolysis.[8]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Use the lowest effective temperature for your reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the ester to basic conditions.

References

Technical Support Center: 5-Bromopyrimidine-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromopyrimidine-4-carboxylate and its esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges, particularly low yields, during the synthesis of this critical building block. We will explore the causality behind common experimental issues and provide field-proven, troubleshooting-focused solutions.

Introduction

5-Bromopyrimidine-4-carboxylate is a versatile heterocyclic intermediate widely used in the synthesis of complex organic molecules, including potent kinase inhibitors and other pharmacologically active agents.[1][2] Its utility as a precursor in cross-coupling reactions, such as the Suzuki coupling, makes it a valuable component in modern drug discovery pipelines.[1][3] However, its synthesis is often plagued by low yields, extensive byproduct formation, and laborious purification processes, presenting a significant bottleneck for researchers.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthesis, moving beyond simple step-by-step instructions to explain the chemical reasoning behind each recommendation.

Troubleshooting Guide: Addressing Critical Synthesis Failures

This section tackles specific, frequently encountered problems during the synthesis.

Question 1: My reaction yield is extremely low (3-8%) using the classical condensation of formamidine and mucobromic acid. How can I fix this?

Answer: This is the most common issue reported for this synthesis. The classical route, while conceptually straightforward, is notoriously inefficient.

Causality Analysis: The condensation reaction between formamidine acetate and mucobromic acid is prone to multiple side reactions.[1] The pyrimidine ring formation competes with polymerization and decomposition of the highly reactive starting materials under alkaline conditions. This leads to the generation of a complex mixture of byproducts that are often difficult to separate from the desired 5-bromopyrimidine-4-carboxylate, resulting in a very low isolated yield after a challenging purification process.[1] Attempts to simply optimize temperature or concentration often fail to overcome these fundamental reactivity issues.

Primary Recommendation: Change Your Synthetic Strategy Instead of attempting to optimize a fundamentally flawed route, we strongly recommend switching to a more modern and efficient method: Minisci Homolytic Alkoxycarbonylation . This radical-based approach has proven to be a highly effective one-step synthesis.

dot

Caption: Troubleshooting workflow for the classical synthesis route.

Question 2: I am attempting a radical-based synthesis but am getting poor regioselectivity. How do I ensure the carboxylate group adds at the C-4 position?

Answer: The Minisci reaction is highly regioselective for this substrate, which is one of its key advantages. If you are observing other isomers, it points to issues with the reaction conditions.

Causality Analysis: The Minisci reaction involves the addition of a nucleophilic alkoxycarbonyl radical to a protonated, electron-deficient heterocycle like 5-bromopyrimidine.[1] The protonation of the pyrimidine ring significantly activates it towards radical attack. The regioselectivity is governed by the electronic properties of the pyrimidine nucleus. The C-4 position is electronically favored for radical attack in the protonated 5-bromopyrimidine. For this specific substrate, the selectivity for the 4-position is very high, with the 2-isomer being either undetected or present in quantities of less than 3%.[1]

Troubleshooting and Optimization Steps:

  • Ensure Acidity: The reaction must be run under acidic conditions to ensure protonation of the pyrimidine ring. The use of reagents like ammonium persulfate naturally generates acidic conditions.

  • Radical Generation: Ensure efficient generation of the alkoxycarbonyl radical. This depends on the proper ratio of the radical precursor (e.g., ethyl pyruvate), the initiator (e.g., ammonium persulfate), and the catalyst (e.g., AgNO₃).

  • Temperature Control: Maintain the reaction temperature within the optimal range (typically 60-80°C). Temperatures that are too high can lead to decomposition and side reactions, while temperatures that are too low will result in slow or incomplete conversion.

Question 3: My crude yield looks promising, but I lose most of my product during column chromatography. What is a better purification method?

Answer: Product loss during purification is a common consequence of side-product formation. The best strategy is to improve the reaction's cleanliness, but an optimized purification protocol is also critical.

Causality Analysis: The byproducts from the classical condensation route are often polar and have similar chromatographic behavior to the desired carboxylic acid or its ester, making separation difficult.[1] This necessitates multiple chromatographic steps, leading to significant material loss.

Optimized Purification Protocol (for Ethyl 5-bromopyrimidine-4-carboxylate):

  • Initial Work-up: After the reaction, perform an aqueous work-up to remove inorganic salts and highly polar impurities. Quench the reaction mixture carefully, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and wash the organic layer with brine.

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The target compound is moderately polar.

    • Monitoring: Monitor fractions closely using TLC with a UV lamp, as the pyrimidine ring is UV-active.

  • Recrystallization: If chromatography yields a semi-pure solid, recrystallization can be an excellent final step. Try solvents like ethanol, isopropanol, or a hexane/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 5-bromopyrimidine-4-carboxylate, and how do they compare?

There are two primary routes discussed in the literature. Their performance is summarized below.

FeatureClassical Condensation RouteMinisci Homolytic Alkoxycarbonylation
Starting Materials Mucobromic acid, Formamidine acetate5-Bromopyrimidine, Ethyl pyruvate
Key Reagents Sodium ethoxideAmmonium persulfate, Silver nitrate
Typical Yield 3-8%[1]48% (for ethyl ester)[1]
Pros Uses basic starting materials.High yield, One-step process, High regioselectivity, Milder conditions.
Cons Extremely low yield, Major byproduct formation, Difficult purification.[1]Requires a pre-functionalized pyrimidine, uses a silver catalyst.
Q2: Why is the Minisci reaction considered a superior method for this specific synthesis?

The Minisci reaction is superior because it circumvents the inherent flaws of the classical condensation.

dot

Reaction_Comparison Comparison of Synthetic Pathways cluster_0 Classical Condensation Route cluster_1 Minisci Homolytic Alkoxycarbonylation a1 Mucobromic Acid + Formamidine Acetate a2 Cyclization/ Condensation (EtONa, 50°C) a1->a2 a3 Complex Mixture: - Product (3-8%) - Unknown Byproducts a2->a3 a4 Laborious Purification a3->a4 a5 Final Product (Low Yield) a4->a5 b1 5-Bromopyrimidine + Ethyl Pyruvate b2 Radical Generation & Regioselective Addition (AgNO3, (NH4)2S2O8) b1->b2 b3 Crude Product (High conversion) b2->b3 b4 Standard Purification b3->b4 b5 Final Product (~48% Yield) b4->b5

Caption: Reaction pathway comparison: Classical vs. Minisci routes.

Instead of building the ring and functionalizing it simultaneously in a poorly controlled manner, the Minisci reaction starts with the pre-formed 5-bromopyrimidine ring and installs the ethyl carboxylate group directly onto the C-4 position in a single, clean, and regioselective step. This avoids the formation of intractable byproduct mixtures and dramatically increases the isolated yield.[1]

Q3: What are the most critical parameters to control for a successful Minisci reaction?

To ensure success and reproducibility, focus on these key parameters:

  • Reagent Quality: Use high-purity 5-bromopyrimidine. Impurities can interfere with the radical reaction.

  • Stoichiometry: The radical precursor (ethyl pyruvate) and the oxidant (ammonium persulfate) are typically used in excess relative to the 5-bromopyrimidine. A catalytic amount of silver nitrate is sufficient.

  • Temperature: The reaction is thermally sensitive. Maintain a consistent temperature, typically between 60-80 °C, to ensure a steady rate of radical initiation without promoting decomposition.

  • Solvent: A mixture of acetonitrile and water is a common solvent system that effectively dissolves both the organic substrate and the inorganic salts.

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve consistency.

Q4: Are there alternative brominating agents for pyrimidine rings if I need to synthesize a related compound?

Yes. While elemental bromine is effective, it can be hazardous to handle. Several alternative reagents are commonly used for the bromination of pyrimidines and other electron-deficient heterocycles.[4]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used in polar aprotic solvents like DMF or acetonitrile and can provide excellent yields for C-5 bromination of pyrimidines.[5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid brominating agent. It can be highly efficient, sometimes enhanced by the addition of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is compatible with many common protecting groups used in nucleoside chemistry.

The choice of reagent often depends on the specific substrate, its existing functional groups, and the desired reaction conditions (e.g., pH, temperature).[5]

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound via Minisci Reaction

Adapted from Pierre, F. et al., Synlett, 2011.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Ethyl pyruvate (4.0 equiv)

  • Silver nitrate (AgNO₃) (0.2 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (4.0 equiv)

  • Acetonitrile (CH₃CN)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromopyrimidine (1.0 equiv) and silver nitrate (0.2 equiv).

  • Add a 1:1 mixture of acetonitrile and water. Stir until all solids are dissolved.

  • Add ethyl pyruvate (4.0 equiv) to the solution.

  • Heat the mixture to 70-80 °C.

  • In a separate beaker, dissolve ammonium persulfate (4.0 equiv) in a minimum amount of water.

  • Add the ammonium persulfate solution dropwise to the heated reaction mixture over 20-30 minutes.

  • Stir the reaction mixture at 70-80 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound. Expected Yield: ~48% .

Protocol 2: Classical Synthesis of Mthis compound (Low-Yield Method)

Based on patent literature procedures reviewed by Pierre, F. et al.[1]

Materials:

  • Mucobromic acid (1.0 equiv)

  • Formamidine acetate (1.0 equiv)

  • Sodium ethoxide (EtONa) in ethanol

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Catalytic DMF

Procedure: Step A: Synthesis of 5-Bromopyrimidine-4-carboxylic acid

  • In a flask, dissolve mucobromic acid and formamidine acetate in ethanol.

  • Add a solution of sodium ethoxide in ethanol and heat the mixture at 50 °C.

  • Monitor the reaction. Upon consumption of starting material, cool the mixture and acidify to precipitate the crude carboxylic acid.

  • Filter the solid. This crude product will contain significant impurities.

Step B: Esterification

  • Suspend the crude 5-bromopyrimidine-4-carboxylic acid in anhydrous DCM with a catalytic amount of DMF.

  • Cool the mixture in an ice bath and slowly add oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases, indicating the formation of the acid chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in DCM and add anhydrous methanol slowly.

  • Stir until the esterification is complete.

  • Perform an aqueous work-up and concentrate the organic layer.

  • Purify the crude product via extensive column chromatography. Expected Overall Yield: 3-8% .

References

Technical Support Center: Reaction Condition Optimization for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on robust reaction condition optimization and troubleshooting. Pyrimidine scaffolds are fundamental in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Achieving efficient, high-yield synthesis is therefore a critical objective.

This resource moves beyond simple protocols to explain the why behind experimental choices, empowering you to diagnose and resolve issues encountered in your own research. We will focus on the widely utilized Biginelli reaction as a primary case study to illustrate key principles of optimization and troubleshooting that are broadly applicable to other pyrimidine synthesis methodologies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding pyrimidine synthesis.

Q1: My Biginelli reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to a few key factors[3]:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic protocols may use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3][4] It is highly recommended to screen a variety of Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) or organocatalysts, as their performance can be highly substrate-dependent.[3][5] In some cases, catalyst-free approaches using ultrasound or microwave energy can also be effective.[6]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial variables. Over-heating can lead to the decomposition of reactants, particularly urea, which can generate ammonia and lead to the formation of Hantzsch-type dihydropyridine byproducts.[7] Conversely, insufficient heat or time will result in low conversion. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[7]

  • Solvent Effects: The polarity of the solvent plays a significant role in the reaction's kinetics and final yield.[3] While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free conditions may lead to substantial improvements.[3]

  • Purity of Reagents: The purity of the starting materials—aldehyde, β-ketoester, and urea/thiourea—is paramount. Impurities can introduce competing side reactions that consume reactants and reduce the yield of the desired pyrimidine.[3][7]

Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[8] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[8] The ammonia is often generated from the decomposition of urea at elevated temperatures.[7]

Prevention Strategies:

  • Temperature Control: Since high temperatures favor the Hantzsch pathway, lowering the reaction temperature can significantly minimize the formation of this DHP byproduct.[7][8]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[8] Experimenting with different catalysts may favor the desired pyrimidine synthesis.

  • Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can help to reduce its decomposition into ammonia before it can participate in the Biginelli condensation.[8]

Q3: Are there greener alternatives to traditional pyrimidine synthesis methods?

A3: Yes, significant progress has been made in developing more environmentally friendly approaches to pyrimidine synthesis.[1][2] These "green chemistry" methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[1][9] Key strategies include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently improves yields.[10][11][12]

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions and sometimes without the need for a catalyst.[6][13][14]

  • Solvent-Free Reactions: Performing the reaction without a solvent (neat) or using mechanochemical methods like ball-milling minimizes solvent waste and can lead to cleaner reactions with easier product isolation.[5][15]

  • Use of Greener Solvents: When a solvent is necessary, employing more environmentally benign options like water or ethanol is preferable to hazardous solvents.[10]

Troubleshooting Guide: The Biginelli Reaction

This guide provides a structured approach to troubleshooting common issues encountered during the Biginelli synthesis of dihydropyrimidinones (DHPMs).

Problem 1: Low or No Product Formation

Initial Diagnosis: The primary suspects are catalyst inefficiency, suboptimal reaction conditions, or issues with reactant integrity.

Troubleshooting Workflow:

Biginelli_Mechanism cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, -H₂O Urea Urea Ketoester β-Ketoester Adduct Open-Chain Adduct Iminium->Adduct + Ketoester (Enol form) DHPM Dihydropyrimidinone (Product) Adduct->DHPM Cyclization & Dehydration

References

Navigating Reaction Optimization: A Technical Support Guide to Reducing Experiment Count

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for reaction optimization. As researchers, scientists, and professionals in drug development, our goal is to efficiently identify optimal reaction conditions. This guide moves beyond traditional one-factor-at-a-time (OFAT) methods, which are often inefficient and fail to capture the complex interplay of reaction variables. Instead, we will delve into modern, statistically-grounded, and machine learning-driven approaches that significantly reduce the experimental burden while providing a deeper understanding of your chemical system.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to address the practical challenges you may encounter. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Strategy

Q1: I'm starting a new project. How do I decide which optimization strategy is best for my needs?

A1: The choice of strategy depends on several factors: the number of variables you're investigating, your prior knowledge of the reaction, and the available resources (e.g., automation). Here's a comparative overview:

StrategyBest For...Key AdvantageTypical Experiment Reduction vs. OFAT
Design of Experiments (DoE) Screening up to ~7 variables and optimizing 2-4 key variables.Statistically rigorous, reveals interactions between variables.50-75%
High-Throughput Screening (HTS) Screening large libraries of catalysts, ligands, or substrates (>96-well plate format).Massive parallelization, rapid identification of "hits".>90%
Bayesian Optimization (BO) Optimizing complex systems with many continuous and categorical variables where experiments are costly.Intelligently guides experiment selection, minimizing the number of runs to find the optimum.Can reduce experiments from over 1,000 to a small subset.[1]
Active Learning (AL) When you have a very large parameter space and want the algorithm to learn and select the most informative experiments iteratively.Reduces dependence on exhaustive screens by iteratively training predictive models.[2]Varies, but significantly outperforms random sampling.[2]

Expert Insight: For a new reaction where you suspect interactions between parameters like temperature and catalyst loading, Design of Experiments (DoE) is an excellent starting point.[3] If you need to screen hundreds of potential ligands, High-Throughput Screening (HTS) is the way to go. For complex systems where each experiment is a significant investment of time and resources, Bayesian Optimization (BO) offers a more efficient path to the optimal conditions.[1]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed protocols and troubleshooting for the most common and powerful techniques.

Design of Experiments (DoE): The Workhorse of Optimization

DoE is a statistical methodology that allows for the simultaneous investigation of multiple factors.[4][5]

This is a common issue. Here’s a troubleshooting workflow:

  • Check for "Empty" Data Points: If some of your experimental runs result in 0% yield or non-selective mixtures, these "empty" data points can skew the model.[3]

    • Solution: Before starting the DoE, run a few scouting experiments at the extreme corners of your proposed design space to ensure you get quantifiable results across the board. If you still get null results, you may need to narrow your experimental domain.

  • Validate the Model: The model generated by your DoE software is a prediction. It's crucial to validate it.

    • Protocol: After the initial DoE, the software will suggest optimal conditions. Run this suggested experiment (ideally in triplicate) to confirm that the predicted outcome is reproducible.[6]

  • Review Factor Ranges: If your model suggests the optimum is at the edge of your tested range for a variable, it's possible the true optimum lies outside this range.

    • Solution: Center a new DoE around the indicated optimum with an expanded range for that variable.

  • Consider Higher-Order Models: A simple linear model may not capture the curvature of the reaction space.

    • Solution: If your initial screening design (like a fractional factorial) indicates significant factors, follow up with a response surface methodology (RSM) design (e.g., a Box-Behnken or central composite design) which can model quadratic effects.[3][7] This is crucial when, for example, the optimal temperature is an intermediate value, not the highest or lowest setting.[3]

This protocol outlines a two-stage DoE approach: an initial screening to identify critical factors, followed by an optimization to fine-tune them.

Objective: Maximize the yield of the coupled product.

Stage 1: Screening with a Fractional Factorial Design

  • Define Factors and Levels: Identify potential variables. For a Suzuki-Miyaura coupling, these could be:

    • Temperature (°C): 80 (Low), 110 (High)

    • Catalyst Loading (mol%): 1 (Low), 3 (High)

    • Ligand: Ligand A, Ligand B (Categorical)

    • Base: K₂CO₃, K₃PO₄ (Categorical)

    • Solvent: Dioxane, Toluene (Categorical)

  • Choose the Design: With 5 factors, a full factorial design would require 2⁵ = 32 experiments. A fractional factorial design can reduce this number while still identifying the most significant factors.[8][9]

  • Set up and Run Experiments: Use DoE software (e.g., JMP, MODDE) to generate the experimental plan.[10][11] Randomize the run order to minimize systematic errors.[4]

  • Analyze the Results: Input the yields into your software to generate a Pareto chart, which will rank the factors by their impact on the yield.

Stage 2: Optimization with Response Surface Methodology (RSM)

  • Select Significant Factors: Let's say the screening identified Temperature and Catalyst Loading as the most significant factors.

  • Design the RSM Experiment: Create a central composite or Box-Behnken design with 3-5 levels for the significant factors.[12]

    • Temperature (°C): 80, 95, 110

    • Catalyst Loading (mol%): 1, 2, 3

  • Run and Analyze: Execute the experiments and fit the data to a quadratic model. This will generate a response surface plot, visualizing the relationship between the factors and the yield.

  • Validate the Optimum: Identify the conditions predicted to give the highest yield from the response surface and experimentally validate this point.

DoE_Workflow

Bayesian Optimization (BO): The Intelligent Search

BO uses a probabilistic model to guide the selection of experiments, balancing exploring uncertain regions of the parameter space and exploiting regions known to give good results.[12][13][14]

This can happen when the algorithm focuses too much on exploitation.

  • Adjust the Acquisition Function: The acquisition function determines the balance between exploration and exploitation.

    • Solution: Increase the exploration parameter in your acquisition function (e.g., the 'xi' parameter in Expected Improvement). This encourages the algorithm to sample in regions of higher uncertainty.

  • Review the Surrogate Model (Gaussian Process): The surrogate model's hyperparameters influence its flexibility.

    • Solution: If the model is "over-smoothing," it may not capture sharp peaks in the reaction landscape. Try a different kernel (e.g., Matérn instead of RBF) or adjust the kernel's lengthscale. Online hyperparameter tuning can also improve optimization efficiency.[15]

  • Introduce Diversity: If running experiments in batches, ensure the batch contains diverse conditions.

    • Solution: Some BO algorithms allow for batch-sequential sampling, which is a more realistic approach for chemists running multiple experiments in parallel.[16]

Objective: Find the optimal temperature and catalyst loading for a reaction with a high-cost catalyst.

  • Define the Parameter Space: Specify the continuous ranges for your variables.

    • Temperature: 50.0 to 100.0 °C

    • Catalyst Loading: 0.1 to 1.0 mol%

  • Initial Experiments: BO needs a starting point.

    • Procedure: Run a small number (e.g., 5-10) of initial experiments using a space-filling design like a Latin Hypercube to seed the model.[17]

  • The Optimization Loop: a. Fit the Surrogate Model: Train a Gaussian Process (GP) model on your current experimental data. b. Optimize the Acquisition Function: Use the GP model to find the next set of experimental conditions that maximizes the acquisition function. c. Run the Suggested Experiment: Perform the experiment suggested by the optimizer. d. Update the Dataset: Add the new result to your dataset and repeat the loop.

  • Termination: Continue the loop until the predicted optimum plateaus, a satisfactory yield is achieved, or your experimental budget is exhausted.

BO_Loop

Part 3: Advanced Topics & Causality

Q2: How does understanding the reaction mechanism help in designing better experiments?

A2: A deep understanding of the reaction mechanism provides a rational basis for selecting factors and their ranges in a DoE study, moving from a purely statistical exercise to a knowledge-driven one.

  • Example: Heck Reaction: The mechanism of the Heck reaction involves several steps, including oxidative addition and migratory insertion.[18] The electronic properties of the phosphine ligand can significantly influence the rate of these steps.[8] Therefore, instead of screening ligands randomly, you can choose a set that systematically varies in electronic properties (e.g., Tolman electronic parameter) and steric bulk (e.g., cone angle). This allows the DoE to model the effect of these properties, providing deeper insight than just identifying the "best ligand" from a small set.[19]

  • Example: C-H Activation: In many C-H activation cycles, the C-H cleavage step is rate-determining.[20] This knowledge allows you to hypothesize that factors influencing this step, such as temperature and the concentration of the base, will have a significant impact. These can then be prioritized as key variables in your initial DoE screening, leading to a more efficient optimization.

By designing experiments that probe mechanistic hypotheses, you not only find the optimal conditions but also gain a more robust understanding of your reaction, which is invaluable for process scale-up and troubleshooting.

Q3: My experimental data is inherently noisy. How can I handle this in advanced optimization workflows?

A3: Noisy data is a common challenge in chemistry. Both DoE and machine learning methods have ways to account for this.

  • In DoE:

    • Replicates and Center Points: Including replicate runs and center points in your design is crucial.[21] Replicates help estimate the pure experimental error, allowing the statistical analysis to distinguish between random noise and significant factor effects.

  • In Active Learning and Bayesian Optimization:

    • Noise-Aware Models: Gaussian Processes, the surrogate models in BO, can explicitly model noise in the observations.

    • Active Label Cleaning: For very noisy datasets, active learning strategies can be employed to identify the most uncertain or potentially mislabeled data points and prioritize them for re-experimentation or more careful analysis.[19][22][23] This focuses your resources on cleaning up the data that will most improve the model's performance.

By acknowledging and modeling experimental noise, you can build more robust and reliable optimization models.

References

Challenges in scaling up Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this powerful C-C bond-forming reaction from the bench to pilot or manufacturing scale. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, reproducible, and efficient process.

Part 1: Troubleshooting Common Scale-Up Issues

This section addresses specific, practical problems encountered during the scale-up of Suzuki coupling reactions. The format is designed to help you diagnose the root cause of an issue and implement a logical, science-driven solution.

Q1: My reaction is extremely slow or has stalled completely after increasing the batch size. What are the likely causes?

This is one of the most common issues in process scale-up and typically points to physical, rather than purely chemical, limitations. When moving from a round-bottom flask to a large reactor, changes in surface area-to-volume ratios and mixing dynamics become critical.

Root Cause Analysis & Solutions:

  • Mass Transfer Limitations (Poor Mixing): At scale, reagents may not be interacting effectively, especially in heterogeneous (biphasic or slurry) systems. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing the reaction kinetics.[1]

    • Troubleshooting:

      • Evaluate Agitation: The stirring efficiency of a magnetic stir bar does not translate directly to an overhead mechanical stirrer in a large, baffled reactor. You may need to increase the agitation speed (RPM) significantly.[1][2]

      • Impeller Choice: Ensure the impeller type (e.g., pitched-blade, anchor) is appropriate for the viscosity and phase composition of your reaction mixture.

      • Phase Transfer Catalysts (PTC): In biphasic systems, adding a PTC like tetra-n-butylammonium chloride (n-Bu₄NCl) can facilitate the movement of reactants between the aqueous and organic phases, dramatically improving reaction rates.[3]

  • Heat Transfer Issues: Large reactors have a much lower surface area-to-volume ratio than lab flasks, making both heating and cooling less efficient.

    • Troubleshooting:

      • Monitor Internal Temperature: Do not rely solely on the jacket temperature. An internal temperature probe is essential. A significant difference between the jacket and internal temperature indicates poor heat transfer.[1]

      • Exotherm Management: Suzuki couplings can be exothermic. On a large scale, this heat may not dissipate quickly, leading to temperature spikes that can degrade the catalyst, ligands, or starting materials.[3] For highly exothermic reactions, controlling the addition rate of a key reagent can be used to manage the temperature.[3]

  • Poor Reagent Solubility: A solvent system that works for a 1-gram scale reaction may not be suitable for a 1-kilogram scale if one of the reagents has borderline solubility.[4]

    • Troubleshooting:

      • Solvent Screening: Re-evaluate the solvent system. Sometimes a different solvent or a co-solvent is needed to ensure all components remain in solution at the reaction temperature.[4]

      • Temperature Adjustment: Increasing the reaction temperature can sometimes improve solubility, but this must be balanced against the thermal stability of the reactants and catalyst.

Q2: Since scaling up, I'm observing new impurities or much higher levels of side products like homocoupling dimers. What is happening?

The appearance of new or increased levels of impurities often points to catalyst deactivation or the amplification of minor side reactions that were negligible at the lab scale.

Root Cause Analysis & Solutions:

  • Oxygen Contamination & Catalyst Oxidation: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing or poor inert atmosphere control on a large reactor is a common culprit. This leads to catalyst deactivation and can promote side reactions.

    • Troubleshooting:

      • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed. Multiple vacuum/inert gas backfill cycles are crucial.[5] For large volumes, sparging the solvent with nitrogen or argon for an extended period is effective.[6]

      • Maintain Positive Pressure: Keep the reactor under a positive pressure of an inert gas (e.g., nitrogen balloon or a controlled inlet) throughout the reaction.

  • Protodeboronation: This is the undesired reaction where the boronic acid/ester reacts with a proton source (often water) to replace the boron group with a hydrogen atom, consuming your nucleophile.[5] This can be exacerbated by prolonged reaction times or excessive temperatures at scale.

    • Troubleshooting:

      • Use Anhydrous Reagents: If the reaction is sensitive to water, use anhydrous solvents and bases.

      • Stable Boron Reagents: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to protodeboronation.

      • Base Selection: The choice of base can influence the rate of this side reaction. Screen different bases to find one that promotes the desired coupling without accelerating decomposition.

  • Homocoupling: This side reaction forms dimers of the boronic acid (R²-R²) or the aryl halide (R¹-R¹). It can be promoted by oxygen or high temperatures.[3][7][8]

    • Troubleshooting:

      • Strict Inert Atmosphere: As with catalyst oxidation, minimizing oxygen is the primary defense against homocoupling.[6][8]

      • Ligand Choice: Bulky phosphine ligands can suppress homocoupling by sterically hindering the formation of undesired palladium complexes.[2]

      • Reducing Agents: In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of Pd(II) species that may promote it.[6]

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing common scale-up problems.

Caption: Fig 1. Troubleshooting workflow for scaling up Suzuki reactions.

Q3: My process yields a product with high and inconsistent levels of residual palladium. How can I remove it effectively?

Palladium contamination is a critical issue, especially in the pharmaceutical industry where strict limits (ppm or sub-ppm levels) are enforced.[9] Removing palladium efficiently at scale is a significant process development challenge.

Root Cause Analysis & Solutions:

  • High Catalyst Loading: While higher catalyst loading might seem like an easy way to drive a reaction to completion, it directly increases the palladium burden in the final product.

    • Troubleshooting:

      • Process Optimization: Instead of increasing catalyst loading, optimize other parameters first (temperature, base, solvent, concentration) to improve reaction efficiency. Kinetic studies can help identify the true rate-determining step and guide optimization.[10]

      • Use High-Activity Catalysts: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) can achieve very high turnover numbers (TONs), allowing for significantly lower catalyst loadings (down to ppm levels in some cases).[11][12][13]

  • Ineffective Workup and Purification: Standard lab-scale purification methods like silica gel chromatography are often not economically or practically viable for large-scale manufacturing.

    • Troubleshooting:

      • Palladium Scavengers: After the reaction is complete, add a scavenger to the crude mixture. These are materials with functional groups (like thiols or amines) that chelate strongly to palladium, forming a complex that can be easily filtered off. Various commercial scavengers are available.

      • Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing residual palladium, although its effectiveness can be substrate-dependent.

      • Extraction/Washes: Sometimes, an aqueous wash with a solution containing a chelating agent (e.g., sodium bisulfite) at elevated temperatures can effectively extract palladium salts.[14]

      • Crystallization: A well-developed crystallization process is often the most effective final step for removing palladium and other impurities, delivering a high-purity final product.[1]

Part 2: Frequently Asked Questions (FAQs) for Scale-Up

FAQ 1: How does the choice of catalyst and ligand impact scale-up?

The choice of catalyst and ligand is arguably the most critical decision for a successful Suzuki coupling.[9] For scale-up, the focus shifts from just yield to include stability, activity (turnover number), and cost.

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for coupling challenging substrates, such as sterically hindered partners or less reactive aryl chlorides.[15][16] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[15]

The Suzuki Catalytic Cycle

Understanding the catalytic cycle is key to rational catalyst and ligand selection.

G pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex1 R¹-Pd(II)L₂-X tm_label Transmetalation pd_complex1->tm_label pd_complex2 R¹-Pd(II)L₂-R² re_label Reductive Elimination pd_complex2->re_label oa_label->pd_complex1 R¹-X tm_label->pd_complex2 R²-B(OR)₂ re_label->pd0 R¹-R² caption Fig 2. The Suzuki-Miyaura catalytic cycle.

Caption: Fig 2. The Suzuki-Miyaura catalytic cycle.

FAQ 2: What are the key considerations for solvent and base selection at scale?
  • Solvents: Beyond just dissolving reagents, solvents impact catalyst stability and reaction rates.[5] For scale-up, practical considerations like boiling point (for reflux temperature control), phase separation characteristics (for workup), and safety/environmental profiles become paramount.[9] Common systems include toluene/water, 2-propanol/water, or 1,4-dioxane/water.[5][17]

  • Bases: The base is crucial for activating the boronic acid in the transmetalation step.[17][18] The choice depends on substrate sensitivity and desired reaction rate.

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[17]

    • Strength & Solubility: K₃PO₄ is a stronger base than K₂CO₃ and can be effective for less reactive boronic acids. Cs₂CO₃ is often highly effective but its cost can be prohibitive at a very large scale.[17] The solubility of the base in the reaction medium is critical for its effectiveness.[5]

BaseTypical Use CaseAdvantagesScale-Up Considerations
K₂CO₃ General purpose, robust couplingsInexpensive, widely availableCan be slow with some substrates; requires water for solubility.
K₃PO₄ Challenging or sterically hindered couplingsStronger base, often faster ratesCan be more difficult to handle (hygroscopic); may require anhydrous conditions.
Cs₂CO₃ Difficult couplings, base-sensitive substratesHigh solubility in organic solvents, often gives high yieldsHigh cost is a major barrier for large-scale manufacturing.[17]
Organic Bases (e.g., Et₃N) Specialized applicationsSoluble in organic solventsGenerally less effective for transmetalation; can have side reactions.[17]
Table 1. Comparison of common bases for Suzuki coupling scale-up. Data compiled for illustrative purposes.[17]
FAQ 3: How can I effectively monitor the reaction progress on a large scale?

Real-time reaction monitoring is essential for process control, determining reaction endpoints, and ensuring batch-to-batch consistency.[19]

  • Sampling: Taking representative samples from a large, potentially heterogeneous mixture requires a dedicated sampling port and a robust procedure.

  • Analytical Techniques:

    • HPLC/UPLC: The workhorse for monitoring Suzuki couplings. It can quantify the consumption of starting materials and the formation of the product and key impurities.

    • GC-MS: Useful for volatile compounds and for identifying unknown byproducts.[15]

    • TLC: A quick, qualitative check that is simple to perform, but less precise than HPLC.[20] It can be coupled directly to a mass spectrometer (TLC-MS) for rapid identification of spots.[20]

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for a Kilogram-Scale Suzuki Coupling

This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each unique reaction. Safety Note: All operations should be conducted in an appropriate reactor with proper engineering controls, and a thorough safety review should be completed before execution.

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Oven-dry any glassware or transfer lines.

  • Inerting: Seal the reactor and inert the atmosphere by performing at least three vacuum/nitrogen backfill cycles. Maintain a slight positive nitrogen pressure throughout the process.

  • Reagent Charging:

    • Charge the aryl halide (1.0 equiv), boronic acid or ester (1.05-1.2 equiv), and the base (2.0-3.0 equiv) to the reactor as solids.

    • Charge the degassed solvent system (e.g., Toluene/Water 10:1) via a transfer line under nitrogen pressure. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[15]

  • Degassing: Begin agitation. Sparge the mixture with nitrogen gas through a dip tube for 30-60 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Under a strong nitrogen counter-flow, add the palladium catalyst and ligand (e.g., XPhos Pd G3, 0.1–1 mol%).

  • Reaction Execution: Heat the mixture to the target internal temperature (e.g., 80–100 °C) with vigorous stirring.[5]

  • Monitoring: Take samples periodically (e.g., every 1-2 hours) via a dedicated sampling port and analyze by HPLC to monitor the consumption of the aryl halide.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][15]

    • (Optional Palladium Removal Step): Treat the organic layer with a scavenger or activated carbon as determined during process development.

  • Purification: Filter off any solids and concentrate the organic layer under reduced pressure. The crude product is then typically purified by crystallization from an appropriate solvent system.

References

Technical Support Center: Strategies for Impurity Avoidance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to a pervasive challenge in organic synthesis: the formation and removal of impurities. The following sections offer a combination of troubleshooting guides and frequently asked questions to navigate the complexities of achieving high product purity.

The Critical Role of Purity in Organic Synthesis

In the realm of organic chemistry, particularly in pharmaceutical and materials science, the purity of a synthesized compound is paramount. Impurities can introduce unpredictable variables into experiments, leading to altered reaction kinetics, the formation of undesired by-products, and reduced product yields.[1] On an industrial scale, the presence of contaminants can result in substandard products or costly manufacturing failures.[1] This guide provides a structured approach to identifying, controlling, and ultimately avoiding impurities in your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during organic synthesis, providing concise, actionable answers.

Q1: What are the primary sources of impurities in my organic reaction?

Impurities can originate from a multitude of sources throughout the synthetic process.[2] Broadly, they can be categorized as organic, inorganic, and residual solvents.[2][3][4]

  • Organic Impurities: These are often the most complex and can arise from starting materials, intermediates, by-products from side reactions, and degradation products.[2][3][4][5]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts (especially heavy metals), inorganic salts, and filter aids like charcoal.[2][4][5]

  • Residual Solvents: Solvents used in the reaction or purification process can remain in the final product.[2][3][4]

Q2: How can I ensure my starting materials and reagents are sufficiently pure?

The purity of your starting materials is a critical first line of defense against introducing impurities.

  • Vendor Specifications: Always check the certificate of analysis (CoA) from your supplier. However, be aware that impurities can develop during storage.

  • Re-purification: If you suspect contamination or are working with a highly sensitive reaction, consider re-purifying your starting materials and reagents. Common methods include recrystallization for solids and distillation for liquids.

  • Proper Storage: Store reagents and starting materials under the recommended conditions (e.g., temperature, inert atmosphere) to prevent degradation.

Q3: My reaction is generating unexpected side products. What are the likely causes?

The formation of side products is a common challenge and often points to issues with reaction conditions or reagent purity.[6]

  • Reaction Temperature: Even minor deviations from the optimal temperature can favor side reactions.[7] Consider running small-scale experiments at slightly different temperatures to find the optimal conditions.

  • Order of Addition: The sequence in which you add reagents can sometimes influence the reaction pathway and the formation of by-products.[8]

  • Solvent Effects: The polarity and properties of your solvent can significantly impact reaction rates and selectivity.[9] Impurities within the solvent, such as trace amounts of water in an anhydrous reaction, can inhibit the desired transformation.[1]

  • Stoichiometry: Using an excess of one reagent is a common strategy to drive a reaction to completion, but it can also lead to the formation of impurities from unreacted starting material.[10]

Q4: What is the most effective purification technique for my compound?

The choice of purification method depends on the physical state of your compound (solid or liquid) and the nature of the impurities.[11][12]

Purification TechniqueBest Suited ForPrinciple of Separation
Crystallization Purifying solid compounds.[11][13]Differences in solubility between the desired compound and impurities in a given solvent.[12]
Distillation Purifying liquids with different boiling points.[13][14]Separation based on differences in volatility.[12]
Chromatography Separating complex mixtures of solids or liquids.[11][14]Differential partitioning of components between a stationary phase and a mobile phase.[14]
Extraction Separating compounds based on their solubility in two immiscible liquids.[11]Differential solubility.
Sublimation Purifying volatile solids that can transition directly from solid to gas.[13][14]Separation of a sublimable compound from non-sublimable impurities.[14]

Troubleshooting Guides

These in-depth guides provide structured approaches to resolving common and complex issues related to impurities in organic synthesis.

Guide 1: Diagnosing and Mitigating Unexpected Side Product Formation

The appearance of an unknown spot on a TLC plate or an unexpected peak in an NMR spectrum is a frequent frustration. This guide provides a systematic approach to identifying and eliminating the source of side products.

Step-by-Step Troubleshooting Protocol:
  • Characterize the Impurity:

    • Isolate a small sample of the impurity if possible, using techniques like preparative TLC or flash chromatography.

    • Obtain spectroscopic data (NMR, Mass Spectrometry, IR) to elucidate the structure of the side product. Understanding its structure can provide clues about its formation pathway.

  • Hypothesize the Formation Mechanism:

    • Consider common side reactions: Could it be an over-reaction product, a rearrangement, or a reaction with an impurity in your starting materials or solvent?[2][4]

    • Review the literature for similar reactions to see if this side product has been reported before.

  • Systematically Vary Reaction Parameters:

    • Temperature: Run the reaction at a slightly lower temperature. Many side reactions have a higher activation energy than the desired reaction.

    • Concentration: Highly concentrated reactions can sometimes favor dimerization or polymerization. Try running the reaction under more dilute conditions.

    • Reagent Purity: Re-purify all starting materials and use freshly distilled, anhydrous solvents.

Workflow for Side Product Identification and Elimination:

G A Unexpected Product Detected (TLC, LC-MS, NMR) B Isolate and Characterize Impurity (Prep TLC, Column Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Hypothesize Formation Pathway - Side reaction? - Impurity-driven? C->D E Optimize Reaction Conditions D->E F Vary Temperature E->F Control G Adjust Concentration E->G Control H Purify Reagents/Solvents E->H Control I Reaction Optimized: Impurity Minimized F->I G->I H->I

Caption: Troubleshooting workflow for unexpected side products.

Guide 2: Addressing Low Yield and Incomplete Reactions

When a reaction fails to proceed to completion, it's often due to an underlying issue with reagent stability, catalyst activity, or the presence of inhibitors.

Common Causes and Solutions:
  • Reagent Degradation:

    • Problem: Many organometallic reagents and strong bases are sensitive to air and moisture.

    • Solution: Use freshly opened bottles of reagents or titrate to determine the active concentration before use. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Poisoning:

    • Problem: Trace impurities can bind to a catalyst's active sites, rendering it inactive. Sulfur-containing compounds are notorious poisons for palladium catalysts.

    • Solution: Purify starting materials that may contain catalyst poisons. Use a higher catalyst loading as a last resort, but be mindful that this can also lead to side reactions.

  • Equilibrium Reactions:

    • Problem: If the reaction is reversible, it may reach equilibrium before all the starting material is consumed.

    • Solution: Use Le Chatelier's principle to your advantage. If a small molecule like water is a byproduct, use a Dean-Stark trap or molecular sieves to remove it and drive the reaction to completion.

Experimental Protocol: Small-Scale Reaction Optimization

When troubleshooting a low-yielding reaction, running a matrix of small-scale experiments can efficiently identify optimal conditions.

  • Set up a baseline reaction in a small vial (e.g., 10-50 mg scale) using the original procedure.

  • Systematically vary one parameter at a time in parallel reactions:

    • Temperature: Set up reactions at -10°C, 0°C, room temperature, and +10°C relative to the original procedure.

    • Solvent: Test a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile).

    • Concentration: Run reactions at half, double, and five times the original concentration.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Analyze the results to identify the conditions that provide the highest conversion to the desired product with the fewest side products.

Guide 3: Overcoming Challenges in Product Purification

Even when a reaction is successful, isolating the pure product can be a significant hurdle. This guide addresses common purification problems.

Troubleshooting Common Purification Issues:
  • Persistent Emulsions during Extraction:

    • Cause: Emulsions are often caused by finely dispersed solids or surfactants at the interface of the two liquid phases.

    • Solutions:

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

      • Filter the entire mixture through a pad of Celite to remove particulate matter.

      • Allow the mixture to stand undisturbed for an extended period.

  • Co-elution of Impurities in Column Chromatography:

    • Cause: The impurity and the desired product have very similar polarities.

    • Solutions:

      • Change the solvent system: Try a different combination of solvents (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

      • Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina, C18 (reversed-phase), or a functionalized silica gel.

      • Employ scavenger resins: These are solid-supported reagents that selectively react with and remove specific types of impurities (e.g., excess acid, amine, or metal catalyst).[10]

  • Failure to Crystallize:

    • Cause: The crude product may be too impure, or the chosen solvent system is not appropriate.

    • Solutions:

      • Increase purity: First, try to purify the compound further by another method, such as column chromatography.

      • Solvent screening: Experiment with a variety of single and binary solvent systems.[15] A good crystallization solvent will dissolve the compound when hot but not when cold.[16]

      • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound.

Logical Flow for Purification Strategy Selection:

G node_s node_s A Crude Reaction Mixture B Is the product a solid? A->B C Is the product a liquid? A->C D Attempt Crystallization B->D E Attempt Distillation C->E F Is it pure? D->F G Is it pure? E->G H Column Chromatography F->H No I Product Isolated F->I Yes G->H No G->I Yes H->I

Caption: Decision tree for selecting a primary purification method.

Conclusion

The pursuit of purity is a central theme in organic synthesis. A proactive and systematic approach to identifying and eliminating sources of contamination is essential for reproducible and successful outcomes. By understanding the root causes of impurity formation and employing the appropriate troubleshooting and purification strategies, researchers can significantly improve the efficiency and reliability of their synthetic endeavors.

References

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of Ethyl 5-bromopyrimidine-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction: The Imperative of Unambiguous Structure Confirmation

In the landscape of contemporary drug discovery and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous bioactive molecules and functional materials.[1] Ethyl 5-bromopyrimidine-4-carboxylate, a halogenated pyrimidine, serves as a versatile synthetic intermediate, prized for its dual reactive sites: the bromine atom, amenable to cross-coupling reactions, and the ethyl ester, which can be readily derivatized.[2] The precise arrangement of these functionalities on the pyrimidine ring is critical to its reactivity and, ultimately, the success of subsequent synthetic transformations. Therefore, rigorous and unambiguous confirmation of its molecular structure is not merely a procedural formality but a foundational necessity for any research endeavor.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound. We will explore the unique insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this guide will delve into the causality behind the expected spectral features, offering a framework for researchers to confidently interpret their own experimental results. Furthermore, we will compare these primary methods with alternative chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic view of the available analytical toolkit.

Primary Spectroscopic Techniques for Structural Elucidation

The synergistic use of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for structure confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data leave little room for ambiguity.

G cluster_main Structural Confirmation Workflow Molecule This compound 1H_NMR ¹H NMR Molecule->1H_NMR Proton Environment 13C_NMR ¹³C NMR Molecule->13C_NMR Carbon Skeleton MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation IR IR Spectroscopy Molecule->IR Functional Groups Structure_Confirmed Confirmed Structure 1H_NMR->Structure_Confirmed 13C_NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Figure 1: A workflow diagram illustrating the complementary roles of primary spectroscopic techniques in the structural confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides definitive evidence for the presence and connectivity of the ethyl ester group and the pyrimidine ring protons.

Expected ¹H NMR Spectral Data:

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
H-2Singlet~9.2-Pyrimidine ring proton
H-6Singlet~9.0-Pyrimidine ring proton
-OCH₂-Quartet~4.5~7.1Ethyl ester methylene
-CH₃Triplet~1.4~7.1Ethyl ester methyl

Note: Predicted chemical shifts can vary based on the solvent and reference standard used.

Interpretation and Causality:

  • Pyrimidine Protons (H-2 and H-6): The two singlets observed in the aromatic region of the spectrum are characteristic of the two protons on the pyrimidine ring. Their downfield chemical shifts (~9.0-9.2 ppm) are a direct consequence of the deshielding effect of the electronegative nitrogen atoms within the aromatic ring. The absence of any coupling (hence, singlets) confirms that they are not adjacent to any other protons.

  • Ethyl Ester Protons: The presence of an ethyl group is unequivocally confirmed by the characteristic quartet and triplet signals. The methylene protons (-OCH₂-) are adjacent to a methyl group, resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons (-CH₃) are adjacent to a methylene group, leading to a triplet (n+1 = 2+1 = 3). The integration of these signals should correspond to a 2:3 ratio, respectively. The downfield shift of the methylene quartet is due to its proximity to the electron-withdrawing oxygen atom of the ester group.

An experimental ¹H NMR spectrum for this compound confirms these assignments.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Visualizing the Carbon Skeleton

While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a complete carbon count and providing information about their chemical environment.

Expected ¹³C NMR Spectral Data:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O (Ester)~163Carbonyl carbons in esters are highly deshielded.
C-4~160Attached to two nitrogen atoms and the ester group.
C-2~158Aromatic carbon between two nitrogen atoms.
C-6~157Aromatic carbon adjacent to a nitrogen atom.
C-5~120Carbon bearing the bromine atom; the halogen's inductive effect causes a downfield shift.
-OCH₂-~62Methylene carbon attached to an oxygen atom.
-CH₃~14Aliphatic methyl carbon.

Note: These are predicted values based on typical chemical shifts for similar functional groups and heterocyclic systems.[4] Experimental values may vary slightly.

Interpretation and Causality:

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring are found in the downfield region of the spectrum, characteristic of aromatic and heteroaromatic systems. The carbon attached to the bromine (C-5) is expected at a higher field (more shielded) compared to the other ring carbons directly bonded to nitrogen.

  • Ester Group Carbons: The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, appearing at the lowest field (~163 ppm). The methylene and methyl carbons of the ethyl group appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information for structure confirmation: the molecular weight of the compound and its fragmentation pattern upon ionization. This data can be used to confirm the elemental composition and gain insights into the molecule's structure.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For this compound (C₇H₇BrN₂O₂), the molecular weight is approximately 231.05 g/mol .[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. We expect to see two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Patterns: Electron impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this molecule would include:

    • Loss of an ethoxy radical (-•OCH₂CH₃) from the ester group.

    • Loss of an ethyl radical (-•CH₂CH₃).

    • Loss of a bromine radical (-•Br).

    • Cleavage of the ester group to give a pyrimidine-acylium ion.

The presence of the bromine isotope pattern in fragment ions containing bromine can further aid in their identification. Predicted mass-to-charge ratios for various adducts can be found in databases like PubChem.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (pyrimidine ring)
~2980-2850C-H stretchAliphatic (ethyl group)
~1730C=O stretchEster
~1600-1450C=C and C=N stretchPyrimidine ring
~1250C-O stretchEster
Below 1000C-Br stretchBromo group

Interpretation and Causality:

  • Carbonyl Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the C=O stretch of the ester group, typically appearing around 1730 cm⁻¹.[6]

  • Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: The spectrum will also show C-H stretching vibrations for both the aromatic protons on the pyrimidine ring (above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (below 3000 cm⁻¹).

Comparative Analysis with Alternative Techniques

While the primary spectroscopic methods are often sufficient for structure confirmation, other analytical techniques can provide complementary information, particularly regarding purity and in the context of complex mixtures.

G cluster_comparison Analytical Techniques Comparison Spectroscopy Primary Spectroscopic Methods (NMR, MS, IR) Structure Structural Information (Connectivity, Functional Groups, Molecular Weight) Spectroscopy->Structure Primary Strength Purity Purity Assessment & Quantification Spectroscopy->Purity Can provide some information Chromatography Chromatographic Methods (HPLC, GC-MS) Chromatography->Structure Coupled with MS Chromatography->Purity Primary Strength Mixture Analysis of Complex Mixtures Chromatography->Mixture Primary Strength

Figure 2: A diagram comparing the primary strengths of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[7] For this compound, a reversed-phase HPLC method would typically be employed.

  • Performance Comparison:

    • Structural Information: HPLC alone provides limited structural information. The retention time is characteristic of the compound under specific conditions but is not sufficient for unambiguous identification. However, when coupled with a UV detector, the UV-Vis spectrum can provide some information about the chromophore, and when coupled with a mass spectrometer (LC-MS), it provides both retention time and mass spectral data, making it a powerful tool for both separation and identification.

    • Purity Assessment: HPLC is superior to the primary spectroscopic methods for determining the purity of a sample. It can separate the target compound from impurities, starting materials, and byproducts, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Performance Comparison:

    • Applicability: The suitability of GC-MS depends on the volatility and thermal stability of the analyte. For this compound, its predicted boiling point suggests it may be amenable to GC analysis, potentially after derivatization to increase volatility.[2]

    • Structural Information: GC-MS provides a retention time and a mass spectrum, which, as with LC-MS, is a powerful combination for identification. The use of electron impact (EI) ionization in many GC-MS systems provides rich fragmentation patterns that can be compared to spectral libraries for confident identification.

    • Sensitivity: GC-MS can be a highly sensitive technique, capable of detecting and identifying trace components in a sample.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. A typical spectral width would be -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR. A typical spectral width would be 0 to 200 ppm.

Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.

  • Ionization: Use a standard electron impact ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300 to observe the molecular ion and key fragment ions.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-650 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

Conclusion

The structural confirmation of this compound is most effectively and reliably achieved through a multi-spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation. Infrared spectroscopy serves as a rapid check for the presence of key functional groups. While chromatographic techniques like HPLC and GC-MS are invaluable for purity assessment and analysis of complex mixtures, they do not replace the detailed structural information provided by the primary spectroscopic methods. By understanding the principles behind each technique and the expected spectral features for the target molecule, researchers can confidently and accurately verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research.

References

A Comparative Guide to the Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is a cornerstone of successful and timely project execution. Ethyl 5-bromopyrimidine-4-carboxylate is a valuable building block in medicinal chemistry, notably utilized in the preparation of potent protein kinase CK2 inhibitors.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and performance metrics to inform your selection of the most suitable method.

Introduction: The Importance of this compound

The pyrimidine scaffold is a ubiquitous heterocycle found in a vast array of biologically active molecules and marketed drugs.[1] The specific functionalization pattern of this compound makes it a crucial intermediate for creating complex molecular architectures, such as the tricyclic pyrimido[4,5-c]quinoline core of novel therapeutics.[1] However, the limited commercial availability and high cost of this reagent have historically been a bottleneck, necessitating the development of efficient and scalable in-house synthesis methods.[1]

This guide will compare two distinct synthetic strategies: a classical, multi-step approach and a modern, one-step radical reaction. We will analyze the trade-offs in terms of yield, scalability, cost, and experimental complexity.

Method 1: The Minisci Homolytic Alkoxycarbonylation

This modern approach represents a significant advancement in the synthesis of this compound, offering a streamlined and efficient one-step process from an inexpensive starting material.[1]

Mechanistic Insight

The Minisci reaction is a radical substitution that allows for the direct C-H functionalization of electron-deficient heterocycles. In this specific application, an alkoxycarbonyl radical is generated and added to the pyrimidine ring. The reaction's success hinges on the careful control of radical generation and the inherent reactivity of the 5-bromopyrimidine substrate. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromo substituent directs the radical attack to the C4 position with high regioselectivity.[1]

Experimental Protocol

The following protocol is adapted from a published procedure for the gram-scale synthesis of this compound.[1]

Reagents and Conditions:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Hydrogen peroxide

  • Iron(II) sulfate heptahydrate

  • Toluene

  • Water

  • Acetic acid

Step-by-Step Procedure:

  • To a solution of ethyl pyruvate in toluene, slowly add hydrogen peroxide while maintaining the temperature below 30 °C.

  • In a separate flask, prepare a biphasic mixture of 5-bromopyrimidine in toluene and an aqueous solution of iron(II) sulfate heptahydrate and acetic acid.

  • Heat the biphasic mixture to 85 °C with vigorous stirring.

  • Slowly add the prepared ethyl hydroperoxide solution to the heated reaction mixture over several hours.

  • After the addition is complete, continue stirring at 85 °C for an additional hour.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Performance and Advantages

This method has been demonstrated to be highly effective, providing the target compound in a 48% yield on a scale greater than 10 grams.[1] The key advantages of this approach are:

  • One-step synthesis: Significantly reduces reaction time and simplifies the overall process.

  • High regioselectivity: Minimizes the formation of unwanted isomers.[1]

  • Scalability: The procedure has been successfully scaled to produce useful quantities of the product.[1]

  • Cost-effective: Utilizes an inexpensive and readily available starting material in 5-bromopyrimidine.[1]

Visualization of the Minisci Reaction Pathway

Minisci_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 5-Bromopyrimidine 5-Bromopyrimidine Radical_Addition Radical Addition to Pyrimidine Ring 5-Bromopyrimidine->Radical_Addition Ethyl_Pyruvate Ethyl Pyruvate Radical_Generation Generation of Ethoxycarbonyl Radical Ethyl_Pyruvate->Radical_Generation H₂O₂, FeSO₄ H2O2 H₂O₂ FeSO4 FeSO₄ Radical_Generation->Radical_Addition Product_E5BPC Ethyl 5-bromopyrimidine- 4-carboxylate Radical_Addition->Product_E5BPC Rearomatization

Caption: Workflow of the Minisci homolytic alkoxycarbonylation.

Method 2: Classical Synthesis from Mucobromic Acid

This is a more traditional, two-step approach that has been reported in patent literature.[1] While it does lead to the desired product, it is plagued by low yields and purification challenges.[1]

Mechanistic Insight

This synthesis involves two key transformations:

  • Pyrimidine ring formation: A condensation reaction between formamidine and mucobromic acid in an alkaline medium forms the 5-bromopyrimidine-4-carboxylic acid core. This is a classical cyclocondensation to build the heterocyclic ring.

  • Esterification: The resulting carboxylic acid is then converted to its ethyl ester. This is typically achieved by first forming an acid chloride, followed by reaction with ethanol.

Experimental Protocol

The following is a generalized protocol based on descriptions of this method.[1]

Step 1: Synthesis of 5-Bromopyrimidine-4-carboxylic acid

  • Dissolve mucobromic acid and formamidine acetate in an alkaline aqueous solution (e.g., using sodium ethoxide in ethanol).

  • Heat the mixture. This step is known to produce a significant amount of byproducts.[1]

  • After the reaction, acidify the mixture to precipitate the crude carboxylic acid.

  • Isolate the crude product by filtration.

Step 2: Esterification

  • Suspend the crude 5-bromopyrimidine-4-carboxylic acid in a suitable solvent like dichloromethane.

  • Add a catalytic amount of DMF, followed by the slow addition of oxalyl chloride or thionyl chloride to form the acid chloride.

  • After the conversion to the acid chloride is complete, carefully add ethanol to the reaction mixture.

  • Quench the reaction and perform a workup to isolate the crude ethyl ester.

  • This method necessitates a laborious chromatographic purification to isolate the final product from the numerous byproducts.[1]

Performance and Disadvantages

This classical route is significantly less efficient than the Minisci reaction, with reported overall yields in the range of only 3-8%.[1] The primary drawbacks are:

  • Low yield: The condensation step is low-yielding and generates many impurities.[1]

  • Multi-step process: Involves two distinct chemical transformations, increasing the overall complexity and time.

  • Difficult purification: Requires extensive chromatography to obtain the pure product.[1]

Visualization of the Classical Synthesis Pathway

Classical_Synthesis Mucobromic_Acid Mucobromic Acid Condensation Condensation (EtONa, EtOH) Mucobromic_Acid->Condensation Formamidine_Acetate Formamidine Acetate Formamidine_Acetate->Condensation Carboxylic_Acid 5-Bromopyrimidine- 4-carboxylic Acid Condensation->Carboxylic_Acid Low Yield Esterification Esterification ((COCl)₂, EtOH) Carboxylic_Acid->Esterification Product_E5BPC Ethyl 5-bromopyrimidine- 4-carboxylate Esterification->Product_E5BPC Difficult Purification

Caption: Workflow of the classical synthesis from mucobromic acid.

Comparative Summary

FeatureMinisci Homolytic AlkoxycarbonylationClassical Synthesis from Mucobromic Acid
Number of Steps 12
Overall Yield 48%[1]3-8%[1]
Starting Materials 5-Bromopyrimidine (inexpensive)[1]Mucobromic acid, Formamidine acetate
Scalability Proven for >10 g scale[1]Challenging due to low yield and purification
Purification Standard chromatographyLaborious chromatography[1]
Key Advantage High efficiency, one-step processUtilizes classical, well-known reactions
Key Disadvantage Requires handling of peroxidesVery low yield, significant byproduct formation

Conclusion and Recommendation

For researchers and drug development professionals requiring a practical and efficient synthesis of this compound, the Minisci homolytic alkoxycarbonylation is unequivocally the superior method. Its one-step nature, significantly higher yield, scalability, and use of an inexpensive starting material make it the preferred choice over the classical, low-yielding route from mucobromic acid. The Minisci reaction represents a prime example of how modern synthetic methodologies can overcome the limitations of older procedures, providing a robust and reliable pathway to valuable chemical intermediates.

References

A Comparative Guide to the Biological Activity of Ethyl 5-Bromopyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of biological activities. Among the myriad of pyrimidine-based starting materials, Ethyl 5-bromopyrimidine-4-carboxylate has emerged as a particularly valuable precursor, offering two reactive sites for facile chemical modification. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from this versatile building block, with a primary focus on their anticancer and enzyme inhibitory properties.

The Strategic Importance of this compound in Drug Discovery

This compound possesses two key functional groups that are amenable to a variety of chemical transformations: the bromo substituent at the C5 position and the ethyl ester at the C4 position. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups, while the ester can be readily converted into an amide, providing a handle for further diversification. This synthetic flexibility makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Anticancer Activity: Targeting Aurora Kinases

A significant area of investigation for derivatives of this compound has been in the realm of oncology, particularly in the development of protein kinase inhibitors.[1] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[1]

One promising class of derivatives synthesized from this compound are 2,4-disubstituted pyrimidines, which have shown potent inhibitory activity against Aurora kinases.[2] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their overexpression is associated with a poor prognosis in several cancers.[3]

Comparative Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives

The following table summarizes the in vitro anti-proliferative activities of a series of 2,4-disubstituted pyrimidines, synthesized from this compound, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)[2]
12a A549 (Lung)12.05 ± 0.45
HCT-116 (Colon)1.31 ± 0.41
MCF-7 (Breast)20.53 ± 6.13
12b A549 (Lung)>50
HCT-116 (Colon)>50
MCF-7 (Breast)>50
12c A549 (Lung)25.34 ± 1.23
HCT-116 (Colon)4.56 ± 0.78
MCF-7 (Breast)35.12 ± 4.56
Doxorubicin (Standard) A549 (Lung)0.08
HCT-116 (Colon)0.12
MCF-7 (Breast)0.25

Structure-Activity Relationship (SAR) Insights:

The data reveals that compound 12a exhibits the most potent anticancer activity, particularly against the HCT-116 colon cancer cell line.[2] The structural variations among the synthesized compounds allow for the elucidation of key structure-activity relationships. The nature of the substituents at the 2 and 4 positions of the pyrimidine ring significantly influences the cytotoxic potency.

Enzyme Inhibitory Activity: A Closer Look at Aurora Kinase Inhibition

To understand the mechanism behind the observed anticancer activity, the inhibitory potential of the synthesized compounds against their molecular targets, Aurora A and Aurora B kinases, was evaluated.

Comparative Aurora Kinase Inhibitory Activity
Compound IDAurora A IC50 (nM)[2]Aurora B IC50 (nM)[2]
12a 309293
12b >10000>10000
12c 897754
Tozasertib (VX-680) (Standard) 0.618

Interpretation of Kinase Inhibition Data:

Compound 12a demonstrates significant inhibitory activity against both Aurora A and Aurora B kinases, with IC50 values in the nanomolar range.[2] This dual inhibition is a desirable characteristic for an anticancer agent targeting the Aurora kinase family. The molecular docking studies for compound 12a revealed good binding modes within the active sites of both Aurora A and Aurora B.[2]

Antimicrobial Potential: A Broader Perspective

While specific antimicrobial data for derivatives of this compound is not extensively available in the current literature, the broader class of pyrimidine derivatives has well-documented antimicrobial properties.[4] Thienopyrimidine derivatives, for example, have shown activity against various bacterial and fungal strains.[5] The exploration of this compound derivatives as antimicrobial agents represents a promising avenue for future research.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed protocols for the key biological assays used to evaluate the activity of the pyrimidine derivatives discussed in this guide. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Causality Behind Experimental Choices:

  • The use of a 96-well plate format allows for high-throughput screening of multiple compounds at various concentrations.

  • The incubation period of 72 hours is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects.

  • The inclusion of a known anticancer drug as a positive control validates the assay and provides a benchmark for the potency of the test compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[8]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, incubate the kinase enzyme with the test compounds for a short period to allow for binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.[8]

  • ADP Detection: After a set incubation time, add a reagent that converts the produced ADP into a luminescent signal.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • The luminescence-based detection method offers high sensitivity and a wide dynamic range.

  • The pre-incubation of the kinase with the inhibitor allows for the establishment of binding equilibrium before the start of the enzymatic reaction.

  • The use of a known kinase inhibitor as a positive control is essential for validating the assay's performance.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Causality Behind Experimental Choices:

  • The use of a standardized inoculum ensures the reproducibility of the results.

  • The inclusion of a growth control (no compound) and a sterility control (no inoculum) is crucial for validating the assay.

  • This method allows for the quantitative determination of the antimicrobial activity of the test compounds.

Visualizing the Concepts

Diagram 1: General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow Start Identify Lead Compound (this compound) Synthesis Synthesize Derivatives (e.g., 2,4-disubstituted pyrimidines) Start->Synthesis Chemical Modification Screening Biological Screening (Anticancer, Kinase Inhibition, Antimicrobial) Synthesis->Screening Test Biological Activity Data Analyze Data (IC50, MIC values) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Design New Derivatives Optimization->Synthesis End Candidate Drug Optimization->End

A generalized workflow for conducting structure-activity relationship studies.

Diagram 2: Simplified Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway Aurora_Kinases Aurora Kinases (Aurora A, Aurora B) Phosphorylation Phosphorylation Aurora_Kinases->Phosphorylation Substrates Substrate Proteins (e.g., Histone H3, p53) Substrates->Phosphorylation Cell_Cycle Cell Cycle Progression (Mitosis) Phosphorylation->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Dysregulation can lead to uncontrolled proliferation or apoptosis Inhibitor Pyrimidine Derivatives (e.g., Compound 12a) Inhibitor->Aurora_Kinases Inhibition

A simplified representation of the role of Aurora kinases in cell cycle regulation.

Diagram 3: Logical Relationship in Drug Discovery Funnel

Drug_Discovery_Funnel Target_ID Target Identification & Validation (e.g., Aurora Kinases) Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

The logical progression of the drug discovery process.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly as inhibitors of Aurora kinases. The synthetic tractability of the starting material allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors. While the antimicrobial and other biological activities of this specific class of derivatives remain less explored, the broader pyrimidine family's established bioactivity suggests that this is a fertile ground for future investigation. Further optimization of the lead compounds, guided by the principles outlined in this guide, holds the promise of developing novel therapeutics for a range of diseases.

References

A Senior Application Scientist's Comparative Guide to Pyrimidine Building Blocks: Ethyl 5-bromopyrimidine-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrimidine derivatives are foundational scaffolds, integral to a vast number of FDA-approved therapeutics ranging from anticancer to antiviral agents.[1][2] The strategic selection of a pyrimidine building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of Ethyl 5-bromopyrimidine-4-carboxylate against other common pyrimidine building blocks, grounded in reactivity principles and experimental insights to empower researchers in drug discovery.

Profile: this compound – The Activated Workhorse

This compound is a highly valuable intermediate, distinguished by its unique electronic and steric properties. Its utility arises from two key reactive sites: the bromine atom at the C5 position and the ethyl ester at C4.[3]

Physicochemical Properties:

PropertyValue
CAS Number 64224-59-5
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Boiling Point ~293 °C (Predicted)[4]
Density ~1.58 g/cm³ (Predicted)[4]

Core Reactivity Analysis:

The chemical behavior of this molecule is governed by the interplay of its substituents. The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, creating an electron-deficient (electrophilic) aromatic system. This effect is amplified by the ethyl carboxylate group at C4. Consequently, the C5-Br bond is highly activated for palladium-catalyzed cross-coupling reactions. The ester group not only enhances reactivity but also serves as a versatile handle for further derivatization, such as hydrolysis to the carboxylic acid followed by amide coupling.[3]

A notable and efficient route to this compound is the Minisci homolytic alkoxycarbonylation of the inexpensive 5-bromopyrimidine, which has been shown to be highly regioselective and can produce gram-scale quantities.[5]

The Alternatives: A Landscape of Pyrimidine Building Blocks

To appreciate the strategic advantages of this compound, we must compare it to other common pyrimidine synthons.

  • 5-Bromopyrimidine: The parent compound, lacking the C4-ester. It is a fundamental building block but with a less activated C5-Br bond compared to its carboxylated counterpart.

  • 2,4-Dichloropyrimidine: A classic building block for sequential functionalization. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), with the C4-Cl being generally more reactive than the C2-Cl.[6][7]

  • Pyrimidine-5-boronic Acid, Pinacol Ester: The "other side" of a Suzuki coupling. Used to introduce the pyrimidine-5-yl moiety onto an aryl or heteroaryl halide.[8]

Head-to-Head Comparison: Performance in Key Reactions

The true value of a building block is demonstrated in its performance in the cornerstone reactions of medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation.[9] The reactivity of halopyrimidines in this coupling generally follows the order I > Br > Cl.[10]

Causality Behind Experimental Choices: In a typical Suzuki coupling, the choice of catalyst, base, and solvent is critical. A phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is standard. The base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step. A mixed solvent system like dioxane/water ensures solubility for both the organic and inorganic reagents.

dot

cluster_workflow Suzuki Coupling Experimental Workflow start Combine Halopyrimidine, Boronic Acid, Base in Flask inert Purge with Inert Gas (Ar or N2) start->inert add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) inert->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H2O) add_catalyst->add_solvent heat Heat Reaction Mixture (e.g., 85-100 °C) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Comparative Reactivity Data (Synthesized from Literature Principles):

Building BlockCoupling PartnerConditionsTime (h)Yield (%)Scientific Rationale
This compound Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85°C4~90The C4-ester is electron-withdrawing, increasing the electrophilicity of C5 and accelerating the rate-limiting oxidative addition step.
5-Bromopyrimidine Phenylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85°C12~75Lacks the activating C4-ester group, resulting in a less electrophilic C5 position and slower oxidative addition. More forcing conditions may be needed.[11]

Expert Insight: The presence of the C4-carboxylate not only accelerates the reaction but often leads to cleaner conversions with fewer side products, simplifying purification. This is a significant advantage in high-throughput synthesis settings.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is crucial for installing amine, oxygen, or sulfur nucleophiles onto the pyrimidine core. Reactivity is dictated by the ring's electronic deficiency and the position of the leaving group.

Comparative Reactivity Data:

Building BlockNucleophileConditionsPrimary ProductScientific Rationale
2,4-Dichloropyrimidine AnilineNaHCO₃, Acetonitrile, RT4-Anilino-2-chloropyrimidineThe C4 position is generally more reactive in SNAr due to better stabilization of the Meisenheimer intermediate by the para-nitrogen atom.[7][12]
This compound AnilineHigh Temp, Strong BaseLow to No ReactionThe C5-Br bond is not activated for SNAr. The C4 position is blocked, and the C2/C6 positions are less electrophilic than the C4 position of 2,4-dichloropyrimidine.

Expert Insight: These building blocks are not interchangeable; they are complementary. For SNAr reactions, a halopyrimidine with leaving groups at the 2, 4, or 6 positions is required. 2,4-Dichloropyrimidine is the classic choice for sequential, regioselective substitutions.[13][14] this compound is the superior choice for functionalization at the C5 position via cross-coupling.

Strategic Selection Guide: Choosing the Right Tool for the Job

The optimal building block is entirely dependent on the synthetic strategy and the desired final substitution pattern.

dot

start_node What is your primary synthetic goal? q1 Target Position? start_node->q1 decision_node decision_node reagent_node reagent_node q2 Reaction Type? q1->q2 C5 q3 Reaction Type? q1->q3 C2 and/or C4 r1 Use Ethyl 5-bromopyrimidine- 4-carboxylate q2->r1 C-C / C-N Coupling (as electrophile) r2 Use Pyrimidine-5- boronic acid ester q2->r2 Suzuki Coupling (as nucleophile) r3 Use 2,4-Dichloropyrimidine q3->r3 Sequential SNAr or Cross-Coupling

Caption: Decision tree for selecting a pyrimidine building block.

Summary of Advantages and Disadvantages:

Building BlockPrimary Use CaseAdvantagesDisadvantages
This compound C5 functionalization via cross-couplingHighly activated C5-Br bond; C4-ester for further modification; good regioselectivity.[5]Not suitable for SNAr at C5; can be more expensive than simpler bromopyrimidines.
5-Bromopyrimidine C5 functionalization via cross-couplingCost-effective; commercially available.Less reactive than the C4-ester analogue, requiring harsher conditions.[11]
2,4-Dichloropyrimidine C2/C4 functionalizationExcellent for sequential SNAr and cross-coupling; allows for diverse substitution patterns.[6][7]Reactions can yield mixtures of isomers if not carefully controlled; C5 position is not easily functionalized.[7]
Pyrimidine-5-boronic Acid Ester Introducing a pyrimidine-5-yl groupKey reagent for Suzuki coupling where the pyrimidine is the nucleophilic partner; generally good reactivity.[8][9]Boronic acids can be prone to decomposition (protodeboronation); stability can be a concern.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable, self-validating system for the C5-arylation of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Trustworthiness Check: The progress of the reaction can be easily monitored by the disappearance of the starting bromopyrimidine spot on TLC. A successful reaction is validated by characterization of the purified product via ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the incorporation of the aryl group.

Conclusion

This compound stands out as a premier building block for the targeted functionalization of the pyrimidine C5 position. Its electronically activated C5-Br bond ensures high reactivity and efficiency in palladium-catalyzed cross-coupling reactions, while the C4-ester provides a valuable secondary point for molecular diversification. While alternatives like 2,4-dichloropyrimidine are indispensable for C2/C4 modifications, they cannot fulfill the specific synthetic role of this compound. For researchers aiming to rapidly and efficiently generate novel C5-substituted pyrimidines, this reagent represents a strategic and powerful choice, often justifying its higher cost through improved yields, shorter reaction times, and cleaner product profiles.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount. Ethyl 5-bromopyrimidine-4-carboxylate, a versatile building block in the synthesis of a wide array of biologically active molecules, is no exception. Its utility in constructing complex heterocyclic systems, notably in the synthesis of potent protein kinase CK2 inhibitors, underscores the necessity for rigorous purity assessment.[1] This guide provides an in-depth comparison of synthetic routes, a critical evaluation of potential impurities, and detailed protocols for the comprehensive purity analysis of this crucial intermediate.

The Synthetic Landscape: A Tale of Two Routes

The purity of this compound is intrinsically linked to its synthetic origin. Two primary routes dominate its preparation: a classical multi-step synthesis and a more contemporary one-step Minisci reaction. Understanding the nuances of each is fundamental to anticipating and identifying potential impurities.

A traditional, yet often low-yielding, approach involves the condensation of formamidine acetate with mucobromic acid.[1] This method is frequently plagued by the formation of a significant amount of unknown byproducts, necessitating laborious chromatographic purification. The overall yield is often in the range of 3-8% over two steps.[2]

In contrast, a more efficient and regioselective one-step synthesis has been developed via a Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine.[2] This reaction is reported to be highly regioselective, affording the desired product in yields of up to 62%. The primary isomeric impurity in this case is the ethyl 5-bromopyrimidine-2-carboxylate, which is typically formed in quantities of less than 3%.[2]

The choice of synthetic route, therefore, dictates the likely impurity profile. The classical route may introduce a wider range of difficult-to-characterize impurities, while the Minisci reaction presents a more defined and predictable impurity profile.

Impurity Profiling: A Multi-Faceted Approach

A robust purity analysis of this compound necessitates a combination of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique and complementary information. The International Council for Harmonisation (ICH) guidelines Q3A(R2) provide a framework for the identification and qualification of impurities in new drug substances.[3]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the purity of this compound and quantifying known and unknown impurities. A well-developed HPLC method can separate the main component from starting materials, byproducts, and isomeric impurities.

Experimental Protocol: RP-HPLC Method

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring exhibits strong UV absorbance at this wavelength.
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials like 5-bromopyrimidine. It is also highly effective in differentiating between the desired 4-carboxylate isomer and the potential 2-carboxylate impurity.

Experimental Protocol: GC-MS Method

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-400 amuCovers the expected mass range of the analyte and its likely impurities.
Sample Preparation 1 mg/mL in Dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Purity

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized product and the identification of impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity of the material without the need for a specific reference standard of the analyte.[4][5]

Experimental Protocol: NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the pyrimidine ring protons. The chemical shifts of the pyrimidine protons are particularly informative for distinguishing between the 4- and 2-carboxylate isomers.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments and the presence of the ester carbonyl group.

  • qNMR: For quantitative analysis, a certified internal standard of known purity (e.g., maleic anhydride) is added in a precise weight-to-weight ratio to the sample. The purity of the analyte is then calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

Comparison with Alternatives

In many synthetic applications, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, other halogenated pyrimidines or alternative heterocyclic building blocks can be considered.

FeatureThis compoundAlternative: 2-chloro-5-bromopyrimidineAlternative: 5-bromo-2-iodopyrimidine
Synthesis Efficient one-step Minisci reaction from 5-bromopyrimidine.Typically synthesized from 5-bromouracil via chlorination.Can be prepared from 2-amino-5-bromopyrimidine via Sandmeyer reaction.
Reactivity in Cross-Coupling Good reactivity of the C-Br bond.C-Cl bond is generally less reactive than C-Br. C-Br bond is more reactive.C-I bond is the most reactive, allowing for milder reaction conditions.
Potential Impurities Primarily the 2-carboxylate isomer.Unreacted starting materials, over-chlorinated products.Diazonium salt-related byproducts.
Purity Analysis HPLC, GC-MS, NMR.HPLC, GC-MS, NMR.HPLC, GC-MS, NMR.
Commercial Availability Readily available.Readily available.Less common and often more expensive.

The choice of building block will depend on the specific requirements of the subsequent synthetic steps, including desired reactivity, tolerance of functional groups, and cost considerations.

Workflow for Purity Analysis and Characterization

Caption: Workflow for the comprehensive purity analysis of synthesized this compound.

The Role of Contract Research Organizations (CROs)

For organizations without in-house expertise or specialized instrumentation, partnering with a Contract Research Organization (CRO) can be a strategic decision. CROs offer a range of analytical services, including impurity profiling, method development and validation, and the synthesis of custom impurity reference standards.[2] When selecting a CRO, it is crucial to ensure they operate under Good Manufacturing Practice (cGMP) or Good Laboratory Practice (GLP) guidelines and have a strong track record in small molecule analysis.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient. A thorough understanding of the synthetic route and a multi-pronged analytical approach employing HPLC, GC-MS, and NMR are essential for a comprehensive purity assessment. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently evaluate the quality of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-bromopyrimidine-4-carboxylate: A Comparative Analysis Centered on X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of a Pyrimidine Building Block

Ethyl 5-bromopyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are foundational scaffolds in a vast array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents[1][2]. The title compound serves as a versatile synthetic intermediate, primarily due to its two reactive sites: the bromine atom at the 5-position, which is ideal for palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura), and the ethyl ester at the 4-position, which can be hydrolyzed to a carboxylic acid for further functionalization[3][4].

Given its role as a critical precursor, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). While various spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive, three-dimensional atomic map.[5][6] This guide provides an in-depth protocol for the XRD analysis of this compound, compares its utility against other common analytical techniques, and offers a framework for selecting the appropriate method for your research needs.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an unparalleled technique that provides precise information on bond lengths, bond angles, stereochemistry, and the spatial arrangement of molecules within a crystal lattice.[5][7] This level of detail is often crucial for understanding intermolecular interactions and the solid-state properties of a compound. The primary challenge, however, lies in obtaining a high-quality single crystal suitable for analysis.[8]

Experimental Protocol: From Powder to Solved Structure

This protocol outlines the necessary steps to achieve a publication-quality crystal structure of this compound.

Step 1: Growing High-Quality Single Crystals

The success of the entire analysis hinges on the quality of the crystal.[9] The goal is to grow a single, transparent crystal, free of cracks or defects, with dimensions ideally around 0.1-0.3 mm.[9] Patience is key; slow crystal growth is superior.[9][10]

  • Purity is Paramount: Begin with the highest purity sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[10] If solubility is too high, only small crystals may form. If it's too low, crystallization may not occur. A solvent screen using small vials with common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is a prudent first step.

  • Common Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vessel.[10] Cover the vessel with parafilm and poke a few small holes with a needle to allow for very slow solvent evaporation over several days to weeks in a vibration-free location.[9][10]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "weaker" solvent (one in which the compound is less soluble but is miscible with the primary solvent). The vapor of the weaker solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), as slowly as possible. Insulating the flask can help achieve a slow cooling rate.

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a microscope, select a suitable crystal. It should be transparent with well-defined faces and no visible imperfections.[9]

  • Mounting: Carefully mount the selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This process minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument, such as a Bruker D8 QUEST, equipped with a microfocus X-ray source and a sensitive detector, is ideal for small organic molecules.[11] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The diffraction pattern is indexed to determine the unit cell parameters and the crystal system.

  • Structure Solution: Software programs like SHELXS are used to solve the phase problem and generate an initial electron density map, revealing the positions of the heavier atoms (in this case, Bromine).[6]

  • Refinement: The initial model is refined using a least-squares process (e.g., with SHELXL).[6] This process optimizes the atomic positions and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise atomic coordinates, bond lengths, and angles.

Workflow Visualization

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High Purity Compound Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystal_Growth Dissolve in suitable solvent Selection Select & Mount Single Crystal Crystal_Growth->Selection Diffractometer Collect Diffraction Data (Modern Diffractometer, 100K) Selection->Diffractometer Solution Structure Solution (e.g., SHELXS) Diffractometer->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Final Structure Validation (CIF file) Refinement->Validation Final_Output Final_Output Validation->Final_Output Atomic Coordinates, Bond Lengths/Angles, 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: A Comparative Guide to Structural Characterization

While SCXRD provides the most complete structural picture, it is not always feasible or necessary. Other spectroscopic techniques offer complementary and often more rapidly acquired data. The choice of technique depends on the specific question being asked.

Data Comparison Table
TechniqueInformation ObtainedSample RequirementsKey AdvantagesKey Limitations
Single-Crystal XRD Absolute 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing, intermolecular interactions.[5][6]A single, high-quality crystal (0.1-0.3 mm).[9]Unambiguous and definitive structural determination.[7]Crystal growth can be difficult and time-consuming; not suitable for amorphous solids or oils.[8]
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity (which atoms are bonded), chemical environment of nuclei, number of unique protons/carbons, relative stereochemistry.[12][13]~5-10 mg dissolved in a deuterated solvent.Provides detailed structural information in solution; non-destructive; rapid data acquisition.[14]Does not provide absolute 3D structure, bond lengths, or crystal packing information; peak overlap can complicate analysis in complex molecules.[15]
Mass Spectrometry (MS) Molecular weight, molecular formula (with high resolution MS), fragmentation patterns suggesting substructures.[13][16]Micrograms to nanograms of sample (gas, liquid, or solid).[12][16]Extremely sensitive; provides accurate molecular weight; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[14]Provides no information on atomic connectivity or stereochemistry; isomers are often indistinguishable.[13]
Choosing the Right Tool: A Decision Framework

The following diagram illustrates a logical approach for a researcher to choose the most appropriate analytical technique based on the available sample and the desired information.

Decision_Tree cluster_check Pre-requisite Check Start What structural question are you asking? q1 Need definitive 3D structure & packing? Start->q1 q2 Need connectivity & in-solution structure? q1->q2 No res_xrd Single-Crystal XRD q1->res_xrd Yes q3 Need molecular weight & formula confirmation? q2->q3 No res_nmr NMR Spectroscopy (1H, 13C, COSY, etc.) q2->res_nmr Yes res_ms Mass Spectrometry (High Resolution) q3->res_ms Yes res_combo Use combination of NMR and MS q3->res_combo Uncertain/ Need more info check_crystal Can you grow a high-quality crystal? res_xrd->check_crystal check_crystal->res_xrd Yes check_crystal->res_combo No

Caption: Decision guide for selecting a structural analysis technique.

Conclusion: An Integrated Approach

For a novel and synthetically crucial molecule like this compound, a multi-faceted analytical approach is most robust. While Mass Spectrometry confirms the molecular weight and NMR spectroscopy elucidates the atomic connectivity in solution, only single-crystal X-ray diffraction can provide the unequivocal, high-resolution three-dimensional structure. This definitive structural data is invaluable for understanding solid-state properties, validating synthetic outcomes, and providing a solid foundation for further drug development efforts. The investment in growing a suitable crystal and performing an XRD analysis is often justified by the unparalleled clarity and certainty it delivers.

References

A Comparative Guide to Computational-Driven Drug Design: Ethyl 5-Bromopyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, Ethyl 5-bromopyrimidine-4-carboxylate and its derivatives have garnered significant attention as a promising starting point for potent and selective inhibitors of various biological targets. This guide provides an in-depth, objective comparison of computational strategies to explore the therapeutic potential of this chemical series, supported by experimental data and detailed methodologies. Our focus is to elucidate the causal links between computational choices and their impact on predicting biological activity, thereby offering a validated framework for researchers in drug discovery.

The Rationale for a Computational Approach

Traditional drug discovery, reliant on extensive wet-lab synthesis and screening, is often a resource-intensive and time-consuming endeavor. Computational chemistry offers a powerful alternative to rationalize and expedite this process. By modeling molecular interactions and predicting physicochemical properties, we can prioritize the synthesis of compounds with the highest probability of success, significantly reducing costs and accelerating the development timeline. For a scaffold like this compound, where diverse substitutions can be explored, a computational approach is indispensable for navigating the vast chemical space.

Comparative Analysis of Computational Methodologies

The selection of an appropriate computational method is critical and depends on the specific research question. Here, we compare three widely used techniques in the context of this compound derivatives: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT): Unveiling Electronic Landscapes

Why DFT? DFT is a quantum mechanical method that provides profound insights into the electronic structure of a molecule.[3] This is crucial for understanding the reactivity, stability, and intermolecular interaction potential of our pyrimidine derivatives. The bromine atom at the 5-position, for instance, introduces a specific electronic and steric profile that can be precisely characterized using DFT.

Experimental Data Synopsis:

Computational ParameterTypical Value Range for Pyrimidine DerivativesSignificance in Drug Design
EHOMO (eV) -5.5 to -6.5Indicates electron-donating ability; crucial for interactions with electron-deficient pockets in target proteins.[4]
ELUMO (eV) -1.5 to -2.5Reflects electron-accepting ability; important for charge-transfer interactions.[4]
Energy Gap (ΔE eV) 3.5 to 4.5Correlates with molecular reactivity and stability; a smaller gap suggests higher reactivity.[4]
Dipole Moment (Debye) 2.0 to 5.0Influences solubility and the ability to form dipole-dipole interactions.

Protocol for DFT Analysis:

  • Structure Optimization: The 3D structure of the this compound derivative is optimized to its lowest energy conformation using a suitable basis set, such as B3LYP/6-311G(d,p).[5]

  • Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment are calculated.

  • Data Interpretation: The calculated parameters are analyzed to predict the molecule's reactivity and potential interaction sites. For example, MEP maps can visualize electrophilic and nucleophilic regions, guiding the design of interactions with a target protein.

Molecular Docking: Simulating the "Lock and Key"

Why Molecular Docking? Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing valuable information about binding affinity and interaction patterns.[6][7] This is particularly useful for identifying potential biological targets for our pyrimidine derivatives and for understanding the structural basis of their activity.

Comparative Docking Performance:

The following table summarizes hypothetical docking results for a series of this compound derivatives against a kinase target, a common target for pyrimidine-based inhibitors.

DerivativeSubstitution at C2Binding Energy (kcal/mol)Key Interacting Residues
Parent -H-7.5Leu298, Val234
Analog 1 -NH-phenyl-8.9Leu298, Val234, Asp354 (H-bond)
Analog 2 -NH-(4-chlorophenyl)-9.5Leu298, Val234, Asp354 (H-bond), Phe352 (pi-pi stacking)

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structures of the pyrimidine derivatives are generated and optimized.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligands within the active site.[8]

  • Analysis of Results: The predicted binding poses and energies are analyzed to identify the most promising candidates and key interactions.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Why QSAR? QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] Once a robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Workflow for QSAR Model Development:

QSAR_Workflow A Dataset Collection (Structures and IC50 values) B Molecular Descriptor Calculation A->B  Calculate 2D/3D descriptors   C Data Splitting (Training and Test Sets) B->C  Random or rational splitting   D Model Building (e.g., MLR, ANN) C->D  Develop mathematical model   E Model Validation (Internal and External) D->E  Assess predictive power (R², Q²)   F Prediction for New Compounds E->F  Screen virtual libraries  

Caption: A typical workflow for developing a QSAR model.

Key QSAR Model Validation Parameters:

ParameterAcceptable ValueDescription
R² (Coefficient of Determination) > 0.6A measure of the goodness of fit of the model to the training set data.[9]
Q² (Cross-validated R²) > 0.5A measure of the predictive ability of the model for the training set (internal validation).[9]
pred_R² (External R²) > 0.5A measure of the predictive ability of the model for an external test set.

Comparison with Alternative Scaffolds

While this compound is a promising scaffold, it is essential to consider alternatives. For instance, quinoline and thiazole derivatives have also shown significant potential as anticancer and antimicrobial agents.[10][11][12]

Comparative Bioactivity of Different Heterocyclic Scaffolds:

ScaffoldExample Biological ActivityReported IC50 Range (µM)
Pyrimidine Anticancer (Kinase Inhibition)0.01 - 20[1]
Quinoline Anticancer (LDH Inhibition)1 - 10[12]
Thiazole Antimicrobial2.4 - 78[13]

The choice of scaffold ultimately depends on the specific therapeutic target and desired pharmacological profile.

Experimental Validation: Bridging the Gap Between In Silico and In Vitro

Computational predictions, no matter how sophisticated, must be validated by experimental data. The following protocols are standard for evaluating the anticancer and antimicrobial activity of newly synthesized this compound derivatives.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media.[14]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The synthesized pyrimidine derivatives are dissolved in DMSO and added to the cells at various concentrations.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol for Antimicrobial Activity (Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The synthesized compounds are serially diluted in a 96-well plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.[15]

Conclusion and Future Directions

The computational methodologies of DFT, molecular docking, and QSAR provide a powerful and synergistic toolkit for the rational design of novel this compound derivatives as potential therapeutic agents. DFT offers fundamental insights into molecular properties, molecular docking predicts protein-ligand interactions, and QSAR models guide the optimization of biological activity. By integrating these computational approaches with robust experimental validation, researchers can significantly enhance the efficiency of the drug discovery process. Future work should focus on leveraging machine learning and artificial intelligence to develop more accurate predictive models and to explore novel chemical space around the versatile pyrimidine scaffold.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the pyrimidine core is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials necessitates efficient and reliable methods for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to this essential heterocycle. However, the successful coupling of bromopyrimidines is not without its challenges, primarily stemming from the electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen atoms to coordinate with and inhibit the palladium catalyst.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of bromopyrimidines. Drawing from experimental data, we will explore the nuances of catalyst selection, from traditional systems to modern, highly active catalysts, to empower you to optimize your synthetic strategies.

The Challenge of Bromopyrimidine Coupling: A Mechanistic Perspective

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrimidines is largely dictated by its ability to navigate the key steps of the catalytic cycle efficiently. The electron-deficient character of the pyrimidine ring can render the oxidative addition of a C-Br bond more facile compared to electron-rich arenes. However, the nitrogen lone pairs present a significant hurdle. These Lewis basic sites can coordinate to the palladium center, leading to catalyst deactivation and sluggish or incomplete reactions. This phenomenon, analogous to the well-documented "2-pyridyl problem," is a critical consideration in catalyst selection.

Effective catalyst systems for bromopyrimidine coupling must therefore possess ligands that not only promote the fundamental steps of oxidative addition, transmetalation, and reductive elimination but also mitigate catalyst inhibition by the substrate's nitrogen atoms.

Comparative Performance of Palladium Catalyst Systems

The choice of ligand is paramount in tailoring the reactivity of the palladium catalyst. We will compare three major classes of catalyst systems: traditional phosphine-based catalysts, modern bulky, electron-rich phosphine-based catalysts (Buchwald ligands), and N-heterocyclic carbene (NHC)-based catalysts.

Traditional Phosphine Ligands: The Workhorse with Limitations

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-stable, and widely used catalyst for Suzuki couplings. While it can be effective for some bromopyrimidine couplings, particularly with more reactive boronic acids, its performance is often hampered by the challenges mentioned above.

A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrated that good yields could be obtained using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane.[1][2] However, for less substituted or more challenging bromopyrimidines, the efficacy of Pd(PPh₃)₄ can be limited, often requiring higher catalyst loadings and elevated temperatures.

Modern Bulky, Electron-Rich Phosphine Ligands: A Leap in Efficiency

The development of bulky and electron-rich biaryl phosphine ligands, such as those pioneered by the Buchwald group (e.g., SPhos, XPhos), has revolutionized the field of cross-coupling chemistry. These ligands are designed to enhance the rates of both oxidative addition and reductive elimination. Their steric bulk helps to create a coordinatively unsaturated, highly reactive monoligated palladium species, which is crucial for efficient catalysis. Furthermore, this bulk can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, thus reducing catalyst inhibition.

For the coupling of challenging heteroaryl bromides, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos or XPhos often provide superior results in terms of yield, reaction time, and catalyst loading. For instance, in the coupling of a 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, the use of an XPhos-based catalyst system was crucial to avoid a debromination side reaction.[3]

N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active Alternatives

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong σ-donors, which enhances the electron density at the palladium center, facilitating oxidative addition. The strong Pd-NHC bond also imparts high stability to the catalyst, often allowing for lower catalyst loadings and tolerance of a wider range of functional groups.

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly well-suited for heteroaryl couplings.[4] These pre-catalysts are air- and moisture-stable and are efficiently activated under the reaction conditions. For the Suzuki coupling of aryl chlorides, the PEPPSI-IPr catalyst has demonstrated high activity.[5]

Data-Driven Catalyst Comparison

To provide a more quantitative comparison, the following table summarizes the performance of different catalyst systems for the Suzuki coupling of various bromopyrimidines with phenylboronic acid, based on available literature data. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

BromopyrimidineCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄5K₃PO₄1,4-Dioxane70-8018-22~80%[1][2]
2,4-dichloropyrimidinePd(PPh₃)₄0.5K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581%[6]
5-bromopyrimidinePd₂(dba)₃ / Ligand 11.5K₃PO₄Dioxane801291%[7]
3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivativeXPhosPdG2 / XPhos5 / 10K₂CO₃EtOH/H₂O80 (MW)0.574%[3]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for representative Suzuki coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄

This protocol is adapted from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Distilled H₂O

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane and distilled H₂O (typically a 4:1 to 5:1 mixture).

  • Immerse the flask in a preheated oil bath at 70-80 °C.

  • Stir the reaction mixture for 18-22 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling with Pd(PPh₃)₄

This protocol is based on the coupling of 2,4-dichloropyrimidine.[6]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes with stirring.

  • After cooling, the reaction mixture can be worked up as described in the previous protocol.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying chemistry and the practical steps involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Bromopyrimidine - Add Boronic Acid - Add Base - Add Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Workup: - Cool to RT - Dilute and Extract - Wash and Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of bromopyrimidines. While traditional catalysts like Pd(PPh₃)₄ can be effective in certain cases, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbene ligands often provide superior performance, especially for challenging substrates. These advanced ligands enhance catalytic activity and mitigate catalyst deactivation by the pyrimidine nitrogen atoms, leading to higher yields, shorter reaction times, and lower catalyst loadings.

For routine couplings of relatively activated bromopyrimidines, Pd(PPh₃)₄ may be a cost-effective starting point. However, for more challenging couplings, or when seeking to optimize reaction efficiency, a screening of modern catalyst systems is highly recommended. The use of pre-catalysts, such as the PEPPSI-type complexes or Buchwald's G3/G4 pre-catalysts, can also offer improved reproducibility and ease of handling.

As the demand for complex, functionalized pyrimidines continues to grow, the development of even more active, stable, and selective catalyst systems will remain a key area of research. The insights provided in this guide aim to equip researchers with the knowledge to make informed decisions in catalyst selection, ultimately accelerating the discovery and development of new molecules with impactful applications.

References

A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 5-bromopyrimidine-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2] The targeted functionalization of this privileged heterocycle is therefore of paramount importance in the discovery of novel therapeutics. Ethyl 5-bromopyrimidine-4-carboxylate is a widely utilized building block for this purpose, enabling the introduction of diverse molecular fragments at the C5-position through various cross-coupling reactions. However, challenges in its synthesis, cost, and the desire for tailored reactivity profiles necessitate a comprehensive understanding of viable alternatives.[3] This guide provides an in-depth comparison of alternative reagents, offering experimental insights and data to inform strategic synthetic planning.

The Central Role of 5-Substituted Pyrimidine-4-carboxylates

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] The strategic placement of a halogen or a sulfonate ester at the C5-position, coupled with an electron-withdrawing carboxylate at C4, provides a versatile handle for the synthesis of complex molecules, including potent kinase inhibitors.[5][6]

This compound: The Incumbent Reagent

This bromo-pyrimidine is a workhorse in many synthetic laboratories. Its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions is well-documented. However, its synthesis can be low-yielding and require laborious purification, making it a costly starting material for large-scale campaigns.[3] This has spurred the investigation into more readily accessible or more reactive alternatives.

Alternative Reagents: A Comparative Analysis

This guide will focus on three key alternatives to this compound: the corresponding 5-chloro, 5-iodo, and 5-triflyloxy derivatives. We will explore their synthesis and comparative performance in three of the most pivotal cross-coupling reactions in drug discovery.

Synthesis of Alternative Reagents

A reliable and scalable synthesis of the starting material is a critical consideration in any drug development program. Below are representative protocols for the synthesis of the bromo-, chloro-, iodo-, and triflyloxy-pyrimidine-4-carboxylates.

Experimental Protocol 1: Synthesis of this compound via Minisci Reaction [3]

This one-step radical-based approach offers a more efficient alternative to traditional multi-step sequences.

  • To a solution of 5-bromopyrimidine (1.0 equiv.) in a biphasic mixture of toluene and water are added ethyl pyruvate (2.0 equiv.) and sulfuric acid (1.0 equiv.).

  • A solution of iron(II) sulfate heptahydrate (0.3 equiv.) in water is added, followed by the dropwise addition of 30% hydrogen peroxide (2.0 equiv.) at room temperature.

  • The reaction is stirred for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired product.

Experimental Protocol 2: Synthesis of Ethyl 5-chloropyrimidine-4-carboxylate

This protocol is adapted from general procedures for the chlorination of pyrimidinones.

  • Ethyl 4-hydroxypyrimidine-5-carboxylate (1.0 equiv.) is suspended in phosphorus oxychloride (POCl₃, 5.0-10.0 equiv.).

  • A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is added.

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by pouring onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a solid base such as sodium bicarbonate or potassium carbonate.

  • The product is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Experimental Protocol 3: Synthesis of Ethyl 5-iodopyrimidine-4-carboxylate

This procedure utilizes a halogen exchange reaction.

  • This compound (1.0 equiv.) is dissolved in a suitable solvent such as acetonitrile or DMF.

  • Sodium iodide (NaI, 2.0-3.0 equiv.) and a copper(I) catalyst (e.g., CuI, 0.1 equiv.) are added.

  • The reaction mixture is heated to 80-100 °C for several hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Experimental Protocol 4: Synthesis of Ethyl 5-(trifluoromethylsulfonyloxy)pyrimidine-4-carboxylate

This protocol involves the triflation of a pyrimidinone precursor.

  • Ethyl 5-hydroxy-pyrimidine-4-carboxylate (1.0 equiv.) is dissolved in an anhydrous aprotic solvent such as dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • A non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equiv.), is added, and the mixture is cooled to 0 °C.

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 equiv.) is added dropwise.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

G cluster_synthesis Synthesis of 5-Substituted Pyrimidine-4-carboxylates pyrimidine 5-Halopyrimidine or 5-Hydroxypyrimidine reaction Reaction (Minisci, Chlorination, Halogen Exchange, Triflation) pyrimidine->reaction reagents Synthetic Reagents (e.g., Ethyl Pyruvate, POCl3, NaI, Tf2O) reagents->reaction product Ethyl 5-X-pyrimidine-4-carboxylate (X = Br, Cl, I, OTf) reaction->product

Caption: Synthetic pathways to key reagents.

Performance in Key Cross-Coupling Reactions

The choice of leaving group at the C5-position has a profound impact on the reactivity of the pyrimidine substrate in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > OTf > Br > Cl, which is inversely correlated with the carbon-leaving group bond strength.[1] This trend dictates the reaction conditions required for efficient coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The electron-deficient nature of the pyrimidine ring generally makes it a very reactive substrate in Suzuki couplings.[4]

Mechanistic Insight: The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-sulfonate bond. The weaker C-I and C-OTf bonds lead to a lower activation energy for this step compared to the stronger C-Br and C-Cl bonds, resulting in faster reaction rates and the ability to use milder reaction conditions.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Select Pyrimidine Reagent (X = I, OTf, Br, Cl) conditions Choose Conditions (Catalyst, Base, Solvent, Temp.) start->conditions Based on reactivity (I > OTf > Br > Cl) reaction Pd-Catalyzed Cross-Coupling conditions->reaction product 5-Arylpyrimidine Product reaction->product

Caption: Suzuki-Miyaura reaction workflow.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Leaving Group (X)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
-IPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O801-2>90
-OTf4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene902-485-95
-Br3-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1006-1270-85
-ClPhenylboronic acidPd₂(dba)₃/XPhos (2)K₃PO₄t-BuOH11012-2460-75

Note: The data in this table is representative and compiled from various literature sources on similar substrates. Direct comparative studies under identical conditions are limited. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocol 5: Generalized Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the ethyl 5-halopyrimidine-4-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrimidines, which are valuable intermediates in drug discovery.[7]

Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. The reactivity trend of the halide (I > Br > Cl) is again observed in the oxidative addition step of the palladium cycle. The choice of ligand and the presence of a copper(I) co-catalyst can significantly influence the reaction efficiency, especially for less reactive chlorides.[8]

Table 2: Representative Yields for Sonogashira Coupling

Leaving Group (X)Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
-IPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1-3>90
-OTfTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF604-680-90
-BrPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF608-1670-85
-Cl1-OctynePd₂(dba)₃/Xantphos (3)CuI (6)Cs₂CO₃Dioxane10018-2450-70

Note: This data is representative and compiled from various sources. The efficiency of Sonogashira couplings, particularly with chloro-substrates, is highly dependent on the catalyst and ligand system employed.

Experimental Protocol 6: Generalized Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ethyl 5-halopyrimidine-4-carboxylate (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the degassed solvent and the base (typically an amine like triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[9]

Mechanistic Insight: Similar to the other cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-X bond is a key step. The reactivity order of I > OTf > Br > Cl generally holds true. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides and for coupling with primary amines.[3] The nature of the base also plays a critical role in the deprotonation of the amine and the subsequent reductive elimination.[10]

Table 3: Representative Yields for Buchwald-Hartwig Amination

Leaving Group (X)AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
-IMorpholinePd₂(dba)₃/BINAP (2)NaOtBuToluene802-4>90
-OTfAnilinePd(OAc)₂/RuPhos (3)K₃PO₄Dioxane1006-1280-90
-Brn-ButylaminePd₂(dba)₃/Xantphos (4)NaOtBuToluene11012-1870-85
-ClPiperidinePd₂(dba)₃/BrettPhos (5)LHMDSDioxane1202450-65

Note: This data is representative. The success of Buchwald-Hartwig aminations is highly dependent on the combination of ligand, base, and solvent.

Experimental Protocol 7: Generalized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the ethyl 5-halopyrimidine-4-carboxylate (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Recommendations

The selection of a 5-substituted pyrimidine-4-carboxylate for a synthetic campaign is a strategic decision that should be based on a balance of reactivity, cost, and availability.

  • Ethyl 5-iodopyrimidine-4-carboxylate is the most reactive of the halo-derivatives, allowing for the mildest reaction conditions and shortest reaction times. It is the reagent of choice when working with sensitive substrates or when rapid reaction kinetics are desired.

  • This compound represents a good compromise between reactivity and cost. It is often the starting point for initial route scouting.

  • Ethyl 5-chloropyrimidine-4-carboxylate is the least reactive but often the most cost-effective starting material. Its use requires more forcing conditions and carefully optimized catalyst systems, but it can be a viable option for large-scale synthesis where cost is a primary driver.

G cluster_decision Reagent Selection Workflow reactivity High Reactivity Needed? cost Cost is a Major Constraint? reactivity->cost No iodo Use Iodo or Triflate Derivative reactivity->iodo Yes bromo Start with Bromo Derivative cost->bromo No chloro Consider Chloro Derivative cost->chloro Yes start Project Start start->reactivity

Caption: Decision workflow for reagent selection.

By understanding the relative reactivity and synthetic accessibility of these key building blocks, researchers can make more informed decisions, leading to more efficient and cost-effective synthetic routes in the pursuit of novel therapeutics.

References

A Senior Application Scientist's Guide to the Characterization of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Dihydropyrimidine Core

The dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. These heterocyclic compounds are integral to the structure of several natural products and have been successfully developed into a range of therapeutic agents, including antiviral, antitumor, antibacterial, and anti-inflammatory drugs. The focal point of this guide, Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a member of this esteemed class of molecules. Its structure, featuring a brominated phenyl ring, positions it as a compound of interest for further investigation and development, potentially as a lead compound in drug discovery programs.

The synthesis of this and related DHPMs is most commonly achieved through the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde (in this case, 4-bromobenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1][2][3] This efficient synthesis makes the DHPM scaffold readily accessible for the generation of diverse chemical libraries.

This guide provides a comprehensive framework for the characterization of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offering a comparative analysis with structurally similar analogs to provide a broader context for its physicochemical properties. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, empowering researchers to confidently assess the identity, purity, and structural integrity of this promising molecule.

Comprehensive Characterization Workflow

A thorough characterization of a novel chemical entity is paramount to understanding its potential. The following workflow outlines the critical analytical techniques employed to elucidate the structure and purity of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties Synthesis Biginelli Reaction Purification Recrystallization Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC TLC Thin-Layer Chromatography Purification->TLC MP Melting Point Purification->MP

Caption: Characterization workflow for Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Spectroscopic and Chromatographic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For the title compound, the following spectral features are anticipated:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals to observe include the two NH protons of the dihydropyrimidine ring, the methine proton at the C4 position, the aromatic protons of the 4-bromophenyl group, the ethyl ester protons (a quartet and a triplet), and the methyl group protons at C6.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of distinct carbon environments. Expected signals include those for the carbonyl carbons (C2 and the ester carbonyl), the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic chemical shift), the sp³-hybridized C4 carbon, the carbons of the dihydropyrimidine ring, and the carbons of the ethyl ester and methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3200-3400 cm⁻¹

  • C=O stretching (amide and ester): Around 1650-1750 cm⁻¹

  • C-N stretching: Around 1200-1350 cm⁻¹

  • C-O stretching (ester): Around 1000-1300 cm⁻¹

  • Aromatic C-H and C=C stretching: Around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-Br stretching: Typically in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For the title compound, the mass spectrum should display a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion peak and any bromine-containing fragments, serving as a definitive confirmation of the presence of bromine.

Chromatographic Analysis: The Purity Benchmark

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the synthesized compound.

  • HPLC: A reversed-phase HPLC method can be developed to determine the purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

  • TLC: TLC is a quick and convenient method to monitor the progress of the synthesis and to get a preliminary indication of purity.

Comparative Analysis with Structural Analogs

To better understand the influence of the substituent on the phenyl ring, a comparison of the physicochemical properties of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with its 4-chloro and 4-fluoro analogs is presented below.

PropertyEthyl 4-(4-bromophenyl)...Ethyl 4-(4-chlorophenyl)...[4]Ethyl 4-(4-fluorophenyl)...
Molecular Formula C₁₄H₁₅BrN₂O₃C₁₄H₁₅ClN₂O₃C₁₄H₁₅FN₂O₃
Molecular Weight 339.19 g/mol 294.73 g/mol 278.28 g/mol
¹H NMR (CDCl₃, δ ppm) Anticipated: Similar to 4-chloro analog with aromatic protons shifted due to bromine.8.44 (s, 1H, NH), 7.22-7.29 (m, 4H, ArH), 6.1 (s, 1H, NH), 5.36 (s, 1 H, CH), 4.04 (q, 2 H, OCH₂), 2.32 (s, 3 H, CH₃) , 1.15 (t, 3H, OCH₂CH₃)Anticipated: Similar to 4-chloro analog with aromatic protons showing coupling to fluorine.
¹³C NMR (CDCl₃, δ ppm) Anticipated: Similar to 4-chloro analog with the C-Br carbon at a characteristic downfield shift.165.45, 153.48, 146.54, 142.19, 133.69, 128.84, 127.99, 101.02, 60.14, 55.02, 18.63, 14.15Anticipated: Similar to 4-chloro analog with the C-F carbon showing a large C-F coupling constant.
FT-IR (KBr, cm⁻¹) Anticipated: N-H, C=O, C-N, C-O, Ar C-H, Ar C=C, C-Br stretches.3240, 3117, 2978, 1705, 1651, 1419, 1227, 1092, 779Anticipated: N-H, C=O, C-N, C-O, Ar C-H, Ar C=C, C-F stretches.
Mass Spectrum (m/z) Anticipated: M⁺ at 338 & 340 (Br isotopes)M⁺ at 294 & 296 (Cl isotopes)[5]M⁺ at 278

Detailed Experimental Protocols

Synthesis: Biginelli Reaction
  • In a round-bottom flask, combine equimolar amounts of 4-bromobenzaldehyde, ethyl acetoacetate, and urea.

  • Add a catalytic amount of a protic or Lewis acid (e.g., HCl, Yb(OTf)₃).

  • The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol.

  • Heat the mixture under reflux for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

¹H and ¹³C NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • For the ¹³C NMR spectrum, a higher concentration of the sample may be required. Acquire the spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy
  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Press the mixture into a thin, transparent pellet.

  • Alternatively, for a solid sample, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in the positive or negative ion mode.

HPLC Analysis
  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Use a reversed-phase C18 column.

  • The mobile phase can be a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.

  • Use a UV detector set at a wavelength where the compound has maximum absorbance.

  • Inject the sample and run the analysis to obtain the chromatogram.

Conclusion

The comprehensive characterization of Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as outlined in this guide, is a critical step in its journey from a synthesized molecule to a potential therapeutic agent. By employing a multi-technique approach encompassing NMR, FT-IR, and mass spectrometry for structural elucidation, and chromatographic methods for purity assessment, researchers can establish a solid foundation of data. The comparative analysis with halogenated analogs further enriches our understanding of the structure-property relationships within this class of compounds. Adherence to the detailed protocols will ensure the generation of high-quality, reproducible data, which is the bedrock of scientific integrity and a prerequisite for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_top_c3_a2_e2_82_ac_c2_9d_--22_mass_20_spectrometry_20_analysis_20_of_20_pyrimidine_20_derivatives_c3_a2_e2_82_ac_c2_9d_>

Introduction: The Pivotal Role of Pyrimidine Derivatives

Pyrimidine derivatives are fundamental to life, forming the structural backbone of nucleic acids (cytosine, thymine, and uracil) and playing crucial roles in cellular metabolism and signaling.[1][2] Their synthetic analogs represent a cornerstone of modern pharmacology, particularly in antiviral and anticancer therapies. For researchers and drug development professionals, the ability to accurately identify and quantify these compounds in complex biological matrices is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of pyrimidine derivatives, grounded in established scientific principles and practical, field-proven insights.

Pillar 1: Ionization and Separation Strategies - A Comparative Overview

The journey of a pyrimidine derivative from a complex biological sample to an interpretable mass spectrum begins with two critical steps: separation and ionization. The physicochemical properties of the analyte dictate the most appropriate strategy.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Versatility

For the majority of pyrimidine derivatives, which are often polar and non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed method of choice.[3][4] The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a mass spectrometer provides a robust platform for separation and sensitive detection.[2][4]

  • Chromatographic Separation:

    • Reversed-Phase (RP) Chromatography: This is the most common separation mode, utilizing C18 columns to separate pyrimidine derivatives based on their hydrophobicity.[2]

    • Ion-Pairing Reversed-Phase Chromatography: For highly polar or charged pyrimidine nucleotides, the addition of an ion-pairing agent to the mobile phase enhances retention on a reversed-phase column.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar pyrimidine derivatives that show little or no retention in reversed-phase systems.

  • Ionization Techniques:

    • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar pyrimidine derivatives, minimizing in-source fragmentation and preserving the molecular ion.[1][6] It is the most widely used ionization method for LC-MS analysis of these compounds.[6]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar pyrimidine derivatives and can be a valuable alternative when ESI yields a poor response.

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Approach for Volatile Analogs

While less common for the broader class of pyrimidine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds.[7]

  • Derivatization is Key: Most pyrimidine bases are not sufficiently volatile for direct GC-MS analysis.[8] Derivatization, typically through silylation, is a mandatory step to increase volatility and thermal stability.[7]

  • Electron Ionization (EI): This hard ionization technique provides extensive fragmentation, generating reproducible mass spectra that are valuable for structural elucidation and library matching.[1]

Comparative Data: LC-MS vs. GC-MS for Pyrimidine Base Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Polarity Ideal for polar and non-volatile compoundsRequires volatile or derivatized non-volatile compounds
Sample Preparation Often involves protein precipitation and/or solid-phase extractionRequires derivatization (e.g., silylation)
Ionization Technique Soft ionization (ESI, APCI) preserves the molecular ionHard ionization (EI) provides extensive fragmentation
Primary Application Quantitative analysis of a wide range of pyrimidine derivatives in biological fluidsStructural elucidation of volatile derivatives, metabolic flux analysis
Sensitivity Generally offers higher sensitivity for polar analytesCan be highly sensitive for derivatized compounds

Pillar 2: Structural Elucidation through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of pyrimidine derivatives. By isolating the molecular ion and subjecting it to fragmentation, a characteristic "fingerprint" spectrum is generated.

Common Fragmentation Pathways:

The fragmentation of the pyrimidine ring is often predictable and provides significant structural information.[9]

  • Cleavage of the Glycosidic Bond: In pyrimidine nucleosides, the bond between the base and the sugar moiety is readily cleaved, yielding a fragment ion corresponding to the protonated or deprotonated pyrimidine base.[10][11]

  • Ring Contraction and Retro-Diels-Alder (RDA) Reactions: These are common fragmentation pathways for the pyrimidine ring itself, leading to characteristic neutral losses.[11]

  • Loss of Small Molecules: The loss of neutral molecules such as CO, NH3, and HNCO are frequently observed and are diagnostic for specific pyrimidine structures.[11]

Fragmentation_Workflow cluster_LC Liquid Chromatography cluster_MS1 MS1 cluster_MS2 MS2 cluster_Data Data Analysis LC LC Separation (e.g., Reversed-Phase) Ionization Ionization (e.g., ESI) LC->Ionization Eluent Precursor Precursor Ion Selection Ionization->Precursor [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Fragments Fragment Ion Detection CID->Fragments Fragmentation Spectrum MS/MS Spectrum Fragments->Spectrum Detection Structure Structural Elucidation Spectrum->Structure Interpretation

Pillar 3: Quantitative Analysis - A Head-to-Head Comparison

For drug development and clinical research, accurate quantification of pyrimidine derivatives is critical.[12][13] LC-MS/MS is the gold standard for this application, offering unparalleled sensitivity and selectivity.[12][14]

Targeted Quantification with Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM), performed on a triple quadrupole mass spectrometer, is the most widely used technique for targeted quantification.[15] It involves monitoring a specific precursor-to-product ion transition for the analyte of interest, providing exceptional selectivity and minimizing matrix interference.[3]

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Analysis

High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, offer an alternative and sometimes complementary approach to quantification.[2] By providing high mass accuracy, HRMS can distinguish analytes from background interferences with great confidence.

Comparative Performance for 5-Fluorouracil (5-FU) Quantification

ParameterMRM (Triple Quadrupole)HRMS (Orbitrap/Q-TOF)
Selectivity Excellent, based on specific fragmentationExcellent, based on high mass accuracy
Sensitivity Typically offers lower limits of quantification (LOQs)Highly sensitive, but may have slightly higher LOQs than MRM
Linear Dynamic Range Wide linear range, ideal for broad concentration rangesCan have a slightly more limited linear dynamic range
Application Gold standard for targeted quantification in clinical and pharmaceutical labsExcellent for both targeted and untargeted analysis, metabolomics

Experimental Protocols

Protocol 1: Quantitative Analysis of 5-Fluorouracil in Human Plasma by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., 5-chlorouracil).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • MS System: Triple quadrupole mass spectrometer with an ESI source.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-FU and the internal standard.

Protocol 2: GC-MS Analysis of Pyrimidine Bases in DNA Hydrolysates

  • DNA Hydrolysis:

    • Hydrolyze the DNA sample with formic acid to release the constituent purine and pyrimidine bases.

    • Evaporate the acid under vacuum.

  • Derivatization:

    • To the dried hydrolysate, add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a capillary column suitable for separating the derivatized bases (e.g., HP-5).

    • Injection: Splitless injection mode.

    • MS System: Mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Scan mode to obtain full mass spectra for identification.

Experimental_Workflow_Comparison cluster_LCMS LC-MS/MS Protocol cluster_GCMS GC-MS Protocol LC_Start Plasma Sample LC_Prep Protein Precipitation LC_Start->LC_Prep LC_Analysis LC-MS/MS (MRM) LC_Prep->LC_Analysis LC_End Quantitative Data LC_Analysis->LC_End GC_Start DNA Sample GC_Hydrolysis Acid Hydrolysis GC_Start->GC_Hydrolysis GC_Deriv Silylation GC_Hydrolysis->GC_Deriv GC_Analysis GC-MS (EI) GC_Deriv->GC_Analysis GC_End Structural Identification GC_Analysis->GC_End

Conclusion and Future Perspectives

Mass spectrometry, particularly when coupled with liquid chromatography, provides an exceptionally powerful and versatile platform for the analysis of pyrimidine derivatives. The choice between different ionization and analysis techniques should be guided by the specific research question and the physicochemical properties of the analytes. For targeted quantification in complex matrices, LC-MS/MS with MRM remains the industry standard, offering unparalleled sensitivity and selectivity. As mass spectrometry technology continues to advance, we can anticipate even greater sensitivity, higher throughput, and more comprehensive analytical workflows, further empowering research and development in the vital field of pyrimidine chemistry and pharmacology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety and Sustainability

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the life cycle of a chemical reagent does not end upon its consumption in a reaction. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture and environmental stewardship. Ethyl 5-bromopyrimidine-4-carboxylate, a halogenated heterocyclic compound, requires specific handling and disposal protocols due to its chemical properties and potential hazards.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that researchers, scientists, and laboratory managers can implement these protocols with a thorough understanding of their importance. Our objective is to build a foundation of trust through technical accuracy and field-proven best practices, making this a definitive resource for your laboratory's safety and operational planning.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any disposal process begins, a complete understanding of the chemical's hazard profile is essential. This dictates the required personal protective equipment (PPE) and immediate handling precautions. While a specific Safety Data Sheet (SDS) for the 4-carboxylate isomer was not retrieved, the data for the closely related isomer, Ethyl 5-bromopyrimidine-2-carboxylate, provides a strong basis for risk assessment.[1][2]

1.1 Summary of Known Hazards

The primary hazards associated with this class of compound are related to irritant effects upon contact.[1]

Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationWarning

Source: [1][2]

1.2 Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form, including as a waste product.

  • Eye Protection: Safety glasses with side shields or goggles are required. If there is a splash risk, a face shield should also be used.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, protective clothing may be necessary.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If dusts are generated, a dust respirator is recommended.[3]

Workstations must be equipped with readily accessible eyewash stations and safety showers.[1]

Part 2: Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization. This compound falls into a specific category of chemical waste that is highly regulated.

2.1 Classification as a Halogenated Organic Compound

The presence of a bromine atom attached to the pyrimidine ring classifies this compound as a halogenated organic compound .[4] This is the single most important factor determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[5][6]

The rationale for this strict segregation is twofold:

  • Environmental Persistence: Halogenated organics can be persistent in the environment and may have harmful ecological effects.[7]

  • Disposal Method: The preferred disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[3][4] This process is different and typically more costly than the fuel blending used for non-halogenated solvents.[8]

Therefore, it is imperative NOT to mix halogenated waste with non-halogenated waste streams.[8][9]

Part 3: Step-by-Step Disposal and Accumulation Protocol

This protocol outlines the procedure for collecting and managing waste this compound within the laboratory, from the point of generation to its removal by a licensed vendor.

3.1 Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Select a clean, leak-proof container made of a material compatible with the waste. Often, the original product container is suitable if it is in good condition.[10] Do not use metal containers for acidic waste, glass for hydrofluoric acid, or foodstuff containers.[6][10]

  • Affix a Hazardous Waste Label: Before adding any waste, the container must be labeled.[9] The label must, at a minimum, include:

    • The words "Hazardous Waste".[8][11]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the associated hazards (e.g., "Irritant").[11]

3.2 Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Designate the SAA: The SAA is the location in the lab where the waste is generated and first collected. It must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Segregate Waste Streams: Place the labeled "Halogenated Waste" container in the SAA, separate from other waste streams like non-halogenated solvents, acids, and bases.[4]

  • Add Waste: As waste is generated (e.g., from residual product, contaminated materials, or purification byproducts), add it to the designated container.

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[9][10]

3.3 Step 3: Managing Full Containers and Storage Limits

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[6]

  • SAA Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[11]

  • Removal from SAA: Once a container is full, it must be removed from the SAA within three days.[10] Partially filled containers may remain in the SAA for up to one year.[10]

  • Transfer to Central Accumulation Area (CAA): Full, sealed, and properly labeled containers are moved from the SAA to your facility's designated CAA. This is a central, on-site storage area where waste is held for pickup by a licensed disposal vendor.[11] The date the container is moved to the CAA must be marked on the label to track storage time limits, which vary based on the facility's generator status (e.g., 90 or 180 days).[11]

3.4 Step 4: Final Disposal

  • Use a Licensed Vendor: The final step is the collection, transport, and disposal of the waste by a licensed and approved hazardous waste disposal company.[1][6]

  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][8][10]

Part 4: Disposal Workflow and Decontamination

To ensure clarity and procedural consistency, the following workflow diagram illustrates the decision-making process for handling this chemical waste.

DisposalWorkflow cluster_Lab In-Lab Operations (SAA) cluster_Facility Facility-Level Operations gen Waste Generation (e.g., residual chemical, contaminated consumables) container Select Labeled 'Halogenated Waste' Container gen->container add_waste Add Waste to Container container->add_waste check_full Is Container >90% Full? add_waste->check_full keep_closed Keep Container Securely Closed in SAA When Not in Use check_full->keep_closed No seal Securely Seal Lid, Wipe Down Container Exterior check_full->seal Yes keep_closed->add_waste move_to_caa Move to Central Accumulation Area (CAA) within 3 Days seal->move_to_caa log_pickup Arrange for Pickup by Licensed Waste Vendor move_to_caa->log_pickup final_disposal Transport to Approved Waste Disposal Plant (Incineration) log_pickup->final_disposal

Caption: Disposal workflow for this compound.

4.1 Decontamination of Glassware and Surfaces

  • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). The first rinseate is considered hazardous and must be collected in the designated halogenated organic waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific policies.

  • Spills: In case of a small spill of solid material, carefully sweep it up to avoid dust formation and place it in the hazardous waste container.[1][3] Decontaminate the area with soap and water. For large spills, evacuate the area and follow your institution's emergency procedures.[9]

Conclusion: Integrating Safety into Scientific Excellence

The proper disposal of this compound is a critical procedure that reflects a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding its classification as a halogenated organic compound and adhering to the principles of segregation, proper labeling, and containment, we can effectively mitigate risks. This guide serves as a dynamic resource, intended to be integrated into your laboratory's specific Chemical Hygiene Plan and operational protocols. Excellence in research is intrinsically linked to excellence in safety; the two are inseparable components of scientific integrity.

References

A Researcher's Guide to the Safe Handling of Ethyl 5-bromopyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Laboratory Professionals

Ethyl 5-bromopyrimidine-4-carboxylate is a valuable reagent in synthetic chemistry, frequently employed in the development of novel pharmaceutical compounds. As with any halogenated heterocyclic compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely best practices—they are foundational to a safe and productive research environment. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a comprehensive risk assessment is mandatory. This compound is classified as an irritant. Based on aggregated data from multiple suppliers, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

While not classified under GHS for acute toxicity, all chemical products should be handled with the recognition of having "unknown hazards and toxicity," as new data may emerge.[2] The physical form of this compound is typically a solid powder, which presents a significant risk of aerosolization and inhalation if not handled correctly.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against identified hazards.[1][3][4]

Table 1: Recommended PPE for Handling this compound

Laboratory Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (Double-gloved recommended)- Safety Goggles- Laboratory Coat- N95 Dust Mask or Half-mask Respirator with P100 filterThe primary risk is the inhalation of fine powder and contamination of skin and eyes. A dust mask or respirator is critical to prevent respiratory tract irritation.[2][5] Double-gloving minimizes the risk of contamination when removing the outer pair after handling.
Dissolution and Solution Transfer - Nitrile or Neoprene Gloves- Safety Goggles- Laboratory CoatThe risk of aerosolization is lower once the compound is in solution. However, the risk of splashes that can cause skin and eye irritation remains.
Running Reactions and Work-up - Nitrile or Neoprene Gloves- Safety Goggles- Laboratory CoatStandard protection against chemical splashes and contact. Ensure work is performed in a fume hood to contain any volatile reagents or byproducts.
Handling Concentrated Solutions - Nitrile or Neoprene Gloves- Safety Goggles and Face Shield- Laboratory CoatA face shield provides an additional layer of protection against larger splashes to the face and eyes.[6]
Spill Cleanup - Chemical-resistant outer gloves (e.g., Neoprene or Butyl rubber) over inner Nitrile gloves- Chemical Splash Goggles and Face Shield- Chemical-resistant Apron or Coveralls- N95 Dust Mask or RespiratorEnhanced protection is necessary due to the increased risk of exposure to a larger quantity of the hazardous material.

Glove Selection Rationale:

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is key to minimizing exposure and ensuring reproducible results.

Workflow for Handling this compound

Safe Handling Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep 1. Conduct Risk Assessment Review SDS ppe_select 2. Select and Don Appropriate PPE (See Table 1) prep->ppe_select fume_hood 3. Prepare Fume Hood Ensure clear workspace and proper airflow ppe_select->fume_hood weigh 4. Weighing Use anti-static weigh boat. Handle gently to avoid dust. fume_hood->weigh dissolve 5. Dissolution Add solid to solvent slowly. Use magnetic stirring. weigh->dissolve reaction 6. Reaction/Work-up Maintain in fume hood. Monitor for any adverse reactions. dissolve->reaction decontaminate 7. Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste 8. Segregate & Dispose of Waste (See Section 5) decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly Avoid self-contamination dispose_waste->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.

Key Procedural Insights:

  • Engineering Controls: All manipulations of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Static Electricity: Solid organic compounds can be prone to static, which can cause the powder to disperse unexpectedly. Using an anti-static weigh boat or an ionizer can mitigate this risk.

  • Gentle Handling: When transferring the solid, avoid any actions that could create a dust cloud. Use a spatula to gently scoop and transfer the material. Do not pour the powder from a height.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is critical.

Spill Cleanup Protocol (Solid Compound):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[6][10]

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in Table 1.[6]

  • Contain the Spill: If it is safe to do so, prevent the spread of the powder. Do not dry sweep, as this will aerosolize the irritant dust.[11]

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[10] This will help to weigh down the powder. Carefully scoop the mixture into a designated hazardous waste container.[12]

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the surface. Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash: Carefully remove and dispose of all contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.[6]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation and disposal are crucial for laboratory safety and environmental compliance. As a brominated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[14][15][16]

Waste Segregation and Disposal Workflow

Waste Disposal Workflow Figure 2: Waste Disposal Decision Tree cluster_waste_type Identify Waste Type cluster_disposal_path Segregate and Dispose start Waste Generated solid_waste Solid Waste (Excess reagent, contaminated spill material) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) start->liquid_waste ppe_waste Contaminated PPE (Gloves, masks, lab coats) start->ppe_waste halogenated_container Halogenated Solid Waste Container solid_waste->halogenated_container halogenated_liquid_container Halogenated Liquid Waste Container liquid_waste->halogenated_liquid_container ppe_waste->halogenated_container final_disposal Arrange for Pickup by Environmental Health & Safety halogenated_container->final_disposal halogenated_liquid_container->final_disposal

Caption: Figure 2: A workflow for the proper segregation and disposal of waste.

Disposal Protocol:

  • Solid Waste: Place excess solid this compound, contaminated absorbents from spills, and contaminated weighing papers into a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Reaction mixtures and solvent rinses containing the compound should be collected in a dedicated, sealed container labeled "Halogenated Liquid Waste." Do not mix with non-halogenated waste streams, as this complicates disposal and increases costs.[17]

  • Contaminated PPE: All disposable PPE, including gloves, masks, and disposable lab coats, that have come into contact with the chemical must be placed in the "Halogenated Solid Waste" container.

  • Container Labeling: All waste containers must be accurately labeled with their contents, including the full chemical name and the words "Hazardous Waste."[14]

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area. Follow your institution's procedures for arranging a hazardous waste pickup with the Environmental Health and Safety department.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromopyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromopyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.